molecular formula C7H10O2 B115079 1,1-Diacetylcyclopropane CAS No. 695-70-5

1,1-Diacetylcyclopropane

Cat. No.: B115079
CAS No.: 695-70-5
M. Wt: 126.15 g/mol
InChI Key: KLELEQGKTUGEPV-UHFFFAOYSA-N
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Description

1,1-Diacetylcyclopropane, also known as this compound, is a useful research compound. Its molecular formula is C7H10O2 and its molecular weight is 126.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 116369. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(1-acetylcyclopropyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O2/c1-5(8)7(3-4-7)6(2)9/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLELEQGKTUGEPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1(CC1)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70297501
Record name 1,1-DIACETYLCYCLOPROPANE
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

695-70-5
Record name 695-70-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116369
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,1-DIACETYLCYCLOPROPANE
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URL https://comptox.epa.gov/dashboard/DTXSID70297501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Introduction: The Unique Potential of a Strained Ketone

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of 1,1-Diacetylcyclopropane

For Researchers, Scientists, and Drug Development Professionals

This compound is a fascinating and synthetically versatile organic compound that holds considerable potential for researchers in organic synthesis and medicinal chemistry. Its structure, featuring two activating acetyl groups attached to a single carbon of a strained cyclopropane ring, creates a unique electronic and steric environment. This guide delves into the core chemical properties of this molecule, providing insights into its synthesis, reactivity, and potential as a scaffold in the development of novel chemical entities.

The cyclopropyl fragment is increasingly recognized as a valuable pharmacophore in drug design.[1][2] The inherent properties of the cyclopropane ring—such as its rigid, three-dimensional structure, enhanced π-character in its C-C bonds, and ability to act as a bioisostere for other functional groups—can confer significant advantages to a drug candidate.[1][2] These advantages include enhanced metabolic stability, improved binding affinity and potency, and altered physicochemical properties like pKa and membrane permeability.[1][3] this compound serves as an excellent starting point for accessing this privileged scaffold, with its two carbonyl groups acting as versatile handles for extensive chemical modification.

Core Physicochemical and Spectroscopic Properties

A foundational understanding of a molecule begins with its physical and spectroscopic characteristics. This compound is an oil at room temperature, soluble in common organic solvents like dichloromethane, ethyl acetate, and hexane.[4][5]

Physical Properties

The key physicochemical identifiers and properties of this compound are summarized below.

PropertyValueSource(s)
CAS Number 695-70-5[4][6]
Molecular Formula C₇H₁₀O₂[4][6]
Molecular Weight 126.15 g/mol [4][6]
IUPAC Name 1-(1-acetylcyclopropyl)ethanone[6]
Boiling Point 74.0-74.5 °C at 8 Torr[4][5]
Density 1.0253 g/cm³ at 30 °C[4][5]
Appearance Oil[4][5]
Solubility Dichloromethane, Ethyl Acetate, Hexane[4][5]
Spectroscopic Signature

While specific high-resolution spectra are not publicly cataloged, the structure of this compound allows for a confident prediction of its key spectroscopic features, which are crucial for reaction monitoring and characterization.

  • ¹H NMR Spectroscopy : The high degree of symmetry in the molecule simplifies its proton NMR spectrum. Two distinct signals are expected:

    • A singlet integrating to 6 protons (6H) for the two equivalent methyl groups (–CH₃). This signal would appear in the typical alkyl ketone region, estimated around δ 2.1-2.3 ppm.

    • A singlet integrating to 4 protons (4H) for the two equivalent methylene groups (–CH₂) of the cyclopropane ring. Due to the ring strain and proximity to the carbonyl groups, this signal would be shifted downfield compared to a simple cyclopropane, likely in the range of δ 1.2-1.5 ppm. The equivalence arises from a plane of symmetry bisecting the C(O)-C-C(O) angle.[7][8]

  • ¹³C NMR Spectroscopy : The carbon spectrum would display four unique signals corresponding to the different carbon environments:

    • A signal for the carbonyl carbons (C=O) in the δ 195-205 ppm range.

    • A signal for the quaternary cyclopropyl carbon (C(C=O)₂) which would be significantly deshielded.

    • A signal for the methylene carbons (–CH₂–) of the cyclopropane ring.

    • A signal for the methyl carbons (–CH₃).

  • Infrared (IR) Spectroscopy : The most prominent feature in the IR spectrum would be a strong, sharp absorption band corresponding to the C=O stretching vibration of the ketone functional groups, typically found in the region of 1690-1715 cm⁻¹.

Synthesis of this compound

The synthesis of this compound is not widely documented with a standard procedure, but its structure suggests a logical approach based on the principles of forming doubly activated cyclopropanes. A highly plausible and efficient method involves the phase-transfer catalyzed (PTC) alkylation of an active methylene compound, acetylacetone (2,4-pentanedione), with a 1,2-dihaloethane. This approach is analogous to the synthesis of cyclopropane-1,1-dicarboxylic acid from diethyl malonate.[9]

The causality behind this choice of methodology lies in its efficiency. Acetylacetone possesses sufficiently acidic α-protons that can be deprotonated by a strong base like sodium hydroxide. The resulting enolate, however, needs to be brought into contact with the organic alkylating agent. A phase-transfer catalyst, such as a quaternary ammonium salt, facilitates the transport of the hydroxide or enolate anion from the aqueous phase to the organic phase where the reaction with 1,2-dibromoethane can occur. This avoids harsh, anhydrous conditions and often leads to higher yields.

Proposed Synthetic Workflow

G cluster_process Process cluster_product Product A Acetylacetone E Deprotonation & Enolate Formation A->E B 1,2-Dibromoethane F Double Alkylation (Cyclization) B->F C 50% NaOH (aq) C->E D Phase-Transfer Catalyst (e.g., TEBAC) D->E E->F G This compound F->G

Caption: Proposed synthesis of this compound via phase-transfer catalysis.

Experimental Protocol (Proposed)

This protocol is designed as a self-validating system based on established methods for similar cyclopropanations.[9]

  • Reaction Setup : To a 250 mL three-necked flask equipped with a mechanical stirrer and a reflux condenser, add a solution of 50% aqueous sodium hydroxide (50 mL).

  • Catalyst Addition : While stirring vigorously, add triethylbenzylammonium chloride (TEBAC, ~2 mmol) to the aqueous base.

  • Reactant Addition : Prepare a mixture of acetylacetone (50 mmol) and 1,2-dibromoethane (75 mmol). Add this mixture to the stirring biphasic system all at once. An exothermic reaction is expected.

  • Reaction : Continue to stir the mixture vigorously for 2-3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup : After the reaction is complete, transfer the mixture to a separatory funnel. Dilute with water (100 mL) and extract with dichloromethane (3 x 50 mL).

  • Purification : Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate. Filter the solution and remove the solvent under reduced pressure.

  • Final Product : Purify the resulting crude oil by vacuum distillation to yield pure this compound.[4][5]

Chemical Reactivity: A Tale of Strain and Activation

The reactivity of this compound is governed by two primary features: the inherent ring strain of the cyclopropane core and the electron-withdrawing nature of the two acetyl groups. This "donor-acceptor" cyclopropane character, where the cyclopropane C-C bonds act as the donor and the carbonyls as the acceptor, makes the molecule susceptible to a variety of transformations.[10]

Acid-Catalyzed Ring Opening

Under Lewis or Brønsted acid catalysis, the carbonyl oxygens can be activated by protonation or coordination, making the quaternary carbon highly electrophilic. This facilitates a nucleophilic attack that results in the opening of the strained ring. This behavior is a hallmark of donor-acceptor cyclopropanes.[11][12] For instance, reaction with a Lewis acid like tantalum(V) chloride (TaCl₅) in the absence of other nucleophiles can lead to ring-opening followed by chloride incorporation.[12]

G start This compound la_complex Lewis Acid Complex start->la_complex + Lewis Acid (LA) inv1 la_complex->inv1 nu_attack Nucleophilic Attack inv2 nu_attack->inv2 ring_opened Ring-Opened Intermediate product Acyclic Product ring_opened->product Workup inv1->nu_attack + Nucleophile (Nu⁻) inv2->ring_opened Ring Opening

Caption: Generalized mechanism for Lewis acid-catalyzed ring opening.

This reactivity is synthetically powerful. By choosing different nucleophiles (e.g., alcohols, thiols, amines), a wide array of functionalized acyclic products can be generated from a single cyclopropane precursor, making it a divergent synthetic building block.

Base-Catalyzed Reactions

The α-protons on the methyl groups of this compound are acidic (pKa ≈ 9-11 in DMSO, typical for β-dicarbonyls) and can be readily removed by a suitable base to form an enolate. This enolate can then participate in a variety of classic carbonyl chemistry reactions.

  • Aldol and Knoevenagel Condensations : The enolate can react with aldehydes and ketones to form β-hydroxy ketone adducts or undergo subsequent dehydration to yield α,β-unsaturated products.

  • Michael Additions : The enolate can act as a nucleophile in conjugate additions to α,β-unsaturated systems.

  • Halogenation : Reaction with reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator or base would lead to halogenation at the methyl groups.

The choice of base is critical; a strong, non-nucleophilic base like potassium hexamethyldisilazane (KHMDS) or lithium diisopropylamide (LDA) would cleanly generate the enolate for subsequent reaction, while a nucleophilic base like sodium hydroxide could potentially lead to competing ring-opening or retro-Claisen reactions under harsh conditions.[13][14]

Thermal Rearrangements

While this compound itself does not undergo the classic divinylcyclopropane-Cope rearrangement, its thermal stability is still of interest.[15][16] Thermal isomerization of substituted cyclopropanes is a known process, often proceeding through a diradical intermediate formed by the homolytic cleavage of a C-C bond.[17][18] For this compound, heating to high temperatures could potentially lead to rearrangements that form five-membered ring systems like dihydrofuranones or cyclopentenones, driven by the release of ring strain.[19]

Applications in Drug Discovery and Development

The true value of this compound for medicinal chemists lies in its potential as a versatile synthetic scaffold. The two acetyl groups provide orthogonal handles for building molecular complexity and generating libraries of diverse compounds for biological screening.[20]

Scaffold Diversification

The dual ketone functionality is a gateway to a vast chemical space.

G cluster_products Potential Derivatives core This compound Scaffold A Diols (Reduction) core->A B Diamines (Reductive Amination) core->B C Bis-pyrazoles (Hydrazine Condensation) core->C D Bis-oximes (Hydroxylamine Rxn) core->D E Spirocycles (Intramolecular Rxn) core->E caption Scaffold diversification pathways

Caption: Potential diversification pathways from the this compound core.

  • Reduction : The ketones can be reduced to secondary alcohols, introducing chirality and hydrogen bond donors.

  • Reductive Amination : Reaction with amines under reducing conditions can generate diamines, introducing basic centers crucial for target interaction and improving solubility.

  • Condensation Chemistry : Reaction with hydrazines or hydroxylamine can readily form bis-pyrazoles, bis-isoxazoles, or bis-oximes, rapidly increasing molecular complexity and introducing heteroaromatic rings often found in bioactive molecules.

  • Organometallic Additions : Grignard or organolithium reagents can add to the carbonyls to form tertiary alcohols, allowing for the introduction of diverse alkyl or aryl substituents.

This ability to rapidly generate a library of structurally related but functionally diverse molecules is a cornerstone of modern drug discovery campaigns.

Conclusion

This compound is more than a simple chemical curiosity; it is a potent and versatile building block for advanced organic synthesis. Its unique combination of a strained cyclopropane ring and dual activating acetyl groups provides a rich landscape of chemical reactivity, from controlled ring-opening reactions to a multitude of base-catalyzed transformations. For researchers in drug development, it represents an accessible and highly modifiable scaffold, ideal for generating novel chemical libraries to probe biological systems and discover next-generation therapeutics. A thorough understanding of its core properties and reactivity is the key to unlocking its full synthetic potential.

References

An In-depth Technical Guide to the Structure Elucidation of 1,1-Diacetylcyclopropane

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive, methodology-driven exploration of the structural elucidation of 1,1-diacetylcyclopropane (C₇H₁₀O₂). Designed for researchers, chemists, and drug development professionals, this document moves beyond simple data reporting to detail the causal logic behind experimental choices and data interpretation. By integrating Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), we present a self-validating analytical workflow that confirms the molecule's unique gem-dicarbonyl cyclopropane structure. Each step is grounded in authoritative principles and supported by detailed protocols and data analysis.

Introduction and Strategic Overview

This compound is a fascinating molecule whose chemical properties are dictated by the interplay between the strained three-membered ring and the electron-withdrawing nature of two geminal acetyl groups. Its utility as a building block in organic synthesis necessitates an unambiguous confirmation of its structure. The elucidation process is not merely a checklist of techniques but a logical puzzle where each piece of spectroscopic data provides complementary evidence, culminating in a single, undeniable structure.

This guide will deconstruct the process, focusing on a multi-spectroscopic approach. We will demonstrate how the inherent symmetry of the molecule is a critical factor in interpreting the resulting spectra and how each technique interrogates a different aspect of the molecular architecture—from the carbon-hydrogen framework to its functional groups and overall mass.

Logical Workflow for Structure Elucidation

The following workflow outlines the systematic approach detailed in this guide.

G cluster_synthesis Context: Synthesis cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Validation Synthesis Hypothesized Synthesis (e.g., from Ethyl Acetoacetate) NMR NMR Spectroscopy (¹H & ¹³C) Synthesis->NMR Sample Submitted for Analysis IR IR Spectroscopy Synthesis->IR Sample Submitted for Analysis MS Mass Spectrometry Synthesis->MS Sample Submitted for Analysis Framework C-H Framework & Symmetry (from NMR) NMR->Framework FuncGroup Functional Group ID (from IR) IR->FuncGroup MolFormula Molecular Formula & Fragmentation (from MS) MS->MolFormula Conclusion Final Structure Confirmation Framework->Conclusion Synthesized Evidence FuncGroup->Conclusion Synthesized Evidence MolFormula->Conclusion Synthesized Evidence

Caption: A logical workflow for the structural elucidation of this compound.

Foundational Context: Synthesis Pathway

To approach a structural elucidation, understanding the molecule's synthetic origin is invaluable. A common route to gem-disubstituted cyclopropanes involves the reaction of an active methylene compound with a 1,2-dihalide. For this compound, a plausible synthesis involves the base-mediated reaction of ethyl acetoacetate with 1,2-dibromoethane, followed by hydrolysis and decarboxylation, or a direct cyclopropanation of a diketone precursor.[1] This synthetic context establishes the high probability of a cyclopropane ring and two acetyl groups, forming the basis of our structural hypothesis.

Spectroscopic Deep Dive: Data and Interpretation

The core of the elucidation lies in the synergistic interpretation of data from NMR, IR, and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for mapping the carbon-hydrogen framework of an organic molecule. Due to the C₂ symmetry axis passing through the quaternary carbon and bisecting the C-C bond opposite it, the two acetyl groups are chemically equivalent, as are the two methylene groups of the cyclopropane ring.

This technique provides information on the number of distinct proton environments, their electronic surroundings, and their proximity to other protons.

  • Expertise & Causality: We predict only two signals. The molecular symmetry renders the six methyl protons identical and the four cyclopropyl methylene protons identical. The absence of adjacent, non-equivalent protons leads to the prediction of two singlets. The unique ring current of the cyclopropane ring is known to cause significant shielding, shifting protons attached to it to an unusually high field (low ppm value).[2][3]

  • Expected Data & Interpretation:

    • Signal 1: A singlet at approximately δ 2.2 ppm .

      • Integration: 6H

      • Assignment: These are the six equivalent protons of the two methyl groups (-CH₃). The chemical shift is characteristic of a methyl ketone.

    • Signal 2: A singlet at approximately δ 1.3 ppm .

      • Integration: 4H

      • Assignment: These are the four equivalent protons of the two methylene groups (-CH₂) in the cyclopropane ring. Their upfield shift is a hallmark of the cyclopropane system.[2][4]

The observation of two singlets with an integration ratio of 3:2 (or 6H:4H) is compelling evidence for the proposed high-symmetry structure.

This technique reveals the number of unique carbon environments.

  • Expertise & Causality: The molecule's symmetry dictates that we should observe four distinct carbon signals: one for the two equivalent carbonyl carbons, one for the two equivalent methyl carbons, one for the two equivalent methylene carbons in the ring, and one for the unique quaternary carbon at the point of substitution.

  • Expected Data & Interpretation:

    • Signal 1: δ ~205 ppm . Assigned to the carbonyl carbons (C =O). Ketone carbonyls are characteristically found far downfield.

    • Signal 2: δ ~35 ppm . Assigned to the quaternary cyclopropyl carbon (C (C=O)₂).

    • Signal 3: δ ~28 ppm . Assigned to the methyl carbons (-C H₃).

    • Signal 4: δ ~18 ppm . Assigned to the methylene carbons of the cyclopropane ring (-C H₂-).

The presence of exactly four signals, including one in the distinct ketone region, provides a precise carbon count that aligns perfectly with the hypothesized structure.

Infrared (IR) Spectroscopy

IR spectroscopy is unparalleled for the rapid identification of functional groups.

  • Expertise & Causality: The primary functional groups in this compound are the ketone (C=O) and the alkane-like C-H bonds. The most prominent feature in the IR spectrum will be the carbonyl stretch. For aliphatic ketones, this stretch typically appears as a strong, sharp band around 1715 cm⁻¹.[5] The presence of two carbonyls can sometimes lead to a doublet due to symmetric and asymmetric stretching modes.[6] Additionally, the C-H bonds of the strained cyclopropane ring may show stretching frequencies slightly above 3000 cm⁻¹, a region often associated with sp² C-H bonds, due to the increased s-character of the C-H orbitals in the strained ring.[2]

  • Expected Data & Interpretation:

    • ~1710 cm⁻¹: A very strong, sharp absorption. This is the definitive signal for the C=O stretch of the ketone groups.

    • ~2950-3010 cm⁻¹: Medium to strong C-H stretching absorptions. This region will contain signals for both the methyl and the cyclopropyl C-H bonds.

    • ~1360 cm⁻¹ & ~1450 cm⁻¹: C-H bending vibrations for the methyl and methylene groups.

The unequivocal presence of the intense carbonyl peak is a critical piece of evidence confirming the diketone nature of the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and offers structural clues through its fragmentation pattern.

  • Expertise & Causality: For this compound (C₇H₁₀O₂), the exact mass is 126.0681 g/mol . Electron Ionization (EI) MS will generate a molecular ion (M⁺˙) and fragment ions. The most likely fragmentation pathways involve the cleavage of the stable acetyl group.

  • Expected Data & Interpretation:

    • m/z = 126: The molecular ion peak (M⁺˙), confirming the molecular formula.

    • m/z = 83: A prominent peak corresponding to the loss of an acetyl radical (•COCH₃, 43 Da). This [M - 43]⁺ ion (an acetylcyclopropyl cation) is expected to be a major fragment due to its stability.

    • m/z = 43: A strong peak corresponding to the acetyl cation ([CH₃CO]⁺). This is a very common and stable fragment for any molecule containing an acetyl group.

The combination of the correct molecular ion peak and a fragmentation pattern dominated by the loss of an acetyl group provides the final validation of the molecule's identity and connectivity.

Data Synthesis and Structural Confirmation

The convergence of evidence from all three spectroscopic techniques provides an unshakeable confirmation of the structure.

Spectroscopic TechniqueKey DataInferred Structural Feature
¹H NMR Two singlets (δ ~2.2, δ ~1.3)High molecular symmetry
Integration ratio of 3:2 (6H:4H)Two equivalent -CH₃ and two equivalent -CH₂ groups
Upfield shift (δ ~1.3)Presence of a cyclopropane ring
¹³C NMR Four distinct signalsFour unique carbon environments, matching symmetry
Signal at δ ~205 ppmPresence of ketone carbonyl groups
IR Spectroscopy Strong, sharp peak at ~1710 cm⁻¹Definitive evidence of C=O functional groups
Mass Spectrometry Molecular ion peak at m/z = 126Confirms molecular formula C₇H₁₀O₂
Major fragments at m/z = 83 & 43Loss of an acetyl group, confirming connectivity

The diagram below illustrates how the key spectroscopic signals map directly to the molecular structure.

G cluster_data Spectroscopic Evidence cluster_structure Confirmed Structure HNMR ¹H NMR - δ 2.2 (s, 6H) - δ 1.3 (s, 4H) Structure HNMR->Structure Maps H environments and symmetry CNMR ¹³C NMR - δ ~205 - δ ~35 - δ ~28 - δ ~18 CNMR->Structure Maps C skeleton IR IR - ~1710 cm⁻¹ (strong) IR->Structure Identifies C=O groups MS MS - m/z 126 (M⁺) - m/z 83, 43 MS->Structure Confirms mass and acetyl fragments

Caption: Correlation of multi-spectroscopic data to the final structure of this compound.

Standard Operating Protocols

For reproducibility and validation, the following standardized protocols are recommended.

Protocol 1: NMR Spectroscopy
  • Sample Preparation: Dissolve ~10-20 mg of the purified this compound sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Instrument: A 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire data at 298 K.

    • Use a spectral width of 16 ppm.

    • Employ a 30-degree pulse angle with a relaxation delay of 2 seconds.

    • Accumulate at least 16 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire data using a proton-decoupled pulse program.

    • Use a spectral width of 240 ppm.

    • Accumulate at least 512 scans.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum by setting the TMS peak to δ 0.00 ppm and the residual CHCl₃ peak to δ 7.26 ppm. Calibrate the ¹³C spectrum by setting the CDCl₃ triplet to δ 77.16 ppm.

Protocol 2: FT-IR Spectroscopy
  • Sample Preparation: Apply a thin film of the neat liquid sample onto a salt (NaCl or KBr) plate.

  • Instrument: A Fourier Transform Infrared (FT-IR) spectrometer.

  • Acquisition:

    • Scan the sample over a range of 4000-400 cm⁻¹.

    • Co-add at least 16 scans to improve the signal-to-noise ratio.

    • Acquire a background spectrum of the clean salt plate immediately prior to the sample scan.

  • Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

Protocol 3: Mass Spectrometry
  • Sample Introduction: Introduce the sample via Gas Chromatography (GC-MS) for separation from any volatile impurities or via direct infusion if the sample is pure.

  • Instrument: A mass spectrometer with an Electron Ionization (EI) source.

  • Acquisition (GC-MS method):

    • GC Column: Use a standard nonpolar column (e.g., DB-5ms).

    • Temperature Program: Start at 50°C, hold for 1 minute, then ramp to 250°C at 15°C/min.

    • MS Source: EI at 70 eV.

    • Mass Range: Scan from m/z 40 to 300.

  • Data Analysis: Identify the peak corresponding to the compound based on its retention time. Analyze the mass spectrum for that peak, identifying the molecular ion and key fragment ions.

References

An In-Depth Technical Guide to 1,1-Diacetylcyclopropane (CAS Number 695-70-5): A Versatile Building Block for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,1-diacetylcyclopropane (CAS No. 695-70-5), a unique and highly functionalized cyclopropane derivative. As a senior application scientist, this document moves beyond a simple recitation of facts to offer a deeper understanding of the causality behind its synthesis, reactivity, and potential applications in medicinal chemistry. We will explore its physicochemical properties, provide a detailed, field-proven analogous synthesis protocol, and delve into its reactivity as a donor-acceptor cyclopropane, with a focus on its utility in constructing complex molecular architectures relevant to drug discovery. This guide is designed to be a self-validating resource, with in-text citations to authoritative sources and a comprehensive reference list to support all technical claims.

Introduction: The Strategic Value of the Cyclopropyl Moiety in Medicinal Chemistry

The cyclopropane ring, once considered a mere curiosity of organic chemistry, has emerged as a "privileged scaffold" in modern drug design. Its rigid, three-dimensional structure and unique electronic properties—a hybrid of sp2 and sp3 character—offer medicinal chemists a powerful tool to address common challenges in drug development. The incorporation of a cyclopropyl group can lead to enhanced metabolic stability, improved binding affinity to biological targets, and the exploration of novel chemical space. This compound, with its two activating acetyl groups, represents a particularly versatile building block, poised for a variety of chemical transformations.

Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's physical and spectral properties is fundamental to its effective use in synthesis. The key properties of this compound are summarized below.

PropertyValueSource(s)
CAS Number 695-70-5
Molecular Formula C₇H₁₀O₂
Molecular Weight 126.15 g/mol
Appearance Oil
Boiling Point 74.0-74.5 °C at 8 Torr
Density 1.0253 g/cm³ at 30 °C
Solubility Dichloromethane, Ethyl Acetate, Hexane
Predicted NMR Spectroscopic Data

Predicted ¹H NMR (CDCl₃, 400 MHz):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~2.20s6H2 x -C(=O)CH
~1.40s4H2 x -CH ₂- (cyclopropyl)

Predicted ¹³C NMR (CDCl₃, 100 MHz):

Chemical Shift (δ, ppm)Assignment
~205.0C =O
~40.0Quaternary Cyclopropyl C
~25.0-C(=O)C H₃
~18.0Cyclopropyl C H₂

Synthesis of this compound: A Self-Validating Protocol

The synthesis of 1,1-disubstituted cyclopropanes is often achieved through the double alkylation of a C-H acidic compound with a 1,2-dihaloethane. For this compound, the logical precursors are acetylacetone and 1,2-dibromoethane. While a specific protocol for this exact transformation is not readily found in the primary literature, a highly reliable and analogous procedure is provided in Organic Syntheses for the preparation of cyclopropane-1,1-dicarboxylic acid from diethyl malonate. We present here an adapted, step-by-step methodology based on this field-proven protocol, which is expected to provide this compound in good yield.

Reaction Principle

The reaction proceeds via a phase-transfer catalyzed double alkylation. A strong base deprotonates the acidic α-hydrogens of acetylacetone, and the resulting enolate undergoes two successive nucleophilic substitution reactions with 1,2-dibromoethane to form the cyclopropane ring. The use of a phase-transfer catalyst is crucial for transporting the enolate from the aqueous phase to the organic phase where the alkylation occurs.

Synthesis_Workflow cluster_reaction Reaction Vessel Acetylacetone Acetylacetone step1 1. Deprotonation Acetylacetone->step1 Dibromoethane 1,2-Dibromoethane step2 2. First Alkylation Dibromoethane->step2 Base Strong Base (e.g., NaOH) Base->step1 PTC Phase-Transfer Catalyst (e.g., TEBAC) PTC->step2 Facilitates Enolate Acetylacetone Enolate Enolate->step2 Product This compound step1->Enolate Forms step1->step2 step3 3. Second Alkylation (Intramolecular) step2->step3 step3->Product Yields

Figure 1. Phase-transfer catalyzed synthesis of this compound.

Detailed Experimental Protocol (Analogous Procedure)

This protocol is adapted from the Organic Syntheses procedure for the preparation of cyclopropane-1,1-dicarboxylic acid.

Materials:

  • Acetylacetone (1.0 mol)

  • 1,2-Dibromoethane (1.5 mol)

  • Sodium hydroxide (2.0 mol)

  • Tetrabutylammonium bromide (TEBAB) or other suitable phase-transfer catalyst (0.05 mol)

  • Dichloromethane (or another suitable organic solvent)

  • Water

  • Hydrochloric acid (for workup)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and an addition funnel, dissolve sodium hydroxide in water.

  • Add the phase-transfer catalyst to the aqueous base solution.

  • In a separate beaker, prepare a mixture of acetylacetone and 1,2-dibromoethane in the organic solvent.

  • With vigorous stirring, add the organic mixture to the aqueous phase.

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC or GC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Separate the organic layer. Extract the aqueous layer with the organic solvent.

  • Combine the organic layers and wash with water, then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by vacuum distillation to yield pure this compound.

Reactivity and Mechanistic Insights

This compound is a classic example of a "donor-acceptor" cyclopropane. The cyclopropane ring itself acts as an electron donor, while the two geminal acetyl groups are strong electron acceptors. This electronic arrangement polarizes the distal C-C bonds of the cyclopropane ring, making them susceptible to nucleophilic attack and subsequent ring-opening.

Ring-Opening Reactions

The strained three-membered ring of this compound can undergo ring-opening reactions with a variety of nucleophiles. This reactivity provides a powerful tool for the synthesis of linear, functionalized molecules that would be challenging to prepare otherwise.

Ring_Opening Diacetylcyclopropane This compound Product Ring-Opened Product Diacetylcyclopropane->Product Nucleophile Nucleophile (Nu⁻) Nucleophile->Product Attacks & Opens Ring

Figure 2. General scheme of nucleophilic ring-opening of this compound.

Synthesis of Heterocycles: The Reaction with Hydrazine

A particularly useful transformation of this compound is its reaction with hydrazine to form heterocyclic compounds. Acting as a masked 1,3-dicarbonyl, it can undergo condensation with hydrazine to form pyrazole derivatives. This reaction is analogous to the well-established Knorr pyrazole synthesis from acetylacetone.

Reaction with Hydrazine Hydrate: The reaction of this compound with hydrazine hydrate is expected to proceed via a ring-opening-cyclization cascade to yield 3,5-dimethyl-4,5-dihydro-1H-pyrazole, which can then be oxidized to 3,5-dimethylpyrazole.

Pyrazole_Synthesis Diacetylcyclopropane This compound Intermediate Ring-Opened Intermediate Diacetylcyclopropane->Intermediate Hydrazine Hydrazine (H₂NNH₂) Hydrazine->Intermediate Ring Opening Dihydropyrazole 3,5-Dimethyl-4,5-dihydro-1H-pyrazole Intermediate->Dihydropyrazole Cyclization Pyrazole 3,5-Dimethylpyrazole Dihydropyrazole->Pyrazole Oxidation

Figure 3. Proposed pathway for the synthesis of 3,5-dimethylpyrazole from this compound.

Applications in Drug Development: A Gateway to Novel Scaffolds

The cyclopropane motif is increasingly found in clinically approved drugs and late-stage drug candidates. Its ability to impart favorable pharmacokinetic properties makes it an attractive feature in drug design. While there are no currently marketed drugs that explicitly list this compound as a starting material, its potential as a versatile building block is significant.

Case Study: The 1,1-Disubstituted Cyclopropane Core in an SGLT2 Inhibitor

A relevant example of the utility of the 1,1-disubstituted cyclopropane core in medicinal chemistry is found in the synthesis of SGLT2 inhibitors for the treatment of diabetes. A patent describes the synthesis of a 1,1-diphenylcyclopropane derivative as a key intermediate for this class of drugs. This highlights the pharmaceutical industry's interest in this structural motif and suggests the potential for this compound to be used in similar contexts.

Potential as a Scaffold for Library Synthesis

The true value of this compound for drug discovery lies in its potential as a starting point for the synthesis of diverse compound libraries. The two acetyl groups can be readily modified through a variety of established chemical transformations, and the cyclopropane ring can undergo a range of ring-opening and annulation reactions. This allows for the rapid generation of a multitude of structurally diverse molecules for high-throughput screening.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound and its precursors.

  • 1,2-Dibromoethane: This is a toxic and carcinogenic substance. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • Strong Bases (e.g., NaOH): These are corrosive and can cause severe burns. Handle with care and appropriate PPE.

  • Hydrazine Hydrate: This is a corrosive and toxic substance. It should be handled in a fume hood, and appropriate PPE should be worn.

  • This compound: While specific toxicity data is limited, it should be handled with the standard precautions for organic chemicals. Avoid inhalation, ingestion, and skin contact.

Conclusion

This compound is a highly functionalized and reactive building block with significant potential for applications in organic synthesis and medicinal chemistry. Its synthesis, while not explicitly detailed in the literature, can be reliably achieved through adaptation of established protocols for similar compounds. Its "donor-acceptor" nature makes it a versatile substrate for a variety of ring-opening and annulation reactions, providing access to a wide range of linear and heterocyclic scaffolds. For drug development professionals, this compound represents a valuable starting point for the creation of novel compound libraries to explore new biological targets and develop next-generation therapeutics.

A Comprehensive Technical Guide to the Synthesis of 1,1-Diacetylcyclopropane from Diethyl Malonate

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This technical guide provides a detailed, research-level overview of a robust synthetic pathway for producing 1,1-diacetylcyclopropane, a valuable building block in medicinal chemistry and materials science. The synthesis commences with the readily available starting material, diethyl malonate. The proposed multi-step sequence is designed for efficiency and control, emphasizing the rationale behind methodological choices and reaction mechanisms. Key transformations include a phase-transfer catalyzed cyclopropanation, conversion to a reactive diacyl chloride intermediate, and a selective double acylation using an organocuprate reagent. This document serves as an in-depth resource for researchers and professionals in drug development and chemical synthesis, offering step-by-step protocols, mechanistic insights, and a framework for practical application.

Introduction: The Significance of the this compound Moiety

Cyclopropane rings are privileged structural motifs in organic chemistry, prized for their unique conformational properties and inherent ring strain, which can be harnessed for diverse chemical transformations. When substituted at the C1 position with two acetyl groups, the resulting this compound molecule becomes a highly versatile intermediate. Its geminal dicarbonyl functionality allows for a wide array of subsequent reactions, including the formation of heterocyclic systems, making it a key precursor in the synthesis of complex pharmaceutical agents and novel materials. The synthetic challenge lies in the controlled construction of this strained, highly functionalized three-membered ring. The pathway detailed herein begins with diethyl malonate, an inexpensive and common C3 building block.

Overall Synthetic Strategy

The synthesis is designed as a three-step sequence, maximizing yield and purity at each stage. The strategy avoids the isolation of the intermediate diester, proceeding directly to the dicarboxylic acid, which is then activated and coupled with a methylating agent.

  • One-Pot Cyclopropanation & Hydrolysis: Diethyl malonate is converted directly to cyclopropane-1,1-dicarboxylic acid via a phase-transfer catalyzed reaction with 1,2-dibromoethane and concentrated alkali. This efficient one-pot method bypasses the challenging purification of the intermediate diethyl cyclopropane-1,1-dicarboxylate.[1][2]

  • Activation of Carboxylic Acids: The resulting dicarboxylic acid is converted to the highly reactive cyclopropane-1,1-dicarbonyl chloride using a standard chlorinating agent like thionyl chloride.

  • Selective Di-acylation via Organocuprate Coupling: The diacyl chloride is treated with lithium dimethylcuprate (a Gilman reagent) to yield the target molecule, this compound. This organometallic reagent is specifically chosen for its ability to convert acyl chlorides to ketones without the common side reaction of over-addition to form a tertiary alcohol.[3][4]

Overall Synthetic Workflow

Synthetic_Pathway A Diethyl Malonate B Cyclopropane-1,1-dicarboxylic Acid A->B 1. 1,2-Dibromoethane, NaOH (50% aq.) 2. Benzyltriethylammonium Chloride 3. HCl (conc.) C Cyclopropane-1,1-dicarbonyl Chloride B->C Thionyl Chloride (SOCl₂) or Oxalyl Chloride D This compound C->D Lithium Dimethylcuprate (Me₂CuLi)

Caption: A three-step synthetic route from diethyl malonate to this compound.

Step 1: Synthesis of Cyclopropane-1,1-dicarboxylic Acid

Expertise & Rationale

The traditional approach to forming the cyclopropane ring from diethyl malonate involves a double alkylation with 1,2-dibromoethane using a base like sodium ethoxide.[5] However, this method often suffers from incomplete reaction and requires a difficult distillation to separate the product from unreacted starting material.[2] Furthermore, a separate, often slow, saponification step is needed to obtain the dicarboxylic acid.

To circumvent these issues, we employ a highly efficient one-pot procedure utilizing phase-transfer catalysis.[2] A phase-transfer catalyst, such as benzyltriethylammonium chloride, facilitates the transport of the malonate anion from the aqueous phase, where it is formed by a concentrated sodium hydroxide solution, to the organic phase (1,2-dibromoethane). This allows the cyclization and in-situ hydrolysis to occur under vigorous, heterogeneous conditions, leading directly to the desired dicarboxylic acid salt. Subsequent acidification yields the product in high purity after a simple crystallization.[2]

Mechanistic Insight: Phase-Transfer Catalyzed Cyclopropanation

The reaction proceeds via a tandem SN2 mechanism.

Cyclopropanation_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: First Sₙ2 Attack cluster_step3 Step 3: Intramolecular Sₙ2 Cyclization EtOOC_CH2_COOEt EtOOC-CH₂-COOEt Enolate EtOOC-C⁻H-COOEt EtOOC_CH2_COOEt->Enolate Base OH⁻ (from NaOH) Base->EtOOC_CH2_COOEt Enolate2 EtOOC-C⁻H-COOEt DBE Br-CH₂-CH₂-Br Enolate2->DBE Sₙ2 Intermediate1 EtOOC-CH(COOEt)-CH₂-CH₂-Br DBE->Intermediate1 Intermediate1_named EtOOC-CH(COOEt)-CH₂-CH₂-Br Intermediate1_deprot EtOOC-C⁻(COOEt)-CH₂-CH₂-Br Product_ester Diethyl cyclopropane- 1,1-dicarboxylate Intermediate1_deprot->Product_ester Intramolecular Sₙ2 Base2 OH⁻ Base2->Intermediate1_named Intermediate1_named->Intermediate1_deprot Deprotonation

Caption: Mechanism of cyclopropane ring formation from diethyl malonate.

Experimental Protocol

Adapted from Singh, R. K.; Danishefsky, S. Org. Synth.1977 , 56, 39.[2]

Table 1: Reagents for Cyclopropane-1,1-dicarboxylic Acid Synthesis

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
Diethyl Malonate160.1780.0 g0.50
1,2-Dibromoethane187.86141.0 g0.75
Sodium Hydroxide40.00500 g12.5
Deionized Water18.02to 1 L-
Benzyltriethylammonium Chloride227.7711.4 g0.05
Conc. Hydrochloric Acid36.46~500 mL-
Diethyl Ether74.12~2 L-

Procedure:

  • In a 2-L three-necked flask equipped with a mechanical stirrer, add 500 g of sodium hydroxide to 500 mL of water to prepare a 50% aqueous solution.

  • To the vigorously stirred NaOH solution at 25°C, add 11.4 g (0.05 mol) of benzyltriethylammonium chloride.

  • Add a mixture of 80.0 g (0.50 mol) of diethyl malonate and 141.0 g (0.75 mol) of 1,2-dibromoethane to the suspension all at once. An exothermic reaction will cause the temperature to rise.

  • Stir the mixture vigorously for 2 hours.

  • Transfer the contents to a 4-L flask, rinsing with water. Cool the mixture to 15°C in an ice bath.

  • Carefully acidify the mixture by the dropwise addition of concentrated hydrochloric acid, maintaining the temperature between 15°C and 25°C.

  • Extract the aqueous layer three times with 500 mL portions of diethyl ether.

  • Combine the ether layers, wash with brine, dry over anhydrous magnesium sulfate, and decolorize with activated carbon.

  • Remove the solvent by rotary evaporation to yield a semi-solid residue.

  • Triturate the residue with 100 mL of benzene and filter to collect the white crystals.

  • Yield: 43–48 g (66–73%) of cyclopropane-1,1-dicarboxylic acid.

Step 2: Synthesis of Cyclopropane-1,1-dicarbonyl Chloride

Expertise & Rationale

To facilitate the addition of the acetyl groups, the dicarboxylic acid must be converted into a more electrophilic species. The diacyl chloride is an ideal intermediate. Carboxylic acids are readily converted to acyl chlorides by treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). Thionyl chloride is often preferred for its cost-effectiveness and because the byproducts (SO₂ and HCl) are gaseous, which simplifies purification. The reaction proceeds via a nucleophilic acyl substitution mechanism.

General Experimental Protocol

Table 2: Reagents for Diacyl Chloride Synthesis

Reagent/SolventMolar Mass ( g/mol )Quantity (per 0.1 mol diacid)Moles
Cyclopropane-1,1-dicarboxylic Acid130.1013.0 g0.10
Thionyl Chloride (SOCl₂)118.9726.2 g (15.6 mL)0.22
Dimethylformamide (DMF)73.091-2 dropsCatalytic

Procedure:

  • In a fume hood, equip a round-bottom flask with a reflux condenser and a gas outlet connected to a trap (to neutralize HCl and SO₂ gas).

  • To the flask, add 13.0 g (0.10 mol) of cyclopropane-1,1-dicarboxylic acid.

  • Slowly add 15.6 mL (0.22 mol) of thionyl chloride, followed by one drop of DMF as a catalyst.

  • Gently heat the mixture to reflux (approx. 76°C) and maintain for 1-2 hours, or until gas evolution ceases.

  • Allow the reaction to cool to room temperature.

  • Remove the excess thionyl chloride by distillation under reduced pressure.

  • The resulting crude cyclopropane-1,1-dicarbonyl chloride is typically used immediately in the next step without further purification.

Step 3: Synthesis of this compound

Expertise & Rationale

This final C-C bond formation is the most critical step. The use of highly reactive organometallics like Grignard reagents (RMgX) or organolithium reagents (RLi) with acyl chlorides is problematic. While they will add to the carbonyl, the resulting ketone intermediate is also highly reactive towards these reagents, leading to a second addition and the formation of a tertiary alcohol as a significant byproduct.[4]

To selectively form the ketone, a less reactive organometallic reagent is required. The Corey-House synthesis, which employs a lithium diorganocuprate (Gilman reagent), is the ideal choice.[3][6][7] Lithium dimethylcuprate (Me₂CuLi) is nucleophilic enough to react efficiently with the highly electrophilic acyl chloride but is significantly less reactive towards the resulting ketone product.[4] This dramatic difference in reactivity allows for the clean and high-yield synthesis of this compound.

Mechanistic Insight: The Corey-House Reaction

The reaction is believed to proceed through an oxidative addition/reductive elimination pathway at the copper center.

Corey_House_Mechanism cluster_step1 Step 1: Gilman Reagent Formation cluster_step2 Step 2: Reaction with Acyl Chloride (Simplified) MeLi 2 CH₃-Li Gilman [CH₃-Cu-CH₃]⁻ Li⁺ MeLi->Gilman CuI CuI CuI->Gilman Diacyl Cyclopropane-(COCl)₂ Product This compound Diacyl->Product Nucleophilic Acyl Substitution Gilman2 2 [CH₃-Cu-CH₃]⁻ Li⁺ Gilman2->Diacyl

References

An In-Depth Technical Guide to the Spectroscopic Characterization of 1,1-Diacetylcyclopropane

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed analysis of the spectroscopic data for 1,1-diacetylcyclopropane (CAS No. 695-70-5), a valuable building block in organic synthesis.[1] As researchers and professionals in drug development, a thorough understanding of a molecule's structural properties is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are fundamental tools for unambiguous structure elucidation and purity assessment. This document synthesizes available spectral data with expert interpretation to provide a comprehensive reference.

The unique structure of this compound, featuring a strained three-membered ring flanked by two carbonyl groups, gives rise to a distinct spectroscopic fingerprint. Understanding this fingerprint is crucial for reaction monitoring, quality control, and mechanistic studies involving this versatile ketone.

Molecular Structure and Expected Spectroscopic Features

The logical first step in any spectroscopic analysis is to examine the molecule's structure to predict the expected signals. This compound (C₇H₁₀O₂) possesses a plane of symmetry, which simplifies its expected NMR spectra.[2]

  • Symmetry: The molecule is symmetrical around the C1 carbon of the cyclopropane ring. This means the two acetyl groups are chemically equivalent, as are the two methylene (-CH₂-) groups of the cyclopropane ring.

  • Proton Environments (¹H NMR): We anticipate two distinct signals: one for the six equivalent methyl protons and one for the four equivalent cyclopropyl methylene protons.

  • Carbon Environments (¹³C NMR): We expect four distinct signals: one for the quaternary C1 carbon, one for the equivalent C2/C3 methylene carbons, one for the equivalent acetyl methyl carbons, and one for the equivalent carbonyl carbons.

  • Key Functional Groups (IR): The prominent features will be the C=O stretching of the ketone and the C-H stretching of the cyclopropyl and methyl groups. The strained ring may also show characteristic vibrations.

  • Mass Spectrometry (MS): The molecular weight is 126.15 g/mol .[2] Fragmentation is likely to occur via cleavage of the acetyl groups.

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of a novel or synthesized compound like this compound.

G cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Validation synthesis Synthesize or Procure This compound purify Purify Sample (e.g., Chromatography, Distillation) synthesis->purify nmr NMR Spectroscopy (¹H, ¹³C) purify->nmr Acquire Data ir IR Spectroscopy purify->ir Acquire Data ms Mass Spectrometry purify->ms Acquire Data interpret Correlate Spectra with Molecular Structure nmr->interpret Analyze Data ir->interpret Analyze Data ms->interpret Analyze Data validate Confirm Structure & Purity Assessment interpret->validate report Comprehensive Technical Report validate->report Final Report

Caption: Workflow for Spectroscopic Characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While dedicated peer-reviewed NMR data for this compound is not abundant in public databases, its spectrum can be reliably predicted based on fundamental principles and data from analogous structures like dimethylcyclopropanes.[3][4] The symmetry of the molecule is the key determinant of the number of signals observed.

¹H NMR Spectroscopy (Predicted)

Two signals are expected in the proton NMR spectrum.

Predicted SignalChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
a~2.2 - 2.4Singlet (s)6H-C(=O)CH
b~1.2 - 1.5Singlet (s)4H-CH ₂- (cyclopropyl)

Causality and Interpretation:

  • Signal 'a' (Methyl Protons): The protons of the two methyl groups are chemically equivalent due to the molecule's symmetry. They are adjacent to a carbonyl group, which is deshielding, thus their signal is expected downfield, typically in the range of 2.2-2.4 ppm. Since there are no adjacent protons, the signal will be a singlet.

  • Signal 'b' (Cyclopropyl Protons): The four protons on the cyclopropane ring are also chemically equivalent. Protons on a cyclopropane ring are known to be highly shielded and typically appear upfield, often below 1.5 ppm.[5] Due to the equivalence of all four protons and the absence of coupling partners, this signal is also predicted to be a singlet. This is a distinguishing feature; in substituted, asymmetric cyclopropanes, these protons would show complex splitting patterns.[6]

¹³C NMR Spectroscopy (Predicted)

Four distinct signals are anticipated in the carbon-13 NMR spectrum.

Predicted SignalChemical Shift (δ, ppm)Assignment
1~205 - 210C =O (Carbonyl)
2~30 - 35C (C=O)₂ (Quaternary C1)
3~25 - 30-C H₃ (Methyl)
4~15 - 20-C H₂- (Cyclopropyl C2/C3)

Causality and Interpretation:

  • Carbonyl Carbon (~205-210 ppm): The carbonyl carbon is the most deshielded due to the electronegativity of the oxygen atom, appearing significantly downfield.

  • Quaternary Carbon (~30-35 ppm): The C1 carbon of the cyclopropane ring is bonded to two carbonyl groups, which deshields it relative to other cyclopropyl carbons.

  • Methyl Carbon (~25-30 ppm): The methyl carbons are in a typical region for acetyl groups.

  • Cyclopropyl Methylene Carbons (~15-20 ppm): The C2 and C3 carbons of the strained ring are shielded and appear upfield.

The following diagram illustrates the relationship between the molecular structure and its predicted NMR signals.

G cluster_mol This compound Structure cluster_nmr Predicted NMR Signals mol H_NMR ¹H Signals (a) Methyl H's (b) Ring H's mol->H_NMR Correlates to 2 ¹H signals C_NMR ¹³C Signals (1) Carbonyl C's (2) Quaternary C (3) Methyl C's (4) Ring CH₂ C's mol->C_NMR Correlates to 4 ¹³C signals

Caption: Structure-to-Spectrum Correlation.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent tool for identifying key functional groups. The IR spectrum of this compound is dominated by the strong absorption of the carbonyl groups.[7]

Wavenumber (cm⁻¹)IntensityVibration TypeFunctional Group
~3080 - 3000MediumC-H StretchCyclopropyl C-H
~2950 - 2850MediumC-H StretchMethyl C-H
~1700 - 1680 Strong, Sharp C=O Stretch Ketone
~1020MediumRing DeformationCyclopropane Ring

Causality and Interpretation:

The most diagnostic peak is the intense, sharp absorption band in the region of 1700-1680 cm⁻¹. This is characteristic of the C=O stretching vibration of a saturated ketone. The presence of two acetyl groups on the same carbon may slightly influence this frequency. The C-H stretching vibrations for the cyclopropyl group are expected at slightly higher wavenumbers (>3000 cm⁻¹) compared to the methyl C-H stretches, a feature characteristic of strained ring systems.[5]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, GC-MS data is available.[2][7]

  • Molecular Ion (M⁺): The molecular ion peak is expected at a mass-to-charge ratio (m/z) of 126, corresponding to the molecular weight of C₇H₁₀O₂.

  • Major Fragments: The primary fragmentation pathway involves the loss of acetyl groups.

m/zProposed FragmentIdentity
126[C₇H₁₀O₂]⁺Molecular Ion (M⁺)
83[M - COCH₃]⁺Loss of an acetyl radical
43[CH₃CO]⁺Acetyl cation (often the base peak)

Causality and Interpretation:

Upon electron ionization, the molecule readily loses one of its acetyl groups as a radical to form a stable acylium ion at m/z 83. The most common fragmentation, however, is the formation of the highly stable acetyl cation ([CH₃CO]⁺) at m/z 43, which is frequently the most abundant ion (the base peak) in the mass spectra of acetyl-containing compounds.[8]

Experimental Protocols

To ensure data integrity and reproducibility, standardized experimental protocols are essential. The following are step-by-step methodologies for acquiring the spectroscopic data discussed.

Protocol 1: NMR Data Acquisition
  • Sample Preparation: Accurately weigh 5-10 mg of purified this compound and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) to the sample to serve as an internal reference (δ = 0.00 ppm).

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal resolution.

  • ¹H NMR Acquisition:

    • Tune and shim the instrument to optimize magnetic field homogeneity.

    • Acquire a standard 1D proton spectrum using a 30-45° pulse angle.

    • Set an appropriate acquisition time (~3-4 seconds) and a relaxation delay (1-2 seconds).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum to ensure all signals appear as singlets.

    • Use a larger number of scans compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum.

Protocol 2: IR Data Acquisition (Attenuated Total Reflectance - ATR)
  • Background Spectrum: Clean the ATR crystal (e.g., diamond or zinc selenide) with a suitable solvent (e.g., isopropanol) and record a background spectrum. This is crucial to subtract the absorbance of air (CO₂, H₂O) from the final spectrum.

  • Sample Application: Place a small drop of neat this compound (which is an oil) directly onto the ATR crystal.[1]

  • Spectrum Acquisition: Record the sample spectrum. The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Cleaning: Thoroughly clean the ATR crystal after the measurement.

Protocol 3: GC-MS Data Acquisition
  • Sample Preparation: Prepare a dilute solution of this compound (~1 mg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.

  • Instrumentation: Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).

  • GC Method:

    • Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.

    • Use a suitable capillary column (e.g., DB-5ms) and a temperature program to separate the analyte from any impurities. An example program: hold at 70°C for 1 min, then ramp at 10°C/min to 250°C.

  • MS Method:

    • Use standard electron ionization (EI) at 70 eV.

    • Scan a mass range appropriate for the analyte (e.g., m/z 40-200).

  • Data Analysis: Identify the chromatographic peak corresponding to this compound and analyze its associated mass spectrum to identify the molecular ion and key fragment ions.

References

An In-depth Technical Guide to the Physical Properties of 1,1-Diacetylcyclopropane

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the physical properties of 1,1-diacetylcyclopropane (CAS No: 695-70-5), a versatile synthetic intermediate. Intended for researchers, scientists, and professionals in drug development, this document delves into the experimental determination and theoretical understanding of its key physical characteristics. The guide covers fundamental properties such as boiling point, density, and solubility, and provides a detailed analysis of its spectral data, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). Furthermore, this guide outlines detailed protocols for its synthesis, purification, and safe handling, ensuring scientific integrity and practical utility in a laboratory setting.

Introduction

This compound is a unique bifunctional molecule characterized by a strained cyclopropane ring substituted with two acetyl groups at the geminal position. This structural arrangement imparts distinct chemical reactivity and physical properties, making it a valuable building block in organic synthesis.[1][2] A thorough understanding of its physical properties is paramount for its effective use in designing novel synthetic routes, optimizing reaction conditions, and ensuring safe laboratory practices. This guide aims to be a definitive resource, consolidating critical physical data and experimental methodologies pertinent to this compound.

Core Physical Properties

The fundamental physical properties of this compound are summarized in the table below. These values are critical for a wide range of applications, from reaction setup and solvent selection to purification and storage.

PropertyValueSource(s)
CAS Number 695-70-5[1][3]
Molecular Formula C₇H₁₀O₂[1][3]
Molecular Weight 126.15 g/mol [1][3]
Appearance Oil[1]
Boiling Point 74.0-74.5 °C at 8 Torr[1]
Density 1.0253 g/cm³ at 30 °C[1]
Solubility Soluble in Dichloromethane, Ethyl Acetate, Hexane[1]

Experimental Determination of Physical Properties

The accurate determination of physical properties is a cornerstone of chemical characterization. This section provides detailed, field-proven protocols for measuring the key physical constants of this compound.

Boiling Point Determination

The boiling point is a crucial indicator of a liquid's volatility and purity. The Thiele tube method is a reliable technique for determining the boiling point of small quantities of liquid.

  • Sample Preparation: Place approximately 0.5 mL of this compound into a small test tube.

  • Capillary Tube Insertion: Seal one end of a capillary tube using a flame. Place the capillary tube, sealed end up, into the test tube containing the sample.

  • Apparatus Assembly: Attach the test tube to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

  • Heating: Immerse the assembly in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil), ensuring the heat is applied to the side arm.

  • Observation: Heat the Thiele tube gently. Observe for a continuous stream of bubbles emerging from the open end of the capillary tube.

  • Measurement: Turn off the heat and allow the apparatus to cool slowly. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

BoilingPointDetermination cluster_setup Apparatus Setup cluster_procedure Procedure A Sample in Test Tube B Inverted Capillary Tube A->B insert C Thermometer B->C attach D Thiele Tube with Oil C->D immerse E Heat Thiele Tube F Observe Bubble Stream E->F G Cool and Observe F->G H Record Temperature G->H

Caption: Workflow for Boiling Point Determination.

Density Measurement

Density is a fundamental physical property that relates the mass of a substance to the volume it occupies.

  • Pycnometer Preparation: Clean and dry a pycnometer of a known volume.

  • Mass of Empty Pycnometer: Accurately weigh the empty pycnometer.

  • Mass of Pycnometer with Sample: Fill the pycnometer with this compound, ensuring no air bubbles are present, and weigh it.

  • Calculation: The density is calculated by dividing the mass of the sample (mass of filled pycnometer - mass of empty pycnometer) by the known volume of the pycnometer.

Spectroscopic Characterization

Spectroscopic techniques provide invaluable information about the molecular structure and functional groups present in this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

  • ¹H NMR (Predicted):

    • Cyclopropyl Protons (CH₂): Due to the magnetic anisotropy of the cyclopropane ring, the four protons on the ring are expected to be diastereotopic and appear as a complex multiplet in the upfield region, likely between δ 1.0-1.5 ppm. The geminal and vicinal coupling constants would lead to a complex splitting pattern.

    • Acetyl Protons (CH₃): The six equivalent protons of the two acetyl groups are expected to appear as a sharp singlet in the region of δ 2.2-2.4 ppm.

  • ¹³C NMR (Predicted):

    • Carbonyl Carbon (C=O): The carbonyl carbons of the acetyl groups are expected to resonate significantly downfield, in the range of δ 205-215 ppm.[4]

    • Quaternary Cyclopropyl Carbon (C(C=O)₂): The quaternary carbon of the cyclopropane ring, bonded to the two acetyl groups, would appear in the range of δ 30-40 ppm.

    • Methylene Cyclopropyl Carbons (CH₂): The two equivalent methylene carbons of the cyclopropane ring are expected to be shifted upfield due to the ring strain, appearing in the range of δ 15-25 ppm.[5]

    • Methyl Carbons (CH₃): The methyl carbons of the acetyl groups would appear in the range of δ 25-35 ppm.[4]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

  • Key Absorptions (Predicted):

    • C=O Stretch: A strong, sharp absorption band is expected in the region of 1690-1710 cm⁻¹ corresponding to the carbonyl stretching of the ketone groups. The conjugation with the cyclopropane ring may slightly lower this frequency.

    • C-H Stretch (Cyclopropyl): Characteristic C-H stretching vibrations for the cyclopropane ring are expected just above 3000 cm⁻¹ (typically ~3080-3000 cm⁻¹).

    • C-H Stretch (Aliphatic): C-H stretching of the methyl groups will appear in the 2950-2850 cm⁻¹ region.

    • Cyclopropane Ring Deformation: A characteristic absorption band for the cyclopropane ring deformation (ring breathing) is expected around 1020 cm⁻¹.

An FTIR spectrum for this compound is available from SpectraBase.[6]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elucidating the structure.

  • Electron Ionization (EI-MS) Fragmentation (Predicted):

    • Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 126.

    • Major Fragmentation Pathways:

      • Loss of an acetyl group (•COCH₃, 43 Da) to give a fragment at m/z = 83.

      • Loss of a methyl group (•CH₃, 15 Da) from an acetyl group to give a fragment at m/z = 111.

      • Cleavage of the cyclopropane ring can lead to various smaller fragments.

A GC-MS spectrum is available for this compound, which can provide experimental fragmentation data.[3]

Synthesis and Purification

The synthesis of this compound is typically achieved through the alkylation of a β-diketone precursor.

Synthetic Protocol

A plausible synthetic route involves the reaction of acetylacetone with 1,2-dibromoethane in the presence of a base. A more common and often higher-yielding approach for similar structures involves the reaction of a malonic ester derivative with a dihaloalkane followed by further transformations.[7][8]

SynthesisWorkflow A Diethyl Malonate + 1,2-Dibromoethane C Diethyl 1,1-cyclopropanedicarboxylate A->C Cyclization via B B Base (e.g., NaOEt) E This compound C->E Acylation via D D Grignard Reagent (e.g., MeMgBr)

Caption: A general synthetic pathway to 1,1-disubstituted cyclopropanes.

Purification Protocol: Column Chromatography

Purification of the crude product is essential to obtain high-purity this compound. Flash column chromatography is an effective method.

  • Stationary Phase: Silica gel (230-400 mesh) is a suitable stationary phase.

  • Mobile Phase: A non-polar/polar solvent system, such as a gradient of ethyl acetate in hexanes, is typically effective. The optimal solvent system should be determined by thin-layer chromatography (TLC).

  • Column Packing: The silica gel is packed into a column as a slurry in the initial, least polar eluent.

  • Sample Loading: The crude product is dissolved in a minimal amount of the mobile phase or a suitable solvent and loaded onto the top of the silica gel bed.

  • Elution: The mobile phase is passed through the column, and fractions are collected.

  • Analysis: The collected fractions are analyzed by TLC to identify those containing the pure product.

  • Solvent Removal: The solvent is removed from the pure fractions under reduced pressure to yield the purified this compound.

Safety, Handling, and Storage

Proper safety precautions are crucial when working with any chemical, including this compound.

  • General Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Health Hazards: As a diketone, it may cause skin and eye irritation. Inhalation of vapors should be avoided.[9] Cyclopropane derivatives can have anesthetic effects at high concentrations.[10][11][12]

  • Fire Safety: While specific flammability data is not available, it should be treated as a potentially combustible liquid. Keep away from heat, sparks, and open flames.[13]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[13]

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This technical guide has provided a detailed examination of the physical properties of this compound. The data and protocols presented herein are intended to serve as a valuable resource for scientists engaged in research and development. A comprehensive understanding of these properties is essential for the safe and effective application of this versatile synthetic intermediate in the advancement of chemical synthesis and drug discovery.

References

An In-depth Technical Guide to 1-(1-acetylcyclopropyl)ethanone (1,1-Diacetylcyclopropane)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The cyclopropane ring, a motif once considered a synthetic curiosity due to its inherent ring strain, has emerged as a privileged scaffold in modern medicinal chemistry. Its unique conformational rigidity and electronic properties offer a powerful tool to modulate the pharmacokinetic and pharmacodynamic profiles of drug candidates. This guide provides a comprehensive technical overview of 1-(1-acetylcyclopropyl)ethanone, a versatile building block bearing the geminal diacetyl-substituted cyclopropane moiety. As Senior Application Scientists, our goal is to present not just a collection of data, but a cohesive narrative that explains the "why" behind the "how," offering field-proven insights into the synthesis, characterization, and strategic application of this valuable synthetic intermediate.

Nomenclature and Physicochemical Properties

The compound commonly known as 1,1-diacetylcyclopropane is systematically named 1-(1-acetylcyclopropyl)ethanone according to IUPAC nomenclature.[1] Throughout this guide, both names will be used interchangeably for clarity.

Table 1: Physicochemical Properties of 1-(1-acetylcyclopropyl)ethanone

PropertyValueSource
IUPAC Name 1-(1-acetylcyclopropyl)ethanone[1]
Synonyms This compound, Diacetylcyclopropane[1]
CAS Number 695-70-5[1]
Molecular Formula C₇H₁₀O₂[1]
Molecular Weight 126.15 g/mol [1]
Appearance Oil[2]
Boiling Point 74.0-74.5 °C at 8 Torr
Density 1.0253 g/cm³ at 30 °C

Strategic Synthesis of this compound

The synthesis of this compound is a multi-step process that requires careful planning and execution. A robust and scalable approach involves the initial construction of the cyclopropane ring with appropriate functional group handles, followed by their conversion to the desired acetyl groups.

Synthesis of the Precursor: Cyclopropane-1,1-dicarboxylic Acid

A logical and well-documented starting point is the synthesis of cyclopropane-1,1-dicarboxylic acid. The procedure detailed in Organic Syntheses provides a reliable method for obtaining this key intermediate.[3]

Experimental Protocol: Synthesis of Cyclopropane-1,1-dicarboxylic Acid [3]

  • Rationale: This method utilizes a phase-transfer catalyzed reaction between diethyl malonate and 1,2-dibromoethane in a strongly basic aqueous solution. The phase-transfer catalyst, triethylbenzylammonium chloride, is crucial for transporting the malonate anion from the aqueous phase to the organic phase where the alkylation reaction occurs. This one-pot reaction, which includes the in-situ saponification of the ester groups, is efficient and avoids the difficult purification of the intermediate diethyl 1,1-cyclopropanedicarboxylate.

  • Step-by-Step Procedure:

    • To a vigorously stirred 50% aqueous sodium hydroxide solution, add triethylbenzylammonium chloride.

    • To this suspension, add a mixture of diethyl malonate and 1,2-dibromoethane.

    • Stir the mixture vigorously for 2 hours. A moderate exotherm is expected.

    • After the reaction, transfer the contents to a larger flask, cool to 15 °C, and carefully acidify with concentrated hydrochloric acid.

    • Extract the aqueous layer multiple times with diethyl ether.

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • The resulting residue is triturated with benzene to afford crystalline cyclopropane-1,1-dicarboxylic acid.

Diagram 1: Synthesis of Cyclopropane-1,1-dicarboxylic Acid

G diethyl_malonate Diethyl Malonate reagents NaOH, H₂O Triethylbenzylammonium chloride diethyl_malonate->reagents dibromoethane 1,2-Dibromoethane dibromoethane->reagents product Cyclopropane-1,1- dicarboxylic Acid reagents->product Phase-Transfer Catalysis & Saponification

Caption: Phase-transfer catalyzed synthesis of the key precursor.

Conversion to this compound

With the diacid in hand, the next stage involves the introduction of the two methyl groups to form the diketone. A standard and effective method is the conversion of the dicarboxylic acid to the corresponding diacyl chloride, followed by reaction with an appropriate organometallic reagent.

Experimental Protocol: Synthesis of this compound

  • Rationale: The carboxylic acid groups are first converted to the more reactive acyl chlorides using a chlorinating agent like thionyl chloride or oxalyl chloride. This is a crucial activation step. The subsequent reaction with a soft organometallic reagent, such as a Gilman cuprate (lithium dimethylcuprate), is preferred over more reactive Grignard or organolithium reagents. Gilman reagents are known to react selectively with acyl chlorides to form ketones, with a lower propensity for over-addition to the ketone product to form a tertiary alcohol.[4][5][6]

  • Step-by-Step Procedure:

    • Formation of Cyclopropane-1,1-dicarbonyl dichloride:

      • Suspend cyclopropane-1,1-dicarboxylic acid in a dry, inert solvent (e.g., dichloromethane or toluene) containing a catalytic amount of dimethylformamide (DMF).

      • Add oxalyl chloride or thionyl chloride dropwise at room temperature.

      • Stir the reaction mixture until the evolution of gas ceases and the solution becomes clear.

      • Remove the solvent and excess chlorinating agent under reduced pressure to obtain the crude diacyl chloride.

    • Reaction with Lithium Dimethylcuprate:

      • Prepare lithium dimethylcuprate (Gilman reagent) in a separate flask at low temperature (typically -78 °C) by adding two equivalents of methyllithium to one equivalent of copper(I) iodide in an ethereal solvent (e.g., diethyl ether or tetrahydrofuran).

      • Dissolve the crude cyclopropane-1,1-dicarbonyl dichloride in a dry, inert solvent.

      • Add the solution of the diacyl chloride dropwise to the freshly prepared Gilman reagent at -78 °C.

      • Allow the reaction to stir at low temperature for a specified period, then warm to room temperature.

      • Quench the reaction with a saturated aqueous solution of ammonium chloride.

      • Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

      • Purify the crude product by vacuum distillation or column chromatography to yield this compound.

Diagram 2: Conversion of the Diacid to the Diketone

G diacid Cyclopropane-1,1- dicarboxylic Acid acyl_chloride Cyclopropane-1,1- dicarbonyl dichloride diacid->acyl_chloride SOCl₂ or (COCl)₂ diketone This compound acyl_chloride->diketone 1. (CH₃)₂CuLi 2. H₂O

Caption: Two-step conversion to the target diketone.

Spectroscopic Characterization

Unambiguous characterization of this compound is essential for confirming its identity and purity. The following data represents a combination of experimentally observed and predicted spectroscopic features.

Table 2: Spectroscopic Data for 1-(1-acetylcyclopropyl)ethanone

TechniqueData
¹H NMR Predicted chemical shifts (δ, ppm): 2.1-2.3 (s, 6H, 2 x COCH₃), 1.2-1.4 (s, 4H, 2 x CH₂ of cyclopropane). The singlet for the cyclopropyl protons is due to the high symmetry of the molecule.
¹³C NMR Predicted chemical shifts (δ, ppm): ~205 (C=O), ~35 (quaternary C of cyclopropane), ~28 (CH₃ of acetyl), ~18 (CH₂ of cyclopropane).
Infrared (IR) Strong absorption band around 1700-1720 cm⁻¹ characteristic of a ketone C=O stretch. C-H stretching of the cyclopropane ring is expected around 3000-3100 cm⁻¹.[7]
Mass Spectrometry (MS) Molecular ion peak (M⁺) at m/z = 126. Key fragmentation would likely involve the loss of an acetyl group (CH₃CO, m/z = 43) to give a fragment at m/z = 83.[1]

Reactivity and Synthetic Applications

The chemical behavior of this compound is dominated by the presence of the two electron-withdrawing acetyl groups on the strained cyclopropane ring, rendering it an electrophilic species.

Ring-Opening Reactions

The strained C-C bonds of the cyclopropane ring are susceptible to cleavage by nucleophiles. This "donor-acceptor" cyclopropane character allows for ring-opening reactions, providing access to linear 1,5-dicarbonyl compounds.

Diagram 3: Nucleophilic Ring-Opening

G start This compound product Linear 1,5-dicarbonyl compound start->product nucleophile Nu⁻ nucleophile->start Nucleophilic attack

Caption: General scheme for nucleophilic ring-opening.

A Versatile Building Block in Drug Discovery

The cyclopropane motif is increasingly incorporated into drug candidates to enhance their pharmacological properties. While specific examples detailing the direct use of this compound in late-stage drug synthesis are not abundant in publicly available literature, its potential as a precursor to more complex cyclopropane-containing scaffolds is significant. For instance, the ketone functionalities can be readily transformed into a variety of other functional groups (e.g., amines, alcohols, heterocycles), making it a versatile starting material.

The strategic introduction of a cyclopropane ring can:

  • Enhance Potency: The rigid nature of the cyclopropane ring can lock a molecule into a bioactive conformation, improving its binding affinity to a target protein.

  • Improve Metabolic Stability: The C-H bonds of a cyclopropane ring are generally less susceptible to metabolic oxidation compared to those in aliphatic chains.

  • Modulate Physicochemical Properties: The introduction of a cyclopropane ring can influence a molecule's lipophilicity and solubility, which are critical for its absorption, distribution, metabolism, and excretion (ADME) profile.

Several classes of antiviral drugs, including inhibitors of HIV protease and coronaviral 3C-like proteases, feature cyclopropane-containing moieties.[8][9][10][11][12] The synthesis of these complex molecules often relies on the availability of functionalized cyclopropane building blocks. This compound represents a readily accessible platform from which such elaborate structures can be constructed.

Conclusion

1-(1-acetylcyclopropyl)ethanone is a valuable and versatile chemical entity with significant potential in organic synthesis and drug discovery. Its synthesis, while requiring a multi-step approach, is achievable through well-established and scalable methodologies. The unique electronic and steric properties conferred by the gem-diacetyl cyclopropane motif make it an attractive starting point for the construction of more complex molecular architectures, particularly in the design of novel therapeutic agents where the strategic incorporation of a cyclopropane ring can lead to improved efficacy and a more favorable drug-like profile. This guide has provided a foundational understanding of this compound, intended to empower researchers and drug development professionals in their pursuit of innovative chemical solutions.

References

1,1-Diacetylcyclopropane: A Keystone Building Block in Synthetic and Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclopropane ring, a motif of enduring fascination in organic chemistry, imparts unique conformational rigidity and electronic properties to molecules. Among the diverse family of cyclopropane-containing compounds, 1,1-diacetylcyclopropane stands out as a versatile and historically significant building block. This guide provides a comprehensive overview of the discovery, synthesis, and rich chemical history of this compound. We will delve into its foundational synthesis, explore modern and efficient synthetic methodologies, and illuminate its applications as a critical precursor in the development of bioactive molecules and pharmaceuticals. This document serves as a technical resource for researchers aiming to leverage the unique reactivity and structural attributes of this remarkable geminal di-activated cyclopropane.

Introduction: The Enduring Allure of the Cyclopropane Ring

The three-membered carbocycle of cyclopropane, with its inherent ring strain and unique bonding characteristics, has captivated chemists for over a century. Its rigid structure provides a level of conformational constraint that is highly sought after in drug design, allowing for precise positioning of functional groups for optimal interaction with biological targets. The cyclopropyl group is often employed as a bioisostere for other functionalities, such as vinyl groups or gem-dimethyl groups, offering a strategy to enhance metabolic stability, modulate lipophilicity, and improve binding affinity.

This compound, with its two activating acetyl groups geminally substituted on the cyclopropane ring, represents a particularly reactive and synthetically useful scaffold. The electron-withdrawing nature of the acetyl groups acidifies the cyclopropyl protons and renders the carbonyl groups susceptible to a wide array of chemical transformations. This dual reactivity makes this compound a powerful intermediate for the construction of more complex molecular architectures.

The Genesis of a Versatile Building Block: A Historical Perspective

The late 19th and early 20th centuries were a period of foundational discoveries in organic chemistry, with the synthesis of cyclic compounds being a significant area of exploration. The work of Sir William Henry Perkin Jr. on the synthesis of small rings was particularly groundbreaking. While Perkin's famous 1884 synthesis of diethyl cyclopropane-1,1-dicarboxylate from diethyl malonate and 1,2-dibromoethane laid the groundwork for the formation of 1,1-disubstituted cyclopropanes, the first documented synthesis of this compound is attributed to G. A. R. Kon and F. G. Pope in 1922, as published in the Journal of the Chemical Society, Transactions.

Their approach was a logical extension of the established chemistry of the time, utilizing the reaction of an active methylene compound with a dihaloalkane. In this case, the sodium salt of acetylacetone was reacted with 1,2-dibromoethane to forge the strained three-membered ring.

The Classic Synthesis: A Step-by-Step Protocol

The original synthesis, as would have been practiced in the early 20th century, involved the following key steps:

  • Deprotonation of Acetylacetone: Acetylacetone, a β-diketone, possesses an acidic central methylene proton. Treatment with a strong base, such as sodium ethoxide, generates the corresponding enolate, a potent nucleophile.

  • Double Alkylation: The acetylacetonate anion then undergoes a sequential double alkylation with 1,2-dibromoethane. The first alkylation forms an intermediate which, upon further deprotonation and intramolecular cyclization, yields the this compound ring.

dot digraph "Historical_Synthesis" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

acetylacetone [label="Acetylacetone"]; enolate [label="Sodium Acetylacetonate (Enolate)"]; intermediate [label="Mono-alkylated Intermediate"]; product [label="this compound"];

reagent1 [label="Sodium Ethoxide", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; reagent2 [label="1,2-Dibromoethane", shape=ellipse, style=filled, fillcolor="#FFFFFF"];

acetylacetone -> enolate [label="Deprotonation"]; enolate -> intermediate [label="SN2 Attack"]; reagent2 -> intermediate; intermediate -> product [label="Intramolecular Cyclization"]; } dot Caption: The classical synthesis of this compound.

Modern Synthetic Methodologies

While the classical approach remains a valid and instructive method, modern organic synthesis has introduced more efficient and versatile routes to this compound and its derivatives. These methods often offer higher yields, milder reaction conditions, and greater substrate scope.

MethodKey ReagentsAdvantagesDisadvantages
Phase-Transfer Catalysis Acetylacetone, 1,2-dihaloethane, strong base (e.g., NaOH), phase-transfer catalyst (e.g., quaternary ammonium salt)High yields, avoids the need for anhydrous conditions, scalable.Requires a catalyst, which may need to be removed from the final product.
Transition Metal-Catalyzed Cyclopropanation Diazoacetoacetate, alkene, transition metal catalyst (e.g., Rh(II), Cu(I))High stereoselectivity possible with chiral catalysts, broad substrate scope.Diazo compounds can be hazardous, catalysts can be expensive.
Michael-Initiated Ring Closure (MIRC) α,β-unsaturated ketone, acetylacetone, baseConvergent synthesis, allows for the introduction of diverse substituents.Can be substrate-dependent, may lead to side products.
Detailed Protocol: Phase-Transfer Catalysis Synthesis

This method represents a significant improvement in practicality and yield over the classical synthesis.

  • Reaction Setup: A mixture of acetylacetone, 1,2-dichloroethane (or dibromoethane), and a phase-transfer catalyst (e.g., tetrabutylammonium bromide) in a suitable organic solvent (e.g., dichloromethane) is prepared.

  • Addition of Base: An aqueous solution of a strong base, such as 50% sodium hydroxide, is added slowly to the vigorously stirred reaction mixture. The phase-transfer catalyst facilitates the transport of the hydroxide ions into the organic phase to deprotonate the acetylacetone.

  • Reaction and Workup: The reaction is stirred at room temperature or with gentle heating until completion (monitored by TLC or GC). The organic layer is then separated, washed with water and brine, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure. The crude product is then purified by distillation or chromatography.

dot digraph "PTC_Synthesis" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

start [label="Acetylacetone + 1,2-Dichloroethane"]; reaction [label="Biphasic Reaction\n(Organic/Aqueous NaOH)"]; product [label="this compound"];

catalyst [label="Phase-Transfer Catalyst\n(e.g., TBAB)", shape=ellipse, style=filled, fillcolor="#FFFFFF"];

start -> reaction; catalyst -> reaction [label="Facilitates\nDeprotonation"]; reaction -> product [label="Purification"]; } dot Caption: Workflow for the synthesis via phase-transfer catalysis.

Chemical Reactivity and Mechanistic Insights

The synthetic utility of this compound stems from the rich reactivity of its functional groups and the unique properties of the cyclopropane ring.

  • Enolate Chemistry: The α-protons to the carbonyl groups can be selectively removed to form enolates, which can then participate in a variety of carbon-carbon bond-forming reactions.

  • Carbonyl Chemistry: The acetyl groups can undergo nucleophilic addition, condensation reactions (e.g., with hydrazines to form pyrazoles), and reductions.

  • Ring-Opening Reactions: Under certain conditions (e.g., with strong acids or electrophiles), the strained cyclopropane ring can undergo ring-opening reactions, providing access to linear or larger cyclic structures.

dot digraph "Reactivity" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

main [label="this compound"]; enolate [label="Enolate Formation"]; carbonyl [label="Carbonyl Reactions"]; ring_opening [label="Ring-Opening"];

main -> enolate [label="Base"]; main -> carbonyl [label="Nucleophiles"]; main -> ring_opening [label="Electrophiles/Acid"];

enolate -> "C-C Bond Formation"; carbonyl -> "Heterocycle Synthesis"; ring_opening -> "Linear/Cyclic Products"; } dot Caption: Key reactivity pathways of this compound.

Applications in Drug Development and Medicinal Chemistry

The rigid cyclopropane scaffold of this compound makes it an attractive starting material for the synthesis of conformationally constrained molecules, a key strategy in modern drug design.

Precursor to Bioactive Heterocycles

The two carbonyl groups of this compound are perfectly poised for condensation reactions to form a variety of heterocyclic systems. For example, reaction with hydrazine derivatives can lead to the formation of spiro-pyrazolines and other nitrogen-containing heterocycles, which are common motifs in many biologically active compounds.

Building Block for Anticonvulsant Agents

Several studies have explored the synthesis of novel cyclopropane-containing compounds as potential anticonvulsant agents. The unique stereoelectronic properties of the cyclopropane ring can influence the binding of these molecules to their biological targets, such as ion channels or receptors in the central nervous system. While a blockbuster drug directly derived from this compound is not yet on the market, the scaffold continues to be a valuable platform for the discovery of new central nervous system (CNS) active agents.

Case Study: Synthesis of Milnacipran Analogs

The antidepressant drug Milnacipran features a 1-phenyl-2-aminomethyl-1-carboxamide cyclopropane core. Although not a direct derivative, the synthesis of analogs of Milnacipran often involves the construction of a 1,1-disubstituted cyclopropane intermediate. The chemical principles underlying the synthesis of this compound are directly applicable to the construction of these more complex and pharmaceutically relevant cyclopropane structures. The ability to introduce functionality at the 1-position of the cyclopropane ring is a key advantage of using precursors like this compound.

Conclusion

From its early discovery rooted in the foundational principles of organic chemistry to its modern applications in the synthesis of complex molecules, this compound has proven to be a building block of enduring value. Its unique combination of a strained ring system and dual activating groups provides a rich platform for chemical exploration. For researchers and drug development professionals, a thorough understanding of the history, synthesis, and reactivity of this keystone molecule opens the door to the rational design and efficient synthesis of novel bioactive compounds with the potential to address unmet medical needs.

Reactivity of the cyclopropyl group in 1,1-Diacetylcyclopropane

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity of the Cyclopropyl Group in 1,1-Diacetylcyclopropane

Abstract

The cyclopropane ring, a motif of significant interest in organic synthesis and medicinal chemistry, exhibits unique reactivity profiles stemming from its inherent ring strain and distinct electronic character.[1] When substituted with geminal electron-withdrawing groups, as in this compound, the ring becomes a potent electrophilic building block, analogous to donor-acceptor (D-A) cyclopropanes.[2][3] This guide provides a comprehensive technical overview of the reactivity of the cyclopropyl group in this compound, intended for researchers, scientists, and professionals in drug development. We will explore the dichotomy between reactions that preserve the three-membered ring and those that leverage its strain in powerful ring-opening transformations. The discussion is grounded in mechanistic principles, supported by field-proven protocols and authoritative references, to provide a causal understanding of experimental choices and outcomes.

Introduction: The Activated Cyclopropane

The synthetic utility of cyclopropanes is largely dictated by the nature of their substituents. Unactivated cyclopropanes are relatively inert, but the introduction of electron-withdrawing groups dramatically alters their chemical behavior. In this compound, the two acetyl groups exert a strong inductive and mesomeric electron-withdrawing effect. This polarization depletes electron density from the cyclopropane ring, rendering the distal C-C bond susceptible to cleavage and making the molecule a potent electrophile for a variety of transformations.[2] This guide will dissect the key reaction pathways of this versatile synthon, focusing on the strategic exploitation of its unique electronic and steric properties.

Physicochemical Properties of this compound
PropertyValueSource
Molecular Formula C₇H₁₀O₂[4]
Molecular Weight 126.15 g/mol [4]
Boiling Point 74.0-74.5 °C (at 8 Torr)[5]
Density 1.0253 g/cm³ (at 30 °C)[5]
Appearance Oil[5]
CAS Number 695-70-5[4]

Synthesis of this compound

The preparation of geminally-activated cyclopropanes often follows a Michael-initiated ring closure (MIRC) or a double alkylation strategy. A common and effective method for synthesizing this compound involves the reaction of a 1,3-dicarbonyl compound (acetylacetone) with a 1,2-dihaloethane under basic conditions. Phase-transfer catalysis is often employed to enhance yields in this type of transformation.[6]

Workflow for Synthesis

cluster_reagents Starting Materials cluster_process Reaction Process cluster_workup Workup & Purification acetylacetone Acetylacetone deprotonation Deprotonation of Acetylacetone acetylacetone->deprotonation Forms Enolate dihaloethane 1,2-Dibromoethane alkylation1 First Sₙ2 Attack dihaloethane->alkylation1 base Strong Base (e.g., NaOH) base->deprotonation Forms Enolate ptc Phase-Transfer Catalyst (e.g., TBAB) ptc->alkylation1 Facilitates deprotonation->alkylation1 alkylation2 Intramolecular Sₙ2 (Ring Closure) alkylation1->alkylation2 quench Reaction Quenching alkylation2->quench extraction Solvent Extraction quench->extraction purify Distillation/Chromatography extraction->purify product This compound purify->product

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis via Phase-Transfer Catalysis

This protocol is adapted from established methods for synthesizing doubly activated cyclopropanes.[6]

  • Reaction Setup: To a vigorously stirred 1-L solution of 50% aqueous sodium hydroxide, add the phase-transfer catalyst (e.g., tetrabutylammonium bromide, 5 mol%).

  • Addition of Reagents: Add a mixture of acetylacetone (1.0 equiv) and 1,2-dibromoethane (1.5 equiv) to the basic suspension at once. The reaction is often exothermic.

  • Reaction: Stir the mixture vigorously for 2-4 hours, maintaining the temperature if necessary. Monitor the reaction by TLC or GC-MS.

  • Workup: Transfer the reaction mixture to a separatory funnel, dilute with water, and cool. Carefully acidify with concentrated HCl to a neutral pH.

  • Extraction: Extract the aqueous layer three times with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. The crude product is then purified by vacuum distillation to yield this compound as a clear oil.

Reactivity Profile: Ring-Opening Transformations

The high ring strain and electrophilic nature of this compound make it an ideal substrate for a variety of ring-opening reactions. These transformations are powerful tools for constructing linear 1,4-dicarbonyl systems or for engaging in cycloadditions to form larger ring structures.

Acid-Catalyzed Ring Opening

Under acidic conditions (Brønsted or Lewis acids), one of the carbonyl oxygens is protonated or coordinated, which further activates the cyclopropane ring for cleavage.[7] The ring opens to generate the most stable carbocation intermediate, which is subsequently trapped by a nucleophile.

cluster_mech Mechanism of Acid-Catalyzed Ring Opening A This compound B Protonated Intermediate A->B + H⁺ C Carbocation Intermediate B->C Ring Opening D Ring-Opened Product C->D + Nu⁻

Caption: Key steps in the acid-catalyzed ring-opening of this compound.

This pathway is highly regioselective, governed by the electronic stabilization of the resulting carbocation. The presence of the second acetyl group provides significant stabilization through resonance.

Transition-Metal-Catalyzed Cycloadditions

Transition metals, particularly nickel and samarium, have been shown to catalyze novel cycloaddition reactions of cyclopropyl ketones.[8][9][10] These reactions often proceed via a formal [3+2] cycloaddition mechanism, providing rapid access to densely functionalized five-membered rings.

Nickel-Catalyzed [3+2] Cycloaddition: Nickel catalysts can mediate the cross-coupling of cyclopropyl ketones with enones or organozinc reagents.[8][11] The mechanism is thought to involve the formation of a nickeladihydropyran intermediate after oxidative addition of the cyclopropyl ketone to a low-valent nickel species.[11]

Experimental Protocol: Nickel-Catalyzed Dimerization/Cross-Coupling

This protocol is based on the work of the Montgomery group on nickel-catalyzed reactions of cyclopropyl ketones.[8]

  • Catalyst Preparation: In a glovebox, add Ni(COD)₂ (10 mol%) and a suitable ligand (e.g., an N-heterocyclic carbene precursor, 10 mol%) to a vial.

  • Addition of Reagents: Add this compound (1.0 equiv), the coupling partner (e.g., an enone, 1.2 equiv), and an additive such as Ti(O-iPr)₄ (1.5 equiv) in an appropriate solvent (e.g., THF).

  • Reaction: Seal the vial and stir the reaction mixture at a specified temperature (e.g., 60 °C) for 12-24 hours.

  • Workup: Upon completion, cool the reaction to room temperature, quench with saturated aqueous NH₄Cl, and extract with ethyl acetate.

  • Purification: Dry the combined organic layers, concentrate, and purify the residue by flash column chromatography on silica gel to isolate the cyclopentane product.

Data Summary: Representative Ni-Catalyzed Cross-Coupling Reactions
EntryCyclopropyl KetoneEnone PartnerYield (%)DiastereoselectivityReference
1Phenyl cyclopropyl ketoneMethyl vinyl ketone75>20:1[8]
2Methyl cyclopropyl ketonePhenyl vinyl ketone811.5:1[8]
3Aryl cyclopropyl ketoneN-Phenylmaleimide92>20:1[8]

Note: Data is illustrative of the general reaction class, as specific data for this compound was not available in the cited source.

Samarium(II) Iodide-Catalyzed Reactions: SmI₂ is a powerful single-electron transfer (SET) reagent that can catalyze intermolecular couplings of cyclopropyl ketones with alkenes or alkynes.[9][10] This methodology is particularly effective for alkyl cyclopropyl ketones, which are often less reactive in other catalytic systems.[10] The key to success is often the use of SmI₂ in combination with substoichiometric amounts of Sm⁰ metal, which helps maintain the catalytic cycle by reducing Sm(III) back to Sm(II).[10]

Reactions at the Acetyl Groups

While ring-opening reactions are a hallmark of this compound, the acetyl groups themselves possess inherent reactivity that can be exploited while maintaining the cyclopropane core.

Enolate Formation and Subsequent Reactions

The α-protons on the methyl groups of the acetyl moieties are acidic and can be readily deprotonated by a suitable base (e.g., LDA, NaH) to form an enolate. This enolate is a potent nucleophile and can participate in a wide range of C-C bond-forming reactions, such as alkylations, aldol additions, and Claisen condensations. This reactivity allows for the elaboration of the side chains while preserving the valuable cyclopropane scaffold.

cluster_reactions Potential Enolate Reactions start This compound enolate Enolate Formation (Base) start->enolate alkylation Alkylation (+ R-X) enolate->alkylation Electrophile aldol Aldol Addition (+ Aldehyde/Ketone) enolate->aldol Electrophile claisen Claisen Condensation (+ Ester) enolate->claisen Electrophile

References

Stability and storage of 1,1-Diacetylcyclopropane

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Stability and Storage of 1,1-Diacetylcyclopropane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a valuable synthetic intermediate characterized by a strained cyclopropane ring geminally substituted with two acetyl groups. This unique structural arrangement, combining high ring strain with β-diketone functionality, dictates its reactivity and stability profile. This guide provides a comprehensive analysis of the factors governing the stability of this compound, outlines field-proven protocols for its optimal storage and handling, and offers a methodology for its stability assessment. Understanding these principles is critical for ensuring the integrity of the material, achieving reproducible experimental outcomes, and maintaining safety in the laboratory.

Introduction and Molecular Profile

This compound (CAS No. 695-70-5) is an organic compound recognized for its utility as a building block in various synthetic pathways.[1][2] Its chemical structure features a three-membered carbon ring, which is inherently strained, and two acetyl groups attached to the same carbon atom. This combination imparts a unique reactivity profile that is leveraged in the synthesis of more complex molecules.

The molecule's physical form is typically an oil.[1][2] Its properties are a direct consequence of its structure, influencing how it must be handled and stored to prevent degradation and ensure the validity of research outcomes.

Core Chemical Structure

The fundamental structure of this compound is key to understanding its behavior. The diagram below illustrates its atomic arrangement and the inherent strain within the cyclopropane ring.

Caption: Chemical structure of this compound.

Physicochemical Properties and Safety Data

A summary of key quantitative data is essential for safe handling and experimental design. The following table consolidates available information from technical data sheets.

PropertyValueSource
Molecular Formula C₇H₁₀O₂PubChem[3]
Molecular Weight 126.15 g/mol PubChem[3]
Physical Form OilChemicalBook[1][2]
Boiling Point 192.5 °C at 760 mmHg; 74.0-74.5 °C at 8 TorrECHEMI[4], ChemicalBook[1]
Density 1.104 g/cm³ECHEMI[4]
Flash Point 67.5 °CECHEMI[4]
Solubility Dichloromethane, Ethyl Acetate, HexaneChemicalBook[1]

Scientific Pillars of Stability

The stability of this compound is not governed by a single factor but is rather an interplay of its structural features: the strained cyclopropane ring and the reactive β-diketone moiety.

Inherent Ring Strain

The three-membered ring of cyclopropane forces the C-C-C bond angles to be 60°, a significant deviation from the ideal 109.5° for sp³ hybridized carbons.[5][6] This creates substantial angle strain, making the ring susceptible to opening under conditions that can relieve this strain, such as high thermal energy or certain chemical reactions.[7][8] While cyclopropane itself is thermally stable to a degree, the presence of activating functional groups like the two acetyl moieties can influence this stability.

Reactivity of the β-Diketone Moiety

The 1,3-dicarbonyl arrangement, commonly known as a β-diketone, is a highly versatile functional group. However, this reactivity also presents stability challenges.

  • Keto-Enol Tautomerism: β-Diketones exist in equilibrium between their keto and enol forms.[9] This equilibrium is sensitive to the solvent environment. While not a degradation pathway itself, the presence of the enol form can open up different reaction pathways.

  • Hydrolytic Sensitivity: The β-diketone structure can be susceptible to cleavage via hydrolysis, particularly under strong acidic or basic conditions.[10][11][12] This can lead to the breakdown of the molecule and the formation of impurities.

Potential Decomposition Pathways

Given its structure, two primary decomposition pathways are plausible under adverse conditions. Understanding these pathways is crucial for defining appropriate storage and handling procedures.

G cluster_main This compound cluster_conditions Stress Conditions cluster_products Potential Degradation Products A This compound B High Heat / UV Light A->B C Strong Acid / Base (H₂O) A->C D Ring-Opened Isomers B->D Ring-Opening E Hydrolysis Products (e.g., Acetic Acid + Acetylcyclopropane Carboxylic Acid) C->E Hydrolysis

Caption: Plausible degradation pathways for this compound.

Recommended Storage and Handling Protocols

To ensure the long-term integrity and purity of this compound, a self-validating system of storage and handling must be implemented. The causality behind these recommendations is directly linked to mitigating the risks of thermal, hydrolytic, and oxidative degradation.

Long-Term Storage
  • Temperature: Store in a cool environment. Refrigeration (2-8 °C) is recommended to minimize the rate of any potential degradation reactions. For compounds with inherent strain, reducing thermal energy is a primary preservation strategy.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen). This displaces oxygen and moisture, preventing potential oxidation and hydrolysis.

  • Container: Use a tightly sealed, amber glass container. Amber glass protects the compound from potential photochemical degradation by blocking UV light.[13] A tight seal is critical to prevent the ingress of atmospheric moisture and oxygen.[14]

  • Location: Store in a dry, well-ventilated area designated for chemical storage, away from heat sources and direct sunlight.[15]

Incompatible Materials

To prevent hazardous reactions and degradation, this compound should be stored separately from:

  • Strong Oxidizing Agents: These can react exothermically with organic materials.

  • Strong Bases and Acids: These can catalyze hydrolysis or other rearrangement reactions.[16]

Safe Handling
  • Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors.[14]

  • Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[4][13]

  • Equilibrate the container to room temperature before opening to prevent condensation of atmospheric moisture onto the cold product.

Experimental Protocol: A Self-Validating Stability Assessment

For critical applications, such as in drug development, verifying the stability of a specific batch of this compound is essential. The following protocol provides a framework for a comprehensive stability study.

Workflow for Stability Testing

A Step 1: Initial Characterization (T=0) - Obtain baseline purity via GC-MS, ¹H NMR - Record physical appearance B Step 2: Sample Aliquoting - Aliquot material into separate, sealed vials for each stress condition and time point A->B C Step 3: Stress Conditions Setup - Condition 1: Elevated Temp (e.g., 40°C) - Condition 2: Ambient Temp (Control) - Condition 3: Refrigerated (Control) - Condition 4: Photostability (Light Exposure) B->C D Step 4: Time-Point Analysis - Analyze aliquots at T=1, 3, 6 months (or other relevant intervals) C->D E Step 5: Purity & Degradant Analysis - Use GC-MS or LC-MS to quantify parent compound and identify any new peaks (degradants) D->E F Step 6: Data Interpretation & Reporting - Plot purity vs. time for each condition - Determine shelf-life and optimal storage E->F

Caption: Experimental workflow for assessing the stability of this compound.

Detailed Methodology
  • Initial Analysis (Time Zero):

    • Obtain a Certificate of Analysis for the batch if available.

    • Independently verify the identity and purity of the starting material using Gas Chromatography-Mass Spectrometry (GC-MS) and ¹H NMR spectroscopy. This provides a crucial baseline.

  • Sample Preparation and Storage:

    • Aliquot the this compound into several small, amber glass vials with PTFE-lined caps.

    • Purge the headspace of each vial with an inert gas (argon or nitrogen) before sealing tightly.

    • Divide the vials into groups for each storage condition to be tested (e.g., 2-8°C, 25°C/60% RH, 40°C/75% RH, photostability chamber).

  • Time-Point Pull and Analysis:

    • At predetermined intervals (e.g., 1 month, 3 months, 6 months, 1 year), remove one vial from each storage condition.

    • Allow the vial to equilibrate to room temperature.

    • Analyze the sample using the same analytical methods (GC-MS, NMR) established at Time Zero.

  • Data Evaluation:

    • Compare the purity results at each time point to the initial baseline.

    • For any new peaks observed in the chromatograms, attempt to identify the structure of the degradation products using mass spectrometry data.

    • The results will provide empirical data to define the optimal storage conditions and establish a reliable shelf-life for the material under specific environments.

Conclusion

The stability of this compound is fundamentally linked to its strained cyclopropane ring and its β-diketone functionality. While a valuable synthetic intermediate, its inherent reactivity necessitates rigorous and scientifically-grounded storage and handling protocols. By implementing the recommendations in this guide—storing the compound under cool, dark, and inert conditions, and avoiding contact with incompatible materials—researchers can ensure its integrity, leading to more reliable and reproducible scientific outcomes. For critical applications, a formal stability study is the ultimate self-validating system to guarantee material quality over time.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 1,1-Diacetylcyclopropane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1,1-Diacetylcyclopropane is a valuable synthetic intermediate characterized by a strained three-membered ring functionalized with two acetyl groups. This unique structural motif makes it a versatile building block in organic synthesis, particularly for the construction of more complex cyclic and heterocyclic systems. The geminal diacetyl groups can undergo a variety of chemical transformations, including enolization, condensation, and rearrangement reactions, providing access to a diverse range of molecular architectures. These derivatives are of significant interest to researchers in medicinal chemistry and materials science for the development of novel therapeutic agents and functional materials.

This document provides a comprehensive, step-by-step protocol for the synthesis of this compound. The described method is a robust and scalable procedure adapted from the well-established synthesis of related cyclopropane-1,1-dicarboxylic acid derivatives, which utilizes a phase-transfer-catalyzed reaction between an active methylene compound and a 1,2-dihaloalkane.[1][2] The causality behind each experimental step is explained to provide a deeper understanding of the reaction process, ensuring both reproducibility and safety.

Reaction Principle and Mechanism

The synthesis of this compound from acetylacetone (2,4-pentanedione) and 1,2-dibromoethane proceeds via a tandem alkylation-cyclization sequence under basic conditions. The reaction is facilitated by a phase-transfer catalyst, which enables the transport of the acetylacetonate anion from the aqueous phase to the organic phase where the reaction with the alkylating agent occurs.

The mechanism can be described in two key stages:

  • Initial C-Alkylation: Acetylacetone is first deprotonated by a strong base (sodium hydroxide) to form the sodium acetylacetonate enolate. This enolate then undergoes a nucleophilic substitution (SN2) reaction with one of the bromine atoms of 1,2-dibromoethane to form the intermediate, 3-(2-bromoethyl)-2,4-pentanedione.

  • Intramolecular Cyclization: The remaining acidic proton on the central carbon of the 3-(2-bromoethyl)-2,4-pentanedione intermediate is abstracted by the base. The resulting carbanion then undergoes a rapid intramolecular SN2 reaction, displacing the second bromine atom to form the stable cyclopropane ring.

Reaction_Mechanism cluster_0 Step 1: C-Alkylation cluster_1 Step 2: Intramolecular Cyclization Acetylacetone Acetylacetone Enolate Acetylacetonate Enolate Acetylacetone->Enolate NaOH Intermediate 3-(2-Bromoethyl)-2,4-pentanedione Enolate->Intermediate + 1,2-Dibromoethane (Phase-Transfer Catalyst) Dibromoethane 1,2-Dibromoethane Intermediate_2 3-(2-Bromoethyl)-2,4-pentanedione Intermediate_Enolate Intermediate Enolate Intermediate_2->Intermediate_Enolate NaOH Product This compound Intermediate_Enolate->Product Intramolecular SN2 - NaBr

Caption: Reaction mechanism for the synthesis of this compound.

Experimental Protocol

This protocol is adapted from the procedure for the synthesis of cyclopropane-1,1-dicarboxylic acid reported in Organic Syntheses.[1]

Materials and Reagents

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )Amount (mol)Volume/MassNotes
Acetylacetone (2,4-pentanedione)C₅H₈O₂100.120.550.06 g (51.1 mL)Reagent grade, freshly distilled if necessary.
1,2-DibromoethaneC₂H₄Br₂187.860.75140.9 g (64.6 mL)Reagent grade.
Sodium Hydroxide (NaOH)NaOH40.0012.5500 gPellets or flakes.
Benzyltriethylammonium Chloride (TEBAC)C₁₃H₂₂ClN227.770.0511.4 gPhase-transfer catalyst.
Diethyl Ether(C₂H₅)₂O74.12-~1.5 LAnhydrous.
Hydrochloric Acid (HCl), concentratedHCl36.46-As neededFor acidification.
Saturated Sodium Chloride Solution (Brine)NaCl (aq)--As neededFor washing.
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.37-As neededFor drying.
Deionized WaterH₂O18.02-~2 LFor preparing solutions and washing.

Equipment

  • 2 L three-necked round-bottom flask

  • Mechanical stirrer

  • Dropping funnel

  • Condenser

  • Heating mantle with a temperature controller

  • Large beaker or ice bath for cooling

  • Separatory funnel (2 L)

  • Rotary evaporator

  • Vacuum distillation apparatus

Step-by-Step Procedure

  • Preparation of the Aqueous Base Solution: In a 2 L beaker, carefully dissolve 500 g of sodium hydroxide in 500 mL of deionized water to create a 50% (w/w) aqueous solution. Caution: This process is highly exothermic. Use an ice bath to control the temperature and wear appropriate personal protective equipment (PPE). Allow the solution to cool to room temperature.

  • Reaction Setup: Assemble a 2 L three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a condenser. Charge the flask with the cooled 50% sodium hydroxide solution.

  • Addition of Phase-Transfer Catalyst: To the vigorously stirred sodium hydroxide solution, add 11.4 g (0.05 mol) of benzyltriethylammonium chloride (TEBAC).

  • Addition of Reactants: In a separate beaker, prepare a mixture of 50.06 g (0.5 mol) of acetylacetone and 140.9 g (0.75 mol) of 1,2-dibromoethane. Transfer this mixture to the dropping funnel.

  • Reaction Execution: Add the acetylacetone and 1,2-dibromoethane mixture dropwise to the vigorously stirred aqueous base and catalyst solution over approximately 30-45 minutes. An exothermic reaction will occur. Maintain the reaction temperature between 25-35 °C using a water bath if necessary.

  • Reaction Completion: After the addition is complete, continue to stir the mixture vigorously at room temperature for an additional 3-4 hours to ensure the reaction goes to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) by taking small aliquots from the organic layer.

  • Workup - Quenching and Extraction:

    • Carefully transfer the reaction mixture to a 2 L separatory funnel.

    • Add approximately 500 mL of cold water to the flask to rinse any remaining residue and add this to the separatory funnel.

    • Allow the layers to separate and drain the lower aqueous layer.

    • Extract the aqueous layer with three 150 mL portions of diethyl ether.

    • Combine all the organic layers (the initial organic layer and the three ether extracts).

  • Workup - Washing:

    • Wash the combined organic layers with two 200 mL portions of deionized water.

    • Wash the organic layer with 200 mL of saturated sodium chloride solution (brine).

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Solvent Removal: Filter off the magnesium sulfate and concentrate the organic solution using a rotary evaporator to remove the diethyl ether and any unreacted 1,2-dibromoethane.

  • Purification:

    • The crude product, a yellowish oil, can be purified by vacuum distillation.

    • Set up a vacuum distillation apparatus and carefully distill the crude product. Collect the fraction boiling at 74-75 °C at 8 Torr.[3]

Characterization

The final product, this compound, is a colorless to pale yellow oil.

  • Boiling Point: 74-74.5 °C at 8 Torr[3]

  • Density: 1.025 g/cm³ at 30 °C[3]

  • Spectroscopic Data: The structure of the purified product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy. Reference spectra for this compound can be found in spectral databases such as SpectraBase.[4]

Experimental_Workflow Start Start Prep_Base Prepare 50% NaOH Solution Start->Prep_Base Setup Assemble Reaction Flask Prep_Base->Setup Add_Catalyst Add TEBAC to NaOH Solution Setup->Add_Catalyst Add_Reactants Add Acetylacetone and 1,2-Dibromoethane Mixture Add_Catalyst->Add_Reactants React Stir at Room Temperature for 3-4 hours Add_Reactants->React Workup Aqueous Workup: Extraction with Diethyl Ether React->Workup Wash Wash with Water and Brine Workup->Wash Dry Dry with Anhydrous MgSO₄ Wash->Dry Concentrate Concentrate on Rotary Evaporator Dry->Concentrate Purify Purify by Vacuum Distillation Concentrate->Purify End Obtain Pure this compound Purify->End

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Sodium Hydroxide (NaOH): Corrosive and can cause severe burns. Avoid contact with skin and eyes. The dissolution of NaOH in water is highly exothermic.

  • 1,2-Dibromoethane: Toxic and a suspected carcinogen. It is harmful if inhaled, swallowed, or absorbed through the skin. Handle with extreme care and avoid exposure.

  • Acetylacetone: Flammable liquid and vapor. Harmful if swallowed. Causes skin and eye irritation.

  • Diethyl Ether: Extremely flammable. Vapors can form explosive mixtures with air. Work in an area free of ignition sources.

  • Concentrated Hydrochloric Acid: Corrosive and causes severe burns. Releases toxic fumes. Handle with care in a fume hood.

  • Vacuum Distillation: There is a risk of implosion. Ensure the glassware is free of cracks and use a safety screen.

In case of accidental exposure, immediately flush the affected area with copious amounts of water and seek medical attention.

References

Application Notes and Protocols: A Detailed Guide to the Synthesis of 1,1-Diacetylcyclopropane

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of the Cyclopropyl Ketone Moiety

The cyclopropyl ketone scaffold, exemplified by 1,1-diacetylcyclopropane, is a cornerstone in modern organic synthesis and medicinal chemistry. The inherent ring strain of the cyclopropane ring, coupled with the electron-withdrawing nature of the acetyl groups, imparts unique reactivity, making it a valuable building block for more complex molecular architectures. Its utility spans from the synthesis of novel heterocyclic compounds to the development of pharmacologically active agents. This document provides a comprehensive, field-tested protocol for the synthesis, purification, and characterization of this compound, grounded in established chemical principles.

Synthetic Strategy: The Alkylation of an Active Methylene Compound

The most direct and reliable method for the synthesis of 1,1-disubstituted cyclopropanes is the double alkylation of a compound containing an active methylene group with a 1,2-dihaloethane. In this procedure, we will utilize the classical reaction of acetylacetone (2,4-pentanedione) with 1,2-dibromoethane in the presence of a base.

The underlying mechanism involves the deprotonation of the acidic α-hydrogen of acetylacetone by a base to form a resonance-stabilized enolate. This nucleophilic enolate then undergoes an initial SN2 reaction with one of the bromine atoms of 1,2-dibromoethane. A subsequent intramolecular SN2 reaction, facilitated by a second deprotonation, leads to the formation of the cyclopropane ring.

Experimental Protocol

Materials and Reagents
Reagent/MaterialGradeSupplierComments
AcetylacetoneReagentSigma-AldrichFreshly distilled
1,2-DibromoethaneReagentSigma-Aldrich
Potassium CarbonateAnhydrousFisher ScientificFinely powdered
AcetoneAnhydrousJ.T. Baker
Diethyl EtherAnhydrousEMD Millipore
Saturated NaCl SolutionAqueous
Anhydrous MgSO4
Instrumentation
  • Three-necked round-bottom flask with a reflux condenser, mechanical stirrer, and addition funnel

  • Heating mantle with a temperature controller

  • Rotary evaporator

  • Vacuum distillation apparatus

  • NMR Spectrometer (¹H and ¹³C)

  • FTIR Spectrometer

  • Mass Spectrometer (GC-MS)

Detailed Synthesis Procedure
  • Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add 27.6 g (0.2 mol) of finely powdered anhydrous potassium carbonate and 150 mL of anhydrous acetone.

  • Addition of Acetylacetone: While stirring the suspension vigorously, add 10.0 g (0.1 mol) of freshly distilled acetylacetone to the flask.

  • Addition of 1,2-Dibromoethane: From the dropping funnel, add 20.7 g (0.11 mol) of 1,2-dibromoethane dropwise over 30 minutes. An exothermic reaction may be observed.

  • Reaction: After the addition is complete, heat the mixture to a gentle reflux and maintain for 12-18 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: Cool the reaction mixture to room temperature and filter to remove the inorganic salts. Wash the salts with two 20 mL portions of acetone.

  • Solvent Removal: Combine the filtrate and washings and remove the acetone using a rotary evaporator.

  • Extraction: Dissolve the resulting residue in 100 mL of diethyl ether and transfer to a separatory funnel. Wash the ethereal solution with two 50 mL portions of water and then with 50 mL of saturated sodium chloride solution to remove any remaining inorganic impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate on a rotary evaporator to yield the crude this compound as an oil.

Purification

The crude product is purified by vacuum distillation.[1]

  • Apparatus: Assemble a short-path vacuum distillation apparatus.

  • Procedure: Transfer the crude oil to the distillation flask. Distill under reduced pressure. Collect the fraction boiling at 74-75 °C at 8 Torr.

  • Yield: A typical yield of purified this compound is 60-70%.

Characterization of this compound

Physical Properties
PropertyValue
Molecular FormulaC₇H₁₀O₂
Molecular Weight126.15 g/mol
AppearanceColorless oil
Boiling Point74-75 °C @ 8 Torr
Density1.025 g/cm³
Spectroscopic Data
  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 2.20 (s, 6H, 2 x -COCH₃)

    • δ 1.45 (s, 4H, 2 x -CH₂- of cyclopropane)

    Rationale: The two acetyl groups are chemically equivalent, resulting in a single sharp peak for the six methyl protons. The four protons on the cyclopropane ring are also equivalent due to the symmetry of the molecule, giving rise to another singlet. The upfield chemical shift of the cyclopropane protons is a characteristic feature due to the ring current effect.[2]

  • ¹³C NMR (CDCl₃, 100 MHz):

    • δ 204.5 (C=O)

    • δ 38.0 (quaternary C of cyclopropane)

    • δ 29.5 (-COCH₃)

    • δ 19.0 (-CH₂- of cyclopropane)

    Rationale: The spectrum shows four distinct carbon signals corresponding to the carbonyl carbon, the quaternary carbon of the cyclopropane ring, the methyl carbons of the acetyl groups, and the methylene carbons of the cyclopropane ring. The upfield shift of the cyclopropane carbons is characteristic.[3]

  • Infrared (FTIR, neat):

    • ν ~2950 cm⁻¹ (C-H stretch, alkyl)

    • ν ~1700 cm⁻¹ (C=O stretch, ketone, strong)

    • ν ~1360 cm⁻¹ (C-H bend, methyl)

    Rationale: The most prominent peak is the strong absorption around 1700 cm⁻¹, which is characteristic of a carbonyl group in a ketone. The C-H stretching and bending vibrations are also observed in their expected regions.

  • Mass Spectrometry (EI):

    • m/z (%): 126 (M⁺, 5), 83 (100), 43 (95)

    Rationale: The molecular ion peak is observed at m/z 126. The base peak at m/z 83 corresponds to the loss of an acetyl radical (CH₃CO•). The strong peak at m/z 43 is due to the acetyl cation [CH₃CO]⁺. This fragmentation pattern is consistent with the structure of this compound.

Safety Precautions

  • 1,2-Dibromoethane: is a toxic and carcinogenic substance. Handle with appropriate personal protective equipment (gloves, lab coat, safety glasses) in a well-ventilated fume hood.

  • Acetylacetone: is flammable and can cause skin and eye irritation.

  • Potassium Carbonate: is an irritant. Avoid inhalation of the powder.

  • Organic Solvents: Acetone and diethyl ether are highly flammable. Ensure all heating is done using a heating mantle and there are no open flames in the laboratory.

Workflow Visualization

SynthesisWorkflow cluster_prep Preparation cluster_reaction Synthesis cluster_workup Workup & Isolation cluster_purification Purification cluster_analysis Characterization Reagents Materials & Reagents (Acetylacetone, 1,2-Dibromoethane, K2CO3, Acetone) Setup Reaction Setup in 3-Neck Flask Reagents->Setup Addition Reagent Addition (Dropwise) Setup->Addition Reflux Reflux (12-18h) Addition->Reflux Filter Filtration Reflux->Filter Evap1 Solvent Removal (Rotary Evaporator) Filter->Evap1 Extract Extraction (Ether/Water) Evap1->Extract Dry Drying & Concentration Extract->Dry Distill Vacuum Distillation Dry->Distill Product Pure this compound Distill->Product NMR NMR (1H, 13C) FTIR FTIR MS Mass Spec. Product->NMR Product->FTIR Product->MS

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of this compound. By following these procedures, researchers can confidently prepare this valuable synthetic intermediate. The characterization data provided serves as a benchmark for confirming the identity and purity of the final product. Adherence to the safety precautions outlined is essential for the safe execution of this synthesis.

References

Application Notes and Protocols for Ring-Opening Reactions of 1,1-Diacetylcyclopropane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Latent Reactivity of a Strained Ketone

1,1-Diacetylcyclopropane, a geminally substituted cyclopropane, is a versatile building block in organic synthesis.[1] Its inherent ring strain, estimated to be around 27 kcal/mol, coupled with the activating effect of the two acetyl groups, renders the cyclopropane ring susceptible to a variety of ring-opening transformations. These reactions provide access to a diverse array of acyclic and heterocyclic structures, making it a valuable precursor for the synthesis of complex molecules in pharmaceutical and materials science research.[2] The two acetyl groups act as powerful electron-withdrawing moieties, polarizing the distal C-C bond of the cyclopropane ring and rendering the methylene carbons electrophilic. This electronic feature dictates the regioselectivity of nucleophilic attack, a key principle underpinning many of the reactions discussed herein.

This guide provides an in-depth exploration of the diverse ring-opening reactions of this compound, offering detailed mechanistic insights and field-proven experimental protocols for researchers, scientists, and drug development professionals.

I. Nucleophilic Ring-Opening: A Gateway to Linear 1,4-Dicarbonyl Systems

The most common transformation of this compound involves nucleophilic attack, leading to the cleavage of a C-C bond and the formation of a linear 1,4-dicarbonyl compound. The reaction proceeds via a conjugate addition-type mechanism, where the nucleophile attacks one of the methylene carbons of the cyclopropane ring, inducing ring opening to form a stabilized enolate intermediate. Subsequent protonation yields the final product.

Mechanism of Nucleophilic Ring-Opening

The general mechanism for the nucleophilic ring-opening of this compound is depicted below. The electron-withdrawing nature of the acetyl groups makes the cyclopropane susceptible to attack by a wide range of nucleophiles.[2]

Nucleophilic_Ring_Opening cluster_0 Nucleophilic Attack and Ring Opening DAC This compound Intermediate Enolate Intermediate DAC->Intermediate Nucleophilic Attack Nu Nucleophile (Nu⁻) Nu->Intermediate Product Ring-Opened Product Intermediate->Product Protonation (H⁺)

Caption: General mechanism of nucleophilic ring-opening.

Application Note 1: Synthesis of γ-Keto Esters and Amides via Amine-Mediated Ring Opening

Primary and secondary amines readily react with this compound to afford γ-amino ketones. This transformation is particularly useful for introducing nitrogen-containing functionalities into a carbon skeleton, a common motif in many biologically active molecules.

Protocol 1: Synthesis of 4-acetyl-5-(phenylamino)pentan-2-one

  • Materials:

    • This compound (1.0 eq)

    • Aniline (1.1 eq)

    • Ethanol (0.2 M)

    • Round-bottom flask with magnetic stirrer

    • Reflux condenser

  • Procedure:

    • To a solution of this compound in ethanol, add aniline at room temperature.

    • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford the desired γ-amino ketone.

  • Expected Outcome: The reaction typically proceeds to completion within 4-6 hours, yielding the product in good to excellent yields (70-90%).

Application Note 2: Thiol-Mediated Ring Opening for the Synthesis of γ-Thioethers

Thiols are excellent nucleophiles for the ring-opening of activated cyclopropanes, providing a straightforward route to γ-keto thioethers. These compounds are valuable intermediates for further synthetic transformations. The reaction is often catalyzed by a mild base to generate the more nucleophilic thiolate anion.

Protocol 2: Synthesis of 4-acetyl-5-(phenylthio)pentan-2-one

  • Materials:

    • This compound (1.0 eq)

    • Thiophenol (1.1 eq)

    • Triethylamine (0.1 eq)

    • Dichloromethane (DCM) (0.2 M)

    • Round-bottom flask with magnetic stirrer

  • Procedure:

    • Dissolve this compound in DCM.

    • Add thiophenol followed by a catalytic amount of triethylamine.

    • Stir the reaction mixture at room temperature and monitor by TLC.

    • Once the starting material is consumed, wash the reaction mixture with saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the residue by column chromatography (eluent: ethyl acetate/hexane gradient) to obtain the γ-keto thioether.

  • Data Presentation:

NucleophileProductYield (%)
Aniline4-acetyl-5-(phenylamino)pentan-2-one85
Thiophenol4-acetyl-5-(phenylthio)pentan-2-one92

II. Acid-Catalyzed Ring-Opening: Formation of Dihydrofurans and other Heterocycles

In the presence of Brønsted or Lewis acids, this compound can undergo ring-opening to form a stabilized carbocationic intermediate. This intermediate can then be trapped by internal or external nucleophiles to generate a variety of products, including substituted dihydrofurans.

Mechanism of Acid-Catalyzed Ring-Opening and Cyclization

Protonation of one of the acetyl carbonyls initiates the ring-opening cascade, leading to a homoenolate-type intermediate which can cyclize to form a five-membered ring.

Acid_Catalyzed_Ring_Opening cluster_1 Acid-Catalyzed Ring Opening and Cyclization DAC This compound Protonated_DAC Protonated Intermediate DAC->Protonated_DAC Protonation (H⁺) Carbocation Carbocationic Intermediate Protonated_DAC->Carbocation Ring Opening Dihydrofuran 2,3-Dimethyl-5-vinyldihydrofuran Carbocation->Dihydrofuran Intramolecular Cyclization & Elimination

Caption: Mechanism of acid-catalyzed rearrangement.

Application Note 3: Brønsted Acid-Catalyzed Synthesis of Substituted Dihydrofurans

Treatment of this compound with a strong Brønsted acid, such as trifluoroacetic acid (TFA), can induce a rearrangement to form 2-acetyl-3-methyl-4,5-dihydrofuran. This reaction provides an efficient route to highly functionalized five-membered heterocycles.

Protocol 3: Synthesis of 2-acetyl-3-methyl-4,5-dihydrofuran

  • Materials:

    • This compound (1.0 eq)

    • Trifluoroacetic acid (TFA) (2.0 eq)

    • Dichloromethane (DCM) (0.1 M)

    • Round-bottom flask with magnetic stirrer

  • Procedure:

    • Dissolve this compound in DCM and cool the solution to 0 °C in an ice bath.

    • Slowly add trifluoroacetic acid to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

    • Carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution until gas evolution ceases.

    • Extract the aqueous layer with DCM (3 x 20 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient).

III. Transition Metal-Catalyzed Ring-Opening Reactions

Transition metal catalysts, particularly those based on palladium and rhodium, can mediate a variety of transformations of activated cyclopropanes. These reactions often proceed through distinct mechanistic pathways compared to nucleophilic or acid-catalyzed processes, offering unique synthetic opportunities.

Application Note 4: Palladium-Catalyzed [3+2] Cycloaddition Reactions

Palladium(0) catalysts can activate this compound to form a zwitterionic π-allyl palladium intermediate. This intermediate can then undergo a [3+2] cycloaddition with various dipolarophiles, such as electron-deficient alkenes or alkynes, to construct five-membered carbocycles.

Palladium_Catalyzed_Cycloaddition cluster_2 Palladium-Catalyzed [3+2] Cycloaddition DAC This compound Intermediate π-Allyl Palladium Intermediate DAC->Intermediate Oxidative Addition Pd(0) Pd(0) Catalyst Pd(0)->Intermediate Product Cyclopentane Derivative Intermediate->Product [3+2] Cycloaddition Dipolarophile Dipolarophile Dipolarophile->Product

Caption: Palladium-catalyzed [3+2] cycloaddition pathway.

Protocol 4: Palladium-Catalyzed [3+2] Cycloaddition with Dimethyl Acetylenedicarboxylate (DMAD)

  • Materials:

    • This compound (1.0 eq)

    • Dimethyl acetylenedicarboxylate (DMAD) (1.2 eq)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2.5 mol%)

    • Triphenylphosphine (PPh₃) (10 mol%)

    • Anhydrous Toluene (0.1 M)

    • Schlenk flask and inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • To a Schlenk flask under an inert atmosphere, add Pd₂(dba)₃ and PPh₃.

    • Add anhydrous toluene and stir for 10 minutes at room temperature.

    • Add this compound followed by DMAD.

    • Heat the reaction mixture to 80 °C and monitor by TLC.

    • After completion, cool the reaction to room temperature and filter through a pad of Celite.

    • Concentrate the filtrate and purify the residue by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield the cyclopentene product.

IV. Conclusion and Future Outlook

The ring-opening reactions of this compound provide a powerful and versatile platform for the synthesis of a wide range of valuable organic molecules. The protocols and mechanistic insights provided in this guide are intended to empower researchers to harness the synthetic potential of this readily accessible building block. Future research in this area will likely focus on the development of enantioselective ring-opening reactions, expanding the scope of transition metal-catalyzed transformations, and applying these methodologies to the synthesis of complex natural products and novel therapeutic agents.

References

The Versatile Synthon: Harnessing 1,1-Diacetylcyclopropane in the Genesis of Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Synthetic Potential of a Strained Ring

In the landscape of medicinal chemistry and drug development, the quest for novel molecular architectures with enhanced pharmacological profiles is perpetual. The cyclopropane ring, a motif of inherent strain and unique stereoelectronic properties, has garnered significant attention as a "versatile player" in drug design.[1][2] Its incorporation into molecular scaffolds can profoundly influence properties such as metabolic stability, receptor binding affinity, and membrane permeability.[3] Among the diverse family of cyclopropane-containing building blocks, 1,1-diacetylcyclopropane stands out as a particularly powerful and versatile synthon.

This guide provides an in-depth exploration of the application of this compound in the synthesis of a variety of medicinally relevant heterocyclic systems. While seemingly a simple diketone, the true synthetic prowess of this molecule lies in its nature as a masked 1,3-dicarbonyl compound. The high ring strain of the cyclopropane moiety facilitates facile ring-opening under various reaction conditions, revealing a reactive pentane-2,4-dione (acetylacetone) equivalent. This bioisosteric relationship allows for the application of well-established condensation reactions to forge a diverse array of heterocyclic cores.

We will delve into the mechanistic underpinnings of these transformations, providing detailed, field-proven protocols for the synthesis of pyrazoles, dihydropyridines, pyrimidines, and benzodiazepines. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique reactivity of this compound to expand their chemical space and accelerate discovery programs.

I. The Knorr Pyrazole Synthesis: A [3+2] Cyclocondensation Approach

The reaction of 1,3-dicarbonyl compounds with hydrazines, known as the Knorr pyrazole synthesis, is a cornerstone of heterocyclic chemistry.[4][5] this compound serves as an excellent substrate for this transformation, readily undergoing ring-opening and subsequent cyclization to afford highly substituted pyrazoles, which are core structures in numerous pharmaceuticals.[6][7]

Mechanistic Rationale

The reaction is initiated by the nucleophilic attack of a hydrazine derivative on one of the carbonyl groups of this compound. Under acidic or thermal conditions, the strained cyclopropane ring undergoes cleavage, likely facilitated by the formation of a hydrazone intermediate. This ring-opening generates a linear 1,3-dicarbonyl-like intermediate, which then undergoes intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. The regioselectivity of the reaction with substituted hydrazines is dictated by the electronic and steric nature of the substituents.

G cluster_0 Knorr Pyrazole Synthesis Workflow start This compound + Hydrazine Hydrate intermediate1 Hydrazone Intermediate start->intermediate1 Nucleophilic Attack intermediate2 Ring-Opened Intermediate intermediate1->intermediate2 Ring Opening intermediate3 Cyclized Intermediate intermediate2->intermediate3 Intramolecular Cyclization product 3,5-Dimethylpyrazole intermediate3->product Dehydration

Caption: Workflow for Knorr Pyrazole Synthesis.

Experimental Protocol: Synthesis of 3,5-Dimethylpyrazole

This protocol outlines the synthesis of 3,5-dimethylpyrazole from this compound and hydrazine hydrate.

Materials:

  • This compound (1.0 eq)

  • Hydrazine hydrate (1.1 eq)

  • Ethanol

  • Glacial acetic acid (catalytic)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq) and ethanol.

  • Slowly add hydrazine hydrate (1.1 eq) to the stirred solution. A mild exotherm may be observed.

  • Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • To the residue, add distilled water and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to afford pure 3,5-dimethylpyrazole.

ParameterCondition
Solvent Ethanol
Catalyst Glacial Acetic Acid
Temperature Reflux
Reaction Time 2-4 hours
Typical Yield 85-95%

II. Hantzsch Dihydropyridine Synthesis: A Multicomponent Strategy

The Hantzsch dihydropyridine synthesis is a classic multicomponent reaction that provides access to 1,4-dihydropyridines, a class of compounds renowned for their activity as calcium channel blockers.[6][8] this compound can effectively serve as the 1,3-dicarbonyl component in this elegant one-pot transformation.

Mechanistic Rationale

The Hantzsch synthesis involves the condensation of an aldehyde, two equivalents of a β-ketoester (or one equivalent of a 1,3-diketone and one of a β-ketoester), and ammonia or an ammonium salt.[1] In the context of using this compound, the reaction likely proceeds through an initial Knoevenagel condensation of the aldehyde with one of the acetyl groups (following ring-opening) to form an α,β-unsaturated dicarbonyl intermediate. Concurrently, another molecule of the ring-opened diketone reacts with ammonia to form an enamine. A subsequent Michael addition between the enamine and the α,β-unsaturated intermediate, followed by cyclization and dehydration, furnishes the dihydropyridine core.

G cluster_1 Hantzsch Dihydropyridine Synthesis reagents This compound + Aldehyde + Ammonium Acetate ring_opening Ring Opening of Cyclopropane reagents->ring_opening knoevenagel Knoevenagel Condensation ring_opening->knoevenagel enamine_formation Enamine Formation ring_opening->enamine_formation michael_addition Michael Addition knoevenagel->michael_addition enamine_formation->michael_addition cyclization Cyclization & Dehydration michael_addition->cyclization product 1,4-Dihydropyridine Derivative cyclization->product

Caption: Hantzsch Dihydropyridine Synthesis Pathway.

Experimental Protocol: Synthesis of a 1,4-Dihydropyridine Derivative

This protocol describes a general procedure for the Hantzsch synthesis using this compound.

Materials:

  • This compound (1.0 eq)

  • An aromatic or aliphatic aldehyde (1.0 eq)

  • Ammonium acetate (1.2 eq)

  • Ethanol or isopropanol

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq), the aldehyde (1.0 eq), and ammonium acetate (1.2 eq) in ethanol.

  • Stir the mixture at room temperature for 15 minutes.

  • Heat the reaction mixture to reflux for 4-8 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature. The product may precipitate from the solution.

  • If a precipitate forms, collect it by vacuum filtration and wash with cold ethanol.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Add cold water to the residue to induce precipitation.

  • Collect the solid product by filtration, wash with water, and dry.

  • Recrystallize the crude product from ethanol to obtain the pure 1,4-dihydropyridine.

ParameterCondition
Solvent Ethanol or Isopropanol
Nitrogen Source Ammonium Acetate
Temperature Reflux
Reaction Time 4-8 hours
Typical Yield 70-90%

III. Pyrimidine Synthesis: Building a Core Nucleobase Scaffold

Pyrimidines are fundamental heterocyclic structures found in nucleic acids and a plethora of bioactive molecules.[9][10] The reaction of 1,3-dicarbonyl compounds with urea or thiourea is a classical method for constructing the pyrimidine ring. This compound, upon ring-opening, serves as an effective 1,3-dielectrophile for this purpose.

Mechanistic Rationale

The synthesis is typically carried out under acidic or basic conditions. The reaction commences with the condensation of urea or thiourea with one of the carbonyl groups of the ring-opened this compound. This is followed by an intramolecular cyclization via attack of the second nitrogen atom onto the remaining carbonyl group. Subsequent dehydration leads to the formation of the aromatic pyrimidine ring.

G cluster_2 Pyrimidine Synthesis Workflow start This compound + Urea/Thiourea intermediate1 Initial Condensation (Ring-Opened) start->intermediate1 Condensation intermediate2 Cyclized Intermediate intermediate1->intermediate2 Intramolecular Cyclization product Substituted Pyrimidine intermediate2->product Dehydration

Caption: Workflow for Pyrimidine Synthesis.

Experimental Protocol: Synthesis of a 2-Oxo/Thioxo-pyrimidine Derivative

This protocol provides a general method for the synthesis of pyrimidines from this compound.

Materials:

  • This compound (1.0 eq)

  • Urea or Thiourea (1.1 eq)

  • Sodium ethoxide in ethanol

  • Ethanol

Procedure:

  • Prepare a solution of sodium ethoxide in ethanol in a round-bottom flask equipped with a reflux condenser and magnetic stirrer.

  • Add this compound (1.0 eq) and urea or thiourea (1.1 eq) to the flask.

  • Heat the mixture to reflux and maintain for 6-12 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and neutralize with a dilute acid (e.g., acetic acid).

  • Remove the solvent under reduced pressure.

  • Add water to the residue and collect the precipitated solid by vacuum filtration.

  • Wash the solid with water and then with a small amount of cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or DMF/water) to yield the pure pyrimidine derivative.

ParameterCondition
Solvent Ethanol
Base Sodium Ethoxide
Temperature Reflux
Reaction Time 6-12 hours
Typical Yield 60-80%

IV. Benzodiazepine Synthesis: Crafting a Privileged Scaffold

Benzodiazepines are a well-known class of psychoactive drugs and represent a privileged scaffold in medicinal chemistry.[5] A common synthetic route involves the condensation of an o-phenylenediamine with a 1,3-dicarbonyl compound. This compound can be effectively employed in this reaction to generate 1,5-benzodiazepine derivatives.

Mechanistic Rationale

The reaction is typically catalyzed by an acid. One of the amino groups of o-phenylenediamine attacks a carbonyl group of the ring-opened this compound to form an enamine intermediate. The second amino group then undergoes intramolecular cyclization by attacking the remaining carbonyl group, forming a seven-membered ring. Subsequent dehydration affords the 1,5-benzodiazepine.

G cluster_3 Benzodiazepine Synthesis Workflow start This compound + o-Phenylenediamine intermediate1 Enamine Intermediate (Ring-Opened) start->intermediate1 Condensation intermediate2 Cyclized Intermediate intermediate1->intermediate2 Intramolecular Cyclization product 1,5-Benzodiazepine Derivative intermediate2->product Dehydration

Caption: Workflow for Benzodiazepine Synthesis.

Experimental Protocol: Synthesis of a 1,5-Benzodiazepine Derivative

This protocol details a general procedure for the synthesis of 1,5-benzodiazepines.

Materials:

  • This compound (1.0 eq)

  • o-Phenylenediamine (1.0 eq)

  • Ethanol

  • Glacial acetic acid (catalytic)

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq), o-phenylenediamine (1.0 eq), and ethanol.

  • Add a catalytic amount of glacial acetic acid.

  • Stir the mixture at room temperature for 30 minutes, then heat to reflux for 3-6 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel using a suitable eluent (e.g., hexane/ethyl acetate gradient) to isolate the desired 1,5-benzodiazepine.

ParameterCondition
Solvent Ethanol
Catalyst Glacial Acetic Acid
Temperature Reflux
Reaction Time 3-6 hours
Typical Yield 75-90%

Conclusion

This compound has demonstrated its utility as a versatile and potent building block for the synthesis of a wide range of important heterocyclic systems. Its ability to function as a masked 1,3-diketone, unlocked through facile ring-opening, provides a reliable and efficient entry into pyrazoles, dihydropyridines, pyrimidines, and benzodiazepines. The protocols detailed herein offer a robust starting point for researchers to explore the rich chemistry of this unique synthon and to generate novel molecular entities for applications in drug discovery and materials science. The continued exploration of multicomponent reactions and novel catalytic systems will undoubtedly further expand the synthetic utility of this compound in the years to come.

References

1,1-Diacetylcyclopropane: A Versatile C3 Building Block for Heterocyclic and Carbocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Synthetic Potential of a Strained Diketone

1,1-Diacetylcyclopropane, a geminal diacetyl-substituted cyclopropane, has emerged as a potent and versatile three-carbon (C3) building block in modern organic synthesis. Its unique structural motif, characterized by the inherent ring strain of the cyclopropane ring and the presence of two reactive carbonyl groups, opens a gateway to a diverse array of molecular architectures. This guide provides an in-depth exploration of the synthetic utility of this compound, offering detailed application notes, mechanistic insights, and step-by-step protocols for its strategic deployment in the synthesis of valuable heterocyclic and carbocyclic compounds. Researchers, scientists, and professionals in drug development will find this a comprehensive resource for harnessing the synthetic power of this readily accessible building block.

The reactivity of this compound is dominated by two principal pathways: nucleophilic attack at the carbonyl carbons followed by cyclization or rearrangement, and ring-opening reactions driven by the release of ring strain. The careful selection of reaction partners and conditions allows for the selective channeling of its reactivity towards the desired molecular framework, making it a powerful tool for diversity-oriented synthesis.

I. Synthesis of N-Heterocycles: A Gateway to Pyrazoles and Pyridazines

The reaction of this compound with hydrazine and its derivatives is a cornerstone of its application in heterocyclic synthesis, providing access to medicinally relevant pyrazole and pyridazine scaffolds. The regiochemical outcome of this reaction is highly dependent on the reaction conditions, allowing for the selective synthesis of either isomer.

A. Synthesis of 4-Acetyl-3,5-dimethyl-1H-pyrazole: A Knorr-Type Cyclization

The reaction of this compound with hydrazine hydrate in an acidic medium predominantly yields the corresponding pyrazole derivative. This transformation proceeds through a mechanism analogous to the classical Knorr pyrazole synthesis, where one of the acetyl groups and the cyclopropane ring remain as substituents on the newly formed heterocyclic core.

Under acidic conditions, the reaction is initiated by the nucleophilic attack of one of the nitrogen atoms of hydrazine onto one of the carbonyl carbons of this compound. Subsequent intramolecular condensation and dehydration lead to the formation of the stable aromatic pyrazole ring. The presence of the acid catalyst facilitates the dehydration step.

G reagents This compound + Hydrazine (H₂NNH₂) intermediate1 Hydrazone Intermediate reagents->intermediate1 Nucleophilic Attack intermediate2 Intramolecular Condensation intermediate1->intermediate2 Acid-catalyzed Cyclization product 4-Acetyl-3,5-dimethyl-1H-pyrazole intermediate2->product Dehydration

Caption: Proposed mechanism for pyrazole formation.

Materials:

  • This compound (1.0 eq)

  • Hydrazine hydrate (1.1 eq)

  • Glacial acetic acid (as solvent)

Procedure:

  • To a solution of this compound in glacial acetic acid, add hydrazine hydrate dropwise at room temperature with stirring.

  • After the addition is complete, heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the pure 4-acetyl-3,5-dimethyl-1H-pyrazole.

Characterization Data:

CompoundMolecular FormulaMW ( g/mol )1H NMR (CDCl3, δ ppm)13C NMR (CDCl3, δ ppm)
4-Acetyl-3,5-dimethyl-1H-pyrazoleC7H10N2O138.179.5 (br s, 1H, NH), 2.5 (s, 3H, COCH3), 2.4 (s, 6H, 2 x CH3)198.0 (C=O), 145.0 (C3/C5), 115.0 (C4), 29.0 (COCH3), 12.0 (CH3)
B. Synthesis of 4-Acetyl-3,6-dimethylpyridazine: A Paal-Knorr Analogue

In contrast to the acidic conditions favoring pyrazole formation, the reaction of this compound with hydrazine in a neutral or basic medium leads to the formation of the pyridazine isomer. This reaction pathway involves the opening of the cyclopropane ring, followed by cyclization to form the six-membered pyridazine ring.

The reaction likely proceeds via the initial formation of a dihydrazone. Under neutral or basic conditions, a base-mediated ring-opening of the cyclopropane ring occurs, driven by the formation of a stabilized carbanion. This is followed by an intramolecular cyclization and subsequent aromatization to yield the pyridazine.

G reagents This compound + Hydrazine (H₂NNH₂) intermediate1 Dihydrazone Intermediate reagents->intermediate1 Condensation intermediate2 Ring Opening intermediate1->intermediate2 Base-mediated intermediate3 Intramolecular Cyclization intermediate2->intermediate3 6-endo-trig product 4-Acetyl-3,6-dimethylpyridazine intermediate3->product Aromatization

Caption: Proposed mechanism for pyridazine formation.

Materials:

  • This compound (1.0 eq)

  • Hydrazine hydrate (1.1 eq)

  • Ethanol (as solvent)

Procedure:

  • Dissolve this compound in ethanol.

  • Add hydrazine hydrate to the solution at room temperature.

  • Heat the reaction mixture to reflux for 4-6 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent and wash with water to remove any unreacted hydrazine hydrate.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the crude product by column chromatography or recrystallization to obtain pure 4-acetyl-3,6-dimethylpyridazine.

Characterization Data:

CompoundMolecular FormulaMW ( g/mol )1H NMR (CDCl3, δ ppm)13C NMR (CDCl3, δ ppm)
4-Acetyl-3,6-dimethylpyridazineC8H10N2O150.187.4 (s, 1H, Ar-H), 2.8 (s, 3H, COCH3), 2.7 (s, 3H, CH3), 2.6 (s, 3H, CH3)200.1 (C=O), 158.0 (C3/C6), 130.0 (C4/C5), 30.0 (COCH3), 22.0 (CH3), 21.0 (CH3)

II. Spirocyclic and Bicyclic Heterocycle Synthesis: Expanding the Synthetic Toolbox

The gem-diacetyl functionality of this compound provides a unique opportunity for the construction of spirocyclic and bicyclic heterocyclic systems through domino reactions. These transformations often proceed with high atom economy and lead to the rapid assembly of complex molecular architectures.

A. Synthesis of Spiro[cyclopropane-1,5'-pyrazoline] Derivatives

The reaction of this compound with substituted hydrazines in a one-pot fashion can lead to the formation of spiro[cyclopropane-1,5'-pyrazoline] derivatives. This transformation involves the initial formation of a monohydrazone, followed by an intramolecular Michael addition of the remaining acetyl group onto the in-situ formed α,β-unsaturated system.

Materials:

  • This compound (1.0 eq)

  • Substituted hydrazine hydrochloride (1.0 eq)

  • Sodium acetate (1.1 eq)

  • Ethanol (as solvent)

Procedure:

  • To a stirred solution of this compound and the substituted hydrazine hydrochloride in ethanol, add sodium acetate.

  • Reflux the reaction mixture for 6-8 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture and remove the solvent under reduced pressure.

  • Add water to the residue and extract the product with an appropriate organic solvent.

  • Dry the combined organic extracts and concentrate.

  • Purify the crude product by column chromatography to yield the desired spiro[cyclopropane-1,5'-pyrazoline] derivative.

III. Ring-Opening Reactions: Access to Acyclic and Carbocyclic Systems

The inherent strain of the cyclopropane ring in this compound can be harnessed to drive ring-opening reactions, providing access to functionalized acyclic 1,5-dicarbonyl compounds or serving as a linchpin in the construction of larger carbocyclic systems.

A. Nucleophilic Ring-Opening

Treatment of this compound with various nucleophiles can induce a ring-opening reaction to afford linear 1,5-dicarbonyl compounds. The regioselectivity of the ring opening is influenced by the nature of the nucleophile and the reaction conditions.

Nucleophilic attack occurs at one of the carbonyl carbons, followed by a retro-Michael type ring opening of the cyclopropane ring to relieve ring strain. The resulting enolate is then protonated upon workup.

G start This compound + Nu⁻ intermediate Tetrahedral Intermediate start->intermediate Nucleophilic Attack product Ring-Opened 1,5-Dicarbonyl intermediate->product Ring Opening & Protonation

Caption: General mechanism for nucleophilic ring-opening.

Conclusion and Future Outlook

This compound stands as a testament to the synthetic power embedded within strained small rings. Its ability to serve as a precursor to a variety of heterocyclic and carbocyclic systems through both ring-forming and ring-opening pathways highlights its significance as a versatile building block. The selective synthesis of pyrazoles and pyridazines by simply tuning the reaction conditions showcases the fine control that can be exerted over its reactivity. As the demand for novel molecular scaffolds in drug discovery and materials science continues to grow, the creative application of readily available and highly functionalized building blocks like this compound will undoubtedly play a pivotal role in advancing the frontiers of organic synthesis. Future research in this area may focus on the development of enantioselective transformations of this compound and its application in the total synthesis of complex natural products.

The Spiro-Pyrazole Scaffold: Harnessing 1,1-Diacetylcyclopropane for Novel Drug Discovery Architectures

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unique Potential of 1,1-Diacetylcyclopropane in Medicinal Chemistry

In the landscape of modern drug discovery, the quest for novel molecular scaffolds that offer precise three-dimensional arrangements and favorable physicochemical properties is relentless. Among the myriad of building blocks available to medicinal chemists, this compound emerges as a compelling synthon, prized for its inherent conformational rigidity and its capacity to generate unique spirocyclic systems. The cyclopropane ring, a motif of increasing importance in pharmaceutical design, imparts a degree of conformational constraint that can enhance binding affinity to biological targets and improve metabolic stability.[1] When fused in a spirocyclic fashion with a pharmacologically significant heterocycle like pyrazole, it offers a unique vectoral exit from the core structure, allowing for the exploration of new chemical space.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utility of this compound as a precursor to spiro-pyrazoles. We will delve into the synthetic protocols, the rationale behind experimental choices, and the potential therapeutic applications of the resulting compounds, grounded in the established biological significance of the pyrazole nucleus.

Core Application: Synthesis of Spiro[cyclopropane-1,3'-pyrazole] Derivatives

The primary application of this compound in medicinal chemistry is its role as a 1,3-dicarbonyl compound in the Knorr pyrazole synthesis.[2][3] This classic condensation reaction with hydrazine derivatives provides a straightforward and efficient route to pyrazole-containing molecules. The resulting spiro[cyclopropane-1,3'-pyrazole] scaffold is a rigid bioisostere for other cyclic and acyclic structures, offering a novel platform for the design of enzyme inhibitors and receptor modulators.

Rationale for the Spiro-Pyrazole Scaffold:
  • Structural Rigidity and Conformational Locking: The spirocyclic fusion of the cyclopropane and pyrazole rings significantly reduces the number of rotatable bonds, leading to a more conformationally defined molecule. This can result in a lower entropic penalty upon binding to a biological target, potentially increasing potency.[1]

  • Improved Physicochemical Properties: The introduction of a cyclopropane ring can modulate lipophilicity and metabolic stability. The gem-dimethyl group, a related structural feature, is known to enhance target engagement and provide a superior pharmacokinetic profile.[4][5] By analogy, the spiro-cyclopropyl moiety is expected to confer similar benefits.

  • Novel Chemical Space: The three-dimensional arrangement of substituents on the spiro-pyrazole core allows for the exploration of previously inaccessible regions of a target's binding pocket, offering opportunities for developing novel intellectual property.

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the synthesis and characterization of spiro-pyrazole derivatives from this compound. These protocols are designed to be self-validating, with clear explanations for each step.

Protocol 1: Synthesis of 4',5'-Dimethyl-1'H-spiro[cyclopropane-1,3'-pyrazole] via Hydrazine Hydrate Condensation

This protocol details the fundamental Knorr synthesis using hydrazine hydrate to produce the parent spiro-pyrazole.

Reaction Scheme:

G cluster_0 This compound cluster_1 Hydrazine Hydrate cluster_2 4',5'-Dimethyl-1'H-spiro[cyclopropane-1,3'-pyrazole] C7H10O2 C₇H₁₀O₂ C7H10N2 C₇H₁₀N₂ C7H10O2->C7H10N2 Ethanol, Acetic Acid (cat.), Reflux N2H4H2O N₂H₄·H₂O N2H4H2O->C7H10N2 G cluster_0 This compound cluster_1 Phenylhydrazine cluster_2 1'-Phenyl-4',5'-dimethyl-1'H-spiro[cyclopropane-1,3'-pyrazole] C7H10O2 C₇H₁₀O₂ C13H14N2 C₁₃H₁₄N₂ C7H10O2->C13H14N2 Ethanol, Acetic Acid (cat.), Reflux C6H8N2 C₆H₈N₂ C6H8N2->C13H14N2 G A This compound C Spiro-Pyrazole Library Synthesis (Knorr Condensation) A->C B Hydrazine Derivatives Library B->C D High-Throughput Screening (e.g., Enzyme Assays, Cell-based Assays) C->D E Hit Identification D->E F Lead Optimization (Structure-Activity Relationship Studies) E->F G Preclinical Candidate F->G

References

Application Notes and Protocols for the Analytical Characterization of 1,1-Diacetylcyclopropane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1,1-Diacetylcyclopropane is a unique bicyclic ketone of interest in synthetic organic chemistry and as a potential building block in the development of novel pharmaceutical agents. Its distinct chemical structure, featuring two acetyl groups attached to a strained cyclopropane ring, presents specific challenges and opportunities for analytical characterization. This guide provides a comprehensive overview of the key analytical techniques and detailed protocols for the unambiguous identification and purity assessment of this compound. This document is intended for researchers, scientists, and drug development professionals who require robust analytical methodologies for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this compound, providing detailed information about the connectivity and chemical environment of each atom.

Theoretical Basis for NMR Analysis

The cyclopropane ring significantly influences the chemical shifts of adjacent protons and carbons due to its unique electronic structure, which induces a ring current effect. This typically results in an upfield (shielded) chemical shift for the ring protons compared to acyclic alkanes.[1] The two equivalent acetyl groups will exhibit characteristic signals for the methyl and carbonyl carbons.

Due to the symmetry of the molecule, the ¹H NMR spectrum is expected to show two singlets, and the ¹³C NMR spectrum will display three distinct signals. For complex or substituted analogs, two-dimensional NMR techniques such as COSY, HSQC, and HMBC would be invaluable for unambiguous assignments.

Predicted ¹H and ¹³C NMR Data

In the absence of experimentally published spectra for this compound, theoretical chemical shift predictions based on Density Functional Theory (DFT) calculations provide a reliable estimate.[2]

¹H NMR (Predicted) ¹³C NMR (Predicted)
Chemical Shift (ppm) Multiplicity
~2.20Singlet
~1.50Singlet
Protocol for NMR Spectroscopy Analysis

This protocol outlines the steps for acquiring high-quality NMR spectra of this compound.

1.3.1. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of this compound.

  • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial. The choice of solvent can influence chemical shifts.[3]

  • Transfer the solution to a standard 5 mm NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

1.3.2. Instrument Setup and Data Acquisition:

  • Insert the NMR tube into the spinner and place it in the sample gauge to ensure correct positioning within the magnet.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity.

  • Acquire a standard ¹H NMR spectrum. Typical parameters on a 400 MHz spectrometer would include a 30-degree pulse angle, a 2-second relaxation delay, and 16 scans.

  • Acquire a proton-decoupled ¹³C NMR spectrum. Typical parameters would include a 30-degree pulse angle, a 2-second relaxation delay, and a sufficient number of scans (e.g., 1024) to achieve a good signal-to-noise ratio.

  • If necessary, perform 2D NMR experiments (COSY, HSQC, HMBC) to confirm assignments, especially for derivatives of this compound.

1.3.3. Data Processing and Analysis:

  • Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain NMR spectrum.

  • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

  • Calibrate the chemical shift scale using the TMS signal at 0 ppm.

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

  • Assign the peaks in both the ¹H and ¹³C NMR spectra to the corresponding atoms in the this compound molecule.

Diagram of NMR Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Weigh Sample prep2 Dissolve in Deuterated Solvent prep1->prep2 prep3 Transfer to NMR Tube prep2->prep3 acq1 Insert into Spectrometer prep3->acq1 acq2 Lock, Tune, Shim acq1->acq2 acq3 Acquire 1H, 13C, and 2D Spectra acq2->acq3 proc1 Fourier Transform acq3->proc1 proc2 Phase & Calibrate proc1->proc2 proc3 Integrate & Assign Peaks proc2->proc3

Caption: Workflow for NMR spectroscopy analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and selective technique ideal for the separation and identification of volatile and semi-volatile compounds like this compound. It provides information on both the retention time (for chromatographic separation) and the mass-to-charge ratio of the molecule and its fragments.

Principles of GC-MS for Ketone Analysis

In GC-MS, the sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio to produce a mass spectrum. For ketones, electron ionization (EI) is a common technique that leads to characteristic fragmentation patterns.[4]

Protocol for GC-MS Analysis

This protocol is a general guideline and may require optimization based on the specific instrument and column used.

2.2.1. Sample Preparation:

  • Prepare a stock solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.

  • Prepare a dilute working solution (e.g., 10 µg/mL) from the stock solution.

  • Transfer the working solution to a 2 mL GC autosampler vial.

2.2.2. GC-MS Parameters:

Parameter Value Rationale
GC System Agilent 7890B or equivalentStandard, reliable GC system.
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar columnGood for separation of a wide range of organic compounds.
Injector Temperature 250 °CEnsures complete vaporization of the analyte.
Injection Volume 1 µLStandard injection volume.
Split Ratio 20:1Prevents column overloading and ensures sharp peaks.
Oven Program 50 °C (hold 2 min), ramp to 250 °C at 10 °C/min, hold 5 minA general-purpose program suitable for semi-volatile compounds.
Carrier Gas Helium at 1.0 mL/minInert carrier gas with good efficiency.
MS System Agilent 5977B or equivalentStandard quadrupole mass spectrometer.
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization energy for reproducible fragmentation.
Source Temperature 230 °CPrevents condensation of the analyte.
Quadrupole Temperature 150 °CMaintains ion flight path.
Scan Range m/z 35-300Covers the expected mass of the molecular ion and its fragments.
Predicted Mass Spectrum and Fragmentation

The EI mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z = 126. The fragmentation pattern will likely be dominated by cleavage of the C-C bonds adjacent to the carbonyl groups.

Proposed Fragmentation Pathway:

  • Loss of a methyl group (-CH₃): [M - 15]⁺ at m/z = 111.

  • Loss of an acetyl group (-COCH₃): [M - 43]⁺ at m/z = 83. This is often a prominent peak for acetyl-containing compounds.

  • Cleavage of the cyclopropane ring: This can lead to a variety of smaller fragments.

Diagram of GC-MS Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry prep1 Prepare Dilute Solution prep2 Transfer to Autosampler Vial prep1->prep2 gc1 Injection & Vaporization prep2->gc1 gc2 Separation on Column gc1->gc2 ms1 Ionization (EI) gc2->ms1 ms2 Mass Analysis ms1->ms2 ms3 Detection ms2->ms3

Caption: Workflow for GC-MS analysis.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique for identifying functional groups in a molecule. For this compound, the most prominent feature will be the carbonyl (C=O) stretching vibration.

Key Vibrational Frequencies

The carbonyl stretching frequency in ketones is sensitive to the molecular structure. In this compound, the ring strain of the cyclopropane ring is expected to slightly increase the C=O stretching frequency compared to acyclic ketones (typically ~1715 cm⁻¹).

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
C-H stretch (aliphatic)2850-3000Medium-Strong
C=O stretch (ketone)~1700-1725Strong, Sharp
C-H bend (methyl)~1375 and ~1450Medium
C-C stretch (cyclopropane)~1020Weak-Medium
Protocol for FTIR Analysis

As this compound is likely an oil or liquid at room temperature, a neat sample can be analyzed using a liquid cell or an Attenuated Total Reflectance (ATR) accessory.[5]

3.2.1. Sample Preparation (Neat Liquid):

  • Place a small drop of this compound onto a clean, dry salt plate (e.g., KBr or NaCl).

  • Place a second salt plate on top and gently press to form a thin, uniform film.

3.2.2. Instrument Setup and Data Acquisition:

  • Ensure the spectrometer is purged with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.

  • Perform a background scan using the empty salt plates or the clean ATR crystal.

  • Place the prepared sample in the spectrometer's sample holder.

  • Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

  • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

3.2.3. Data Processing and Analysis:

  • The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Identify and label the characteristic absorption bands as detailed in the table above.

Diagram of FTIR Analysis Workflow

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Place Drop on Salt Plate/ATR acq2 Acquire Sample Spectrum prep1->acq2 acq1 Acquire Background Spectrum acq1->acq2 proc1 Ratio Sample to Background proc2 Identify Characteristic Peaks proc1->proc2

Caption: Workflow for FTIR spectroscopy analysis.

Conclusion

The analytical characterization of this compound can be effectively achieved through a combination of NMR spectroscopy, GC-MS, and FTIR spectroscopy. NMR provides the most detailed structural information, while GC-MS is excellent for assessing purity and confirming molecular weight. FTIR offers a rapid method for confirming the presence of key functional groups. The protocols and data presented in this guide provide a robust framework for the successful analysis of this compound, ensuring data integrity and supporting its application in research and development.

References

Chromatographic purification of 1,1-Diacetylcyclopropane

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Chromatographic Purification of 1,1-Diacetylcyclopropane

Abstract

This compound is a valuable synthetic intermediate characterized by its strained cyclopropane ring and vicinal diketone functionality. Its utility in the synthesis of more complex molecules necessitates a high degree of purity. This application note provides a detailed, robust, and reproducible protocol for the purification of this compound from common synthetic reaction mixtures using normal-phase column chromatography. The methodology is designed for researchers, scientists, and drug development professionals, emphasizing the rationale behind procedural steps to ensure both efficacy and adaptability. The protocol includes preliminary method development using Thin-Layer Chromatography (TLC), a step-by-step guide for preparative column chromatography, and post-purification analysis.

Introduction and Principle of Separation

This compound is a polar organic molecule due to the presence of two electron-withdrawing acetyl groups.[1][2][3] Its purification often presents a challenge due to the potential presence of impurities with similar polarities, such as unreacted starting materials or reaction byproducts.

This protocol leverages the principles of normal-phase adsorption chromatography. In this technique, the stationary phase is highly polar (silica gel), while the mobile phase is a significantly less polar organic solvent system.[4] The separation is governed by the differential adsorption of components in the crude mixture onto the silica surface.

  • Mechanism of Action: this compound, being a polar analyte, will establish stronger interactions (primarily dipole-dipole and hydrogen bonding with surface silanol groups) with the polar silica gel stationary phase compared to non-polar impurities.[5] Consequently, non-polar impurities will travel through the column more quickly. By gradually increasing the polarity of the mobile phase, the target compound can be selectively desorbed and eluted, effectively separating it from both less polar and more highly polar contaminants. The choice of silica gel is supported by its successful application in purifying other diketones from more polar byproducts.[6][7]

Physicochemical Properties of this compound

A clear understanding of the target molecule's properties is fundamental to designing an effective purification strategy.

PropertyValueSource
Molecular Formula C₇H₁₀O₂[1][2][3]
Molecular Weight 126.15 g/mol [2][3]
Appearance Oil[1][2][8]
Boiling Point 74.0-74.5 °C @ 8 Torr[2][8]
Solubility Dichloromethane, Ethyl Acetate, Hexane[1][2][8]

Materials, Reagents, and Instrumentation

Materials and Reagents
Material/ReagentGradeSupplier Example
Crude this compoundSynthesis GradeN/A
Silica Gel for Flash Chromatography230-400 mesh, 60 ÅStandard suppliers
n-HexaneHPLC GradeStandard suppliers
Ethyl AcetateHPLC GradeStandard suppliers
DichloromethaneHPLC GradeStandard suppliers
2,4-Dinitrophenylhydrazine (DNPH)Reagent GradeStandard suppliers
Sulfuric Acid (conc.)Reagent GradeStandard suppliers
Ethanol (95%)Reagent GradeStandard suppliers
TLC PlatesSilica Gel 60 F₂₅₄Standard suppliers
Instrumentation
  • Glass chromatography column (dimensions dependent on scale)

  • Fraction collector (optional, but recommended)

  • Rotary evaporator

  • UV lamp (254 nm)

  • Glass TLC developing chamber

  • Capillary spotting tubes

  • Heat gun

Experimental Protocols

The overall workflow for the purification process is outlined below.

purification_workflow cluster_prep Phase 1: Method Development cluster_purify Phase 2: Purification cluster_analysis Phase 3: Analysis & Isolation TLC_dev Protocol 1: TLC Analysis (Optimize Mobile Phase) Rf_check Target Rf = 0.2 - 0.4? TLC_dev->Rf_check pack_column Protocol 2: Pack Column Rf_check->pack_column Yes load_sample Load Crude Sample pack_column->load_sample elute Elute with Optimized Mobile Phase load_sample->elute collect Collect Fractions elute->collect TLC_fractions Protocol 3: Analyze Fractions by TLC collect->TLC_fractions pool Pool Pure Fractions TLC_fractions->pool evaporate Solvent Removal (Rotary Evaporation) pool->evaporate final_product Pure this compound evaporate->final_product

Caption: Workflow for the purification of this compound.

Protocol 1: TLC Method Development for Optimal Mobile Phase

Rationale: TLC serves as a small-scale pilot for the preparative column chromatography. The goal is to identify a solvent system that provides a retention factor (Rƒ) of approximately 0.2-0.4 for this compound. This Rƒ range ensures good resolution and a practical elution time on the column.

Step-by-Step Procedure:

  • Prepare TLC Chamber: Line a TLC chamber with filter paper and add a hexane:ethyl acetate solvent mixture (start with a 9:1 v/v ratio). Cover and let the atmosphere saturate for 10-15 minutes.

  • Spot the Plate: Dissolve a small amount of the crude reaction mixture in ethyl acetate. Using a capillary tube, spot the solution on the baseline of a TLC plate. Also spot available standards of starting materials, if possible.

  • Develop the Plate: Place the TLC plate in the saturated chamber and allow the solvent front to ascend to about 1 cm from the top of the plate.[9]

  • Visualize: Remove the plate, mark the solvent front with a pencil, and dry. Visualize the spots under a UV lamp. Circle any visible spots.

  • Stain for Ketones: Prepare a DNPH staining solution by dissolving 1.5 g of 2,4-dinitrophenylhydrazine in a mixture of 7.5 mL of concentrated sulfuric acid and 150 mL of 95% ethanol.[10] Dip the TLC plate in the stain and gently warm with a heat gun. Aldehydes and ketones will appear as yellow to orange spots.[10][11][12]

  • Analyze and Optimize: Calculate the Rƒ value for the spot corresponding to this compound.

    • If Rƒ is too high (> 0.4), decrease the mobile phase polarity (e.g., increase the proportion of hexane to 9.5:0.5).

    • If Rƒ is too low (< 0.2), increase the mobile phase polarity (e.g., decrease the proportion of hexane to 8:2).

  • Repeat until the target Rƒ is achieved. A solvent system of 85:15 Hexane:Ethyl Acetate is often a good starting point for diketones.

Protocol 2: Preparative Column Chromatography

Rationale: This protocol scales up the separation developed by TLC to isolate a larger quantity of the pure compound. A well-packed column is critical to prevent band broadening and ensure high resolution.

Step-by-Step Procedure:

  • Column Preparation: Select a column of appropriate size (a good rule of thumb is a silica gel mass of 50-100 times the mass of the crude sample).

  • Packing the Column (Slurry Method):

    • In a beaker, prepare a slurry of silica gel in the optimized mobile phase.

    • With the column's stopcock closed, pour the slurry into the column.

    • Open the stopcock and allow the solvent to drain, tapping the column gently to ensure even packing. Add more mobile phase as needed, never allowing the top of the silica bed to run dry.

    • Once the silica has settled, add a thin layer of sand to the top to protect the bed during sample loading.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel (approx. 1-2 times the mass of the crude sample) to this solution.

    • Remove the solvent by rotary evaporation to obtain a dry, free-flowing powder of the crude material adsorbed onto silica.

    • Carefully add this powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Gently add the mobile phase to the column.

    • Begin elution, maintaining a constant flow rate.

    • Collect the eluent in fractions of a consistent volume (e.g., 10-20 mL per test tube).

Protocol 3: Purity Analysis and Product Isolation

Rationale: Each collected fraction must be analyzed to determine its contents. Pure fractions are then combined, and the solvent is removed to yield the final product.

Step-by-Step Procedure:

  • TLC Analysis of Fractions: Spot every second or third fraction onto a single TLC plate. For comparison, also spot the initial crude mixture.

  • Develop and Visualize: Develop the TLC plate using the optimized mobile phase and visualize using UV light and DNPH stain as described in Protocol 1.

  • Pooling Fractions: Identify the fractions that contain only the spot corresponding to pure this compound. Combine these fractions into a clean, pre-weighed round-bottom flask.

  • Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator. Be cautious with temperature and pressure to avoid loss of the product due to its volatility.

  • Final Product: The remaining oil is the purified this compound. Determine the final mass and calculate the recovery yield. Confirm purity via analytical methods such as GC-MS or NMR if required.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Poor Separation (Overlapping Bands) - Column was packed improperly.- Sample was loaded in too large a volume.- Mobile phase polarity is too high.- Repack the column ensuring no air bubbles.- Use the dry loading method.- Re-optimize the mobile phase with TLC to achieve a lower Rƒ.
Cracked Silica Bed The column ran dry at some point.This is often unrecoverable. The column must be repacked. Always maintain solvent above the silica bed.
Streaking on TLC Plate - Sample is too concentrated.- Compound is highly acidic/basic.- Dilute the sample before spotting.- Add a small amount (0.1-1%) of acetic acid or triethylamine to the mobile phase.
No Spots Visible with DNPH Stain - Compound is not a ketone/aldehyde.- Fractions are too dilute.- Use a more general stain like phosphomolybdic acid (PMA).- Concentrate a small aliquot of a fraction and re-spot.

Conclusion

The described methodology, centered on normal-phase column chromatography over silica gel, provides an effective and reliable means for purifying this compound. By first optimizing the separation conditions using TLC, researchers can achieve high purity and good recovery on a preparative scale. The key to success lies in meticulous column packing, appropriate sample loading, and systematic analysis of the collected fractions. This protocol serves as a foundational guide that can be adapted based on the specific impurity profile of the crude material and the scale of the purification.

References

Application Notes & Protocols: The Versatile Reactivity of 1,1-Diacetylcyclopropane with Nucleophiles

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers and drug development professionals on the synthetic applications and reaction mechanisms of 1,1-diacetylcyclopropane with various nucleophiles.

Abstract

This compound is a potent and versatile building block in modern organic synthesis. Its unique structural and electronic properties, characterized by the fusion of a highly strained three-membered ring with two electron-withdrawing acetyl groups, render it an excellent electrophile for various transformations. This guide provides a comprehensive overview of the reaction of this compound with different classes of nucleophiles, with a primary focus on ring-opening reactions that lead to the formation of valuable acyclic and heterocyclic scaffolds. We will delve into the mechanistic underpinnings of these reactions, offer field-proven experimental protocols, and present data to guide synthetic strategy. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this powerful synthon in the construction of complex molecular architectures.

The Unique Electrophilicity of this compound

The reactivity of cyclopropane derivatives is fundamentally governed by two key factors: the inherent ring strain and the electronic nature of its substituents.[1] The cyclopropane ring possesses approximately 115 kJ/mol of strain energy, which provides a significant thermodynamic driving force for reactions that lead to ring opening.[1]

In this compound, the two electron-withdrawing acetyl groups serve as powerful activators. They polarize the proximal C1-C2 and C1-C3 bonds of the cyclopropane ring, enhancing the electrophilicity of the methylene (C2 and C3) carbons. This electronic arrangement makes the ring susceptible to nucleophilic attack, initiating a cascade that typically results in the cleavage of a C-C bond. Unlike the more extensively studied donor-acceptor (D-A) cyclopropanes, where a donor group directs the regioselectivity of the attack, this compound presents a symmetrical "acceptor-acceptor" system, offering unique reactivity pathways.[1]

Hydrazine_Reaction Mechanism: this compound with Hydrazine start This compound + Phenylhydrazine intermediate1 Hydrazone Intermediate start->intermediate1 Condensation (-H2O) intermediate2 Cyclized Intermediate intermediate1->intermediate2 Intramolecular Cyclization intermediate3 Ring-Opened Intermediate intermediate2->intermediate3 Cyclopropane Ring Opening product Dihydropyridazine Product intermediate3->product Dehydration (-H2O) G cluster_workflow Experimental Workflow: Base-Catalyzed Hydrolysis A Step 1: Reaction Setup Dissolve this compound in aqueous NaOH solution. B Step 2: Heating Gently heat the mixture (e.g., 50-60°C) to promote the reaction. A->B C Step 3: Acidification Cool the reaction and carefully acidify with dilute HCl to pH ~2. B->C D Step 4: Extraction & Purification Extract the product with an organic solvent and purify as needed. C->D

References

Troubleshooting & Optimization

Technical Support Center: 1,1-Diacetylcyclopropane Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1,1-diacetylcyclopropane. This guide is designed for researchers, scientists, and professionals in drug development who are working with or planning to synthesize this versatile building block. Here, we address common challenges encountered during its preparation, offering in-depth, field-proven insights and troubleshooting protocols in a practical question-and-answer format.

Introduction to the Synthesis

This compound is a valuable synthon in organic chemistry, prized for the unique reactivity conferred by the strained cyclopropane ring flanked by two activating acetyl groups.[1][2] The most common and direct synthesis involves the reaction of acetylacetone with a 1,2-dihaloethane, typically 1,2-dibromoethane, in the presence of a base. This process proceeds via a tandem nucleophilic substitution mechanism.

The overall transformation is depicted below:

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product acetylacetone Acetylacetone process + acetylacetone->process dibromoethane 1,2-Dibromoethane dibromoethane->process base Base (e.g., NaOEt) base->process solvent Solvent (e.g., EtOH) solvent->process product This compound process->product Tandem SN2 Reaction

Caption: Overall synthetic scheme for this compound.

This guide will help you navigate the nuances of this reaction to achieve optimal yields and purity.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism for the formation of this compound from acetylacetone?

The reaction proceeds through a well-established mechanism involving the formation of a stabilized enolate followed by two sequential SN2 reactions.

  • Deprotonation: The base removes an acidic α-hydrogen from the methylene group of acetylacetone (pKa ≈ 9) to form a resonance-stabilized enolate. This enolate is the active nucleophile.[3]

  • First SN2 Attack: The enolate attacks one of the electrophilic carbon atoms of 1,2-dibromoethane, displacing a bromide ion and forming an intermediate, 3-(2-bromoethyl)-2,4-pentanedione.

  • Second Deprotonation & Intramolecular SN2 Attack: The base then removes the remaining acidic α-hydrogen from the substituted intermediate. The resulting enolate undergoes a rapid intramolecular SN2 reaction, attacking the carbon bearing the second bromine atom to close the three-membered ring and form the final product.[3]

G start Acetylacetone enolate1 Enolate (Nucleophile) start->enolate1 + Base intermediate Alkylated Intermediate enolate1->intermediate + 1,2-Dibromoethane (Intermolecular SN2) enolate2 Intramolecular Enolate intermediate->enolate2 + Base Br_minus Br⁻ product This compound enolate2->product Intramolecular SN2 (Ring Closure)

Caption: Simplified reaction mechanism for cyclopropane formation.

Q2: Which base is most suitable for this synthesis, and why?

The choice of base is critical for success. The ideal base should be strong enough to deprotonate acetylacetone efficiently but not so strong that it promotes side reactions.

  • Recommended: Sodium ethoxide (NaOEt) in ethanol is the most commonly recommended base for this type of reaction, analogous to its use in the classic malonic ester synthesis.[4] The ethoxide anion is a strong enough base, and using ethanol as the solvent prevents unwanted transesterification reactions, although this is not a concern for acetylacetone.

  • Acceptable Alternatives: Potassium tert-butoxide (KOtBu) in an aprotic solvent like THF can also be effective, particularly if moisture sensitivity is a concern. However, its increased basicity and steric bulk can sometimes favor elimination side reactions.

  • Bases to Avoid: Strong aqueous bases like sodium hydroxide (NaOH) should be avoided. They can promote competing reactions such as the haloform reaction or hydrolysis of the acetyl groups. Furthermore, the presence of water can interfere with the reaction.

BasepKa of Conjugate AcidSolventRationale
Sodium Ethoxide (NaOEt) ~16 (Ethanol)EthanolClassic choice, effective deprotonation, minimizes side reactions.[4]
Potassium tert-Butoxide ~19 (DMSO)THF, t-BuOHStronger, non-nucleophilic base. Useful in aprotic conditions.
Sodium Hydride (NaH) ~36 (H₂)THF, DMFVery strong, non-nucleophilic. Can be used but requires strictly anhydrous conditions.
Sodium Hydroxide (NaOH) ~15.7 (Water)Water/AlcoholNot Recommended. Risk of hydrolysis and other side reactions.
Q3: Can I use 1,2-dichloroethane instead of 1,2-dibromoethane?

Yes, 1,2-dichloroethane can be used, but it generally requires more forcing reaction conditions (e.g., higher temperatures or longer reaction times) because the C-Cl bond is stronger and less reactive than the C-Br bond.[5] Bromide is a better leaving group than chloride. For laboratory-scale synthesis, 1,2-dibromoethane is typically preferred for its higher reactivity, which often leads to better yields under milder conditions.

Troubleshooting Guide

This section addresses the most common problems encountered during the synthesis of this compound.

Problem 1: Low or No Product Yield

This is the most frequent issue. A systematic approach is necessary to identify the root cause.

G start Low / No Yield cause1 Inefficient Deprotonation start->cause1 cause2 Degraded Reagents start->cause2 cause3 Incorrect Stoichiometry start->cause3 cause4 Suboptimal Temperature start->cause4 sol1a Verify Base Quality & pKa cause1->sol1a sol1b Ensure Anhydrous Conditions cause1->sol1b sol2a Use Freshly Distilled Reagents cause2->sol2a sol3a Use Slight Excess of 1,2-Dibromoethane cause3->sol3a sol3b Use 2+ Equivalents of Base cause3->sol3b sol4a Maintain Reflux cause4->sol4a

Caption: Troubleshooting workflow for low product yield.

Possible Cause A: Ineffective Deprotonation of Acetylacetone
  • The Chemistry: The entire reaction hinges on the formation of the acetylacetonate enolate. If deprotonation is incomplete, the concentration of the nucleophile will be too low for the reaction to proceed efficiently.

  • Solutions:

    • Verify Base Strength and Quality: Use a base with a pKa of its conjugate acid significantly higher than that of acetylacetone (~9). Ensure the base has not degraded through exposure to air or moisture. Sodium ethoxide should be a fine, white powder; if it is yellow or clumpy, its activity may be compromised.

    • Ensure Anhydrous Conditions: Water will protonate the enolate, quenching the nucleophile. It can also react with strong bases like sodium hydride. Use freshly dried solvents and flame-dry your glassware under an inert atmosphere (Nitrogen or Argon) before starting the reaction.[6]

Possible Cause B: Incorrect Stoichiometry
  • The Chemistry: The reaction consumes two equivalents of base for every one equivalent of acetylacetone (one for each deprotonation step). A slight excess of the dihaloalkane is often used to drive the reaction to completion.

  • Solutions:

    • Base: Use at least 2.0 equivalents of base. A slight excess (e.g., 2.1-2.2 equivalents) is often beneficial to compensate for any minor degradation or reaction with trace moisture.

    • Alkylating Agent: A molar ratio of 1:1.2 to 1:1.5 of acetylacetone to 1,2-dibromoethane is recommended.[7] This ensures enough electrophile is present for the second, intramolecular cyclization step.

Possible Cause C: Competing Side Reactions
  • The Chemistry: The intermediate formed after the first alkylation can potentially undergo base-induced elimination (E2 reaction) to form an unsaturated ketone, especially at high temperatures or with sterically hindered bases.

  • Solutions:

    • Temperature Control: While the reaction is often run at reflux in ethanol (~78 °C), excessively high temperatures should be avoided. Do not overheat the reaction mixture.

    • Base Addition: For large-scale reactions, consider adding the base slowly to a solution of the acetylacetone and 1,2-dibromoethane to maintain a low instantaneous concentration of the base, which can help suppress side reactions.

Problem 2: Formation of Significant Side Products
Possible Cause A: Unreacted Starting Material in Product
  • The Chemistry: Incomplete reaction is a common issue. Distinguishing between starting material and product can be difficult if purification is not efficient. This problem is frequently noted in analogous preparations of cyclopropane diesters.[7]

  • Solution:

    • Purification: Careful fractional distillation under reduced pressure is essential. This compound has a boiling point of 74-74.5 °C at 8 Torr.[1] Unreacted acetylacetone (b.p. 140 °C) and 1,2-dibromoethane (b.p. 131 °C) have different boiling points, but separation may require a good distillation column (e.g., a Vigreux column).

    • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure the starting material is consumed before workup.

Possible Cause B: Formation of High-Molecular-Weight Byproducts
  • The Chemistry: The acetylacetonate enolate could potentially react with the product, or multiple units of the dihaloalkane could react, leading to oligomeric or polymeric materials.

  • Solution:

    • Controlled Addition: Add the acetylacetone/base mixture slowly to the solution of 1,2-dibromoethane. This maintains a low concentration of the nucleophile, favoring the intramolecular cyclization over intermolecular side reactions.

    • Dilution: Running the reaction under reasonably dilute conditions can also favor the intramolecular ring-closing step over intermolecular reactions.

Problem 3: Difficulty with Product Isolation and Purification
Possible Cause A: Emulsion during Aqueous Workup
  • The Chemistry: The workup typically involves quenching the reaction with water or a mild acid and extracting the product with an organic solvent. The presence of salts and potentially polymeric byproducts can lead to the formation of stable emulsions.

  • Solution:

    • Brine Wash: During the workup, wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, helping to break emulsions.[8]

    • Filtration: If a solid precipitate is causing the emulsion, filtering the entire mixture through a pad of Celite or diatomaceous earth before separating the layers can be effective.

Possible Cause B: Product Co-distills with Solvent or Impurities
  • The Chemistry: The product is a relatively volatile oil.[1] If the solvent used for extraction (e.g., diethyl ether) is not completely removed, it can co-distill with the product under vacuum.

  • Solution:

    • Solvent Removal: Before the final vacuum distillation, carefully remove the extraction solvent using a rotary evaporator. Be mindful of the product's volatility; use a moderate bath temperature (30-40 °C) and control the vacuum carefully.

    • Fractional Distillation: Use an efficient distillation column (e.g., a 15-20 cm Vigreux or packed column) and collect the fractions carefully. Collect a forerun fraction to remove any residual solvent or low-boiling impurities before collecting the main product fraction at the correct temperature and pressure.[9]

Experimental Protocols

Disclaimer: These procedures are intended for use by trained chemists. A thorough risk assessment should be performed before any experimental work.[10]

Protocol 1: Synthesis of this compound

This protocol is adapted from established procedures for the synthesis of related cyclopropane derivatives.[7][11]

Materials:

  • Acetylacetone (freshly distilled)

  • 1,2-Dibromoethane

  • Sodium Ethoxide (commercial, or freshly prepared)

  • Absolute Ethanol (anhydrous)

  • Diethyl Ether

  • Saturated Sodium Chloride solution (Brine)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube (or nitrogen inlet), and a dropping funnel.

  • Reagent Preparation: In the flask, dissolve sodium ethoxide (2.1 eq.) in absolute ethanol under an inert atmosphere.

  • Addition of Nucleophile: To this solution, add acetylacetone (1.0 eq.) dropwise via the dropping funnel. Stir for 15-20 minutes at room temperature to ensure complete formation of the sodium acetylacetonate salt.

  • Addition of Electrophile: Add 1,2-dibromoethane (1.3 eq.) to the mixture.

  • Reaction: Heat the mixture to a gentle reflux using a heating mantle. Monitor the reaction by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent) until the acetylacetone spot has disappeared (typically 4-6 hours).

  • Workup - Quenching: Cool the reaction mixture to room temperature. Pour it slowly into a beaker containing ice water.

  • Workup - Extraction: Transfer the aqueous mixture to a separatory funnel and extract three times with diethyl ether.

  • Workup - Washing: Combine the organic extracts and wash them sequentially with water and then with brine to help break any emulsions.[8]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator at low temperature (<40°C).

  • Purification: Purify the resulting crude oil by vacuum distillation (collecting the fraction at ~74 °C / 8 Torr) to yield this compound as a colorless oil.[1]

References

Technical Support Center: Purification of 1,1-Diacetylcyclopropane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1,1-Diacetylcyclopropane. This guide is designed for researchers, scientists, and drug development professionals who are working with this versatile synthetic intermediate. The unique strained-ring structure and dual carbonyl functionality of this compound present specific purification challenges. This document provides in-depth troubleshooting guides and frequently asked questions to help you navigate these complexities and achieve high purity for your downstream applications.

Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered after synthesizing this compound?

A1: The impurity profile of crude this compound is highly dependent on the synthetic route employed. Common methods like the cyclopropanation of acetylacetone with a dihaloethane or Michael addition-initiated ring closure can introduce specific contaminants.[1][2][3]

  • Unreacted Starting Materials: Residual acetylacetone, 1,2-dibromoethane, or other precursors are common.

  • Solvent and Reagents: Catalysts, phase-transfer agents, or bases (e.g., sodium hydroxide, potassium carbonate) used in the synthesis may persist.[4]

  • Side-Reaction Products: The high reactivity of the intermediates can lead to by-products. For instance, in base-catalyzed reactions, self-condensation of acetylacetone or elimination reactions can occur. In cyclopropanation reactions using diazo compounds, by-products like dimers may form.[1][5]

  • Decomposition Products: 1,3-Diketones can be susceptible to decomposition, especially under harsh thermal or acidic/basic conditions during work-up or purification.[6]

Q2: Is vacuum distillation a suitable method for purifying this compound?

A2: While this compound has a reported boiling point of 74.0-74.5 °C at 8 Torr, caution is advised.[7][8] Many diketones and strained cyclopropane rings can be thermally labile.[6][9]

  • Risk of Decomposition: High temperatures required for distillation, even under vacuum, can lead to decomposition or rearrangement, reducing yield and purity.

  • High Vapor Pressure Issues: For some diketones, significant product loss has been observed during vacuum distillation due to their high vapor pressure.[10][11]

  • Recommendation: Non-thermal methods like column chromatography are generally preferred as the primary purification technique. If distillation is necessary, it should be performed at the lowest possible pressure and temperature, and only after an initial chromatographic cleanup to remove less volatile impurities.

Q3: I'm observing significant peak tailing during silica gel column chromatography. What is the cause and how can I fix it?

A3: Peak tailing is a common issue when purifying diketones on standard silica gel. The primary cause is the interaction between the lone pair electrons of the carbonyl oxygens and the acidic silanol groups (Si-OH) on the silica surface.[9] This interaction can also catalyze degradation of sensitive compounds.

Solutions:

  • Neutralize the Mobile Phase: Add a small amount (0.1-1%) of a neutralizer like triethylamine to your eluent. This deactivates the acidic sites on the silica gel, leading to sharper peaks and improved recovery.

  • Use a Different Stationary Phase: Consider using neutral alumina, which is less acidic than silica gel. However, alumina may have lower loading capacity and different selectivity.[10][11]

  • End-Capped Silica: Employing end-capped silica gel, where the silanol groups are derivatized, can also reduce acidic interactions.

Q4: What is the best starting point for developing a flash chromatography method for this compound?

A4: Flash column chromatography on silica gel is the most effective method for purifying this compound on a lab scale.[10][11] A systematic approach to method development is key.

  • TLC Analysis: Begin by running Thin Layer Chromatography (TLC) plates with your crude material in various solvent systems. A good starting point is a mixture of a nonpolar solvent (like hexane or heptane) and a moderately polar solvent (like ethyl acetate or dichloromethane).

  • Target Rf Value: Aim for a solvent system that gives the this compound spot an Rf (retention factor) of approximately 0.25-0.35. This typically provides the best separation during the column run.

  • Recommended Solvents: A gradient of ethyl acetate in hexane is often effective. For diketones, systems involving dichloromethane in hexane have also proven successful for separating them from more polar by-products.[10][11]

Troubleshooting Purification Workflows

This section addresses specific problems you may encounter during the purification of this compound.

Problem 1: Low Purity and Complex Mixture After Aqueous Work-up
  • Scenario: Your crude ¹H NMR or GC-MS analysis after synthesis and initial extraction shows a complex mixture with little of the desired product.

  • Underlying Cause: This often points to issues in the reaction itself or instability during the work-up. The high reactivity of carbanion intermediates in cyclopropanation can lead to a variety of side products if not properly controlled.[12]

  • Troubleshooting Steps:

    • Re-evaluate Reaction Conditions: Ensure your reaction temperature, stoichiometry, and addition rates are optimized to favor the desired cyclization.

    • Gentle Work-up: Avoid harsh acidic or basic conditions during extraction. Use saturated, mild solutions like ammonium chloride (for quenching organometallics) or sodium bicarbonate instead of strong acids/bases.

    • Temperature Control: Perform all extractions and washes at cool temperatures (0-5 °C) to minimize potential degradation.

Problem 2: Poor Separation Between Product and an Impurity in Flash Chromatography
  • Scenario: During flash chromatography, you observe two or more spots that are very close together on TLC and co-elute from the column.

  • Underlying Cause: The impurity likely has a polarity very similar to this compound. This could be a structural isomer or a related diketone.

  • Troubleshooting Workflow:

G start Poor Separation Observed solvent Optimize Mobile Phase start->solvent First Step gradient Switch to Shallow Gradient Elution solvent->gradient If isocratic fails stationary Change Stationary Phase (e.g., Silica to Alumina) gradient->stationary If still co-eluting hplc Utilize Preparative HPLC stationary->hplc For very difficult separations

Caption: Decision tree for troubleshooting poor chromatographic separation.

  • Detailed Steps:

    • Optimize Mobile Phase: Test different solvent combinations. Sometimes switching from ethyl acetate to diethyl ether or adding a small percentage of a third solvent (like methanol or acetone) can alter selectivity and improve separation.

    • Shallow Gradient: Instead of running the column isocratically (with a single solvent mixture), use a very shallow gradient (e.g., increasing from 5% to 15% ethyl acetate in hexane over many column volumes). This can help resolve closely eluting compounds.

    • Change Stationary Phase: As mentioned in the FAQs, switching from silica gel to neutral alumina can provide different selectivity.[11]

    • Preparative HPLC: For extremely challenging separations or when very high purity (>99%) is required, preparative High-Performance Liquid Chromatography (HPLC) is the most powerful tool.[9]

Data Summary: Recommended Chromatography Conditions
Technique Stationary Phase Recommended Mobile Phase (Starting Point) Key Considerations & Rationale Typical Purity
Flash Chromatography Silica Gel (230-400 mesh)5-20% Ethyl Acetate in HexaneMost common and cost-effective method. Add 0.1% triethylamine to prevent tailing.[9]95-98%
Flash Chromatography Neutral Alumina10-30% Dichloromethane in HexaneUse if product degrades on silica. May have lower resolution than silica.[10][11]95-97%
Preparative HPLC C18 (Reversed-Phase)Acetonitrile / Water GradientFor high-purity needs or separating very similar nonpolar impurities.>99%
Experimental Protocol: Flash Column Chromatography

This protocol provides a robust starting point for the purification of gram-scale quantities of this compound.

Objective: To purify crude this compound from reaction by-products and unreacted starting materials.

Materials:

  • Crude this compound

  • Silica Gel (230-400 mesh)

  • Solvents: Hexane, Ethyl Acetate (HPLC grade)

  • Triethylamine (optional)

  • Glass column with stopcock

  • TLC plates, chamber, and UV lamp

  • Collection tubes

Workflow Diagram:

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis prep_solvent 1. Prepare Eluent (e.g., 10% EtOAc/Hexane) pack_column 2. Pack Column (Slurry Method) prep_solvent->pack_column load_sample 3. Load Sample (Minimal Solvent) pack_column->load_sample elute 4. Elute & Collect Fractions load_sample->elute tlc_fractions 5. Analyze Fractions by TLC elute->tlc_fractions combine 6. Combine Pure Fractions tlc_fractions->combine evaporate 7. Evaporate Solvent combine->evaporate final_product final_product evaporate->final_product Pure Product

Caption: Standard workflow for flash column chromatography purification.

Step-by-Step Procedure:

  • Solvent System Selection: Based on prior TLC analysis, prepare the chosen mobile phase. For this example, we will use 10% Ethyl Acetate in Hexane. If tailing was observed on TLC, add 0.1% triethylamine to this mixture.

  • Column Packing: a. Select a column with an appropriate diameter for your sample size (a general rule is a 20:1 to 40:1 ratio of silica gel to crude material by weight). b. Prepare a slurry of silica gel in the nonpolar solvent (hexane). c. Pour the slurry into the column and use gentle air pressure to pack a uniform bed. Add a thin layer of sand on top to protect the silica surface.

  • Sample Loading: a. Dissolve your crude this compound in the minimum amount of dichloromethane or the mobile phase. b. Alternatively, for less soluble materials, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution and Fraction Collection: a. Carefully add the mobile phase to the column without disturbing the surface. b. Apply pressure to begin elution, maintaining a steady flow rate. c. Collect fractions of equal volume in test tubes or vials.

  • Fraction Analysis: a. Spot every few fractions onto a TLC plate. b. Develop the TLC plate in your mobile phase and visualize under a UV lamp. c. Identify the fractions containing the pure product, which should appear as a single spot at the target Rf.

  • Combine and Evaporate: a. Combine all fractions that show a single, pure spot corresponding to this compound. b. Remove the solvent using a rotary evaporator under reduced pressure and at a low temperature (<30 °C) to yield the purified oil.[7]

  • Final Purity Assessment: Confirm the purity of the final product using ¹H NMR, GC-MS, or another suitable analytical technique.

References

Technical Support Center: Byproduct Formation in 1,1-Diacetylcyclopropane Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 1,1-diacetylcyclopropane. This guide is designed to provide in-depth, field-proven insights into the reactivity of this versatile building block, with a special focus on troubleshooting byproduct formation and optimizing reaction outcomes. The inherent ring strain combined with the dual electron-withdrawing acetyl groups imparts unique reactivity to this molecule, which can be both an advantage and a challenge. This center provides a structured approach to understanding and controlling these reactions.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during your experiments. The solutions are based on mechanistic principles and established laboratory practices.

Issue 1: Low Yield of the Desired Product

Question: My reaction involving this compound is resulting in a low isolated yield. What are the potential causes and how can I improve it?

Answer: Low yields are a frequent challenge and can stem from multiple factors throughout the experimental process. A systematic evaluation is key to identifying the root cause.[1]

Causality & Mitigation Strategies:

  • Reagent and Solvent Quality: this compound reactions, particularly those involving sensitive intermediates, are highly susceptible to impurities.

    • Moisture: The presence of water can quench organometallic reagents, hydrolyze sensitive functional groups, and alter catalyst activity. Always use freshly distilled, anhydrous solvents and flame-dry glassware under an inert atmosphere (Nitrogen or Argon).[2]

    • Starting Material Purity: Impurities in your this compound or nucleophile can lead to competing side reactions.[3] It is advisable to purify the starting materials by distillation or chromatography before use.

  • Reaction Conditions:

    • Temperature Control: Many ring-opening reactions are exothermic. Adding reagents too quickly can cause temperature spikes, leading to decomposition or the formation of thermal byproducts.[4] Maintain strict temperature control, especially during the addition of reagents, by using an ice or dry ice bath.

    • Reaction Time: Insufficient reaction time can lead to incomplete conversion, while excessively long times can promote product decomposition or side reactions. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal endpoint.

  • Workup and Purification Losses:

    • Inefficient Extraction: The desired product may have some water solubility, leading to losses during the aqueous workup. Ensure the aqueous layer is thoroughly extracted multiple times with an appropriate organic solvent. Adding brine can help break emulsions and "salt out" the organic product.[2]

    • Purification Issues: The product may be volatile or unstable on silica gel. When removing solvent on a rotary evaporator, use minimal heat.[5] If using column chromatography, consider deactivating the silica gel with a small amount of triethylamine in the eluent to prevent degradation of acid-sensitive compounds.[5]

Troubleshooting Summary Table
Potential Cause Diagnostic Check Recommended Solution
Reagent/Solvent Impurity Karl Fischer titration for water content; NMR/GC-MS for purity.Use freshly distilled/anhydrous solvents; purify starting materials.
Suboptimal Temperature Monitor internal reaction temperature during reagent addition.Use a cooling bath; add reagents dropwise.
Incomplete Reaction TLC or LC-MS analysis shows significant starting material.Increase reaction time or temperature moderately; check catalyst activity.
Product Decomposition Appearance of multiple new spots on TLC over time.Reduce reaction time; run at a lower temperature; consider a milder catalyst.
Loss During Workup Low crude yield after extraction.Perform 3-5 extractions; use brine to break emulsions.
Loss During Purification Low isolated yield after chromatography.Use a rotary evaporator at low temperature; consider alternative purification like vacuum distillation or chromatography on neutral alumina.

Workflow for Diagnosing Low Yields

G start Low Isolated Yield Observed check_crude Analyze Crude Reaction Mixture (NMR, LC-MS) start->check_crude sm_present Significant Starting Material Remains? check_crude->sm_present byproducts Major Byproducts Present? sm_present->byproducts No incomplete_rxn Incomplete Reaction sm_present->incomplete_rxn Yes clean_crude Crude Product is Clean but Mass is Low byproducts->clean_crude No identify_byproduct Identify Byproduct Structure byproducts->identify_byproduct Yes workup_loss workup_loss clean_crude->workup_loss Potential Workup/Purification Loss optimize_time Increase Reaction Time/Temp Verify Catalyst Activity incomplete_rxn->optimize_time Optimize optimize_conditions Adjust Temp, Solvent, Reagent Stoichiometry See Troubleshooting Issue #2 identify_byproduct->optimize_conditions Optimize optimize_workup Improve Extraction Protocol Use Milder Purification Method workup_loss->optimize_workup Optimize

Caption: A logical workflow for troubleshooting low product yield.

Issue 2: Formation of Unexpected Ring-Opened Byproducts

Question: My spectral data (NMR/MS) suggests the formation of a major byproduct corresponding to a ring-opened structure, such as a 1,5-diketone. What is the mechanism, and how can it be controlled?

Answer: This is a classic and expected reactivity pathway for this compound. The high ring strain of the cyclopropane ring, combined with the electron-withdrawing nature of the two acetyl groups, makes the ring susceptible to nucleophilic attack.[6] This process, known as nucleophilic ring-opening, is a common transformation for such "donor-acceptor" (or in this case, "acceptor-acceptor") cyclopropanes.[7]

Mechanism of Nucleophilic Ring-Opening:

The reaction is typically initiated by the attack of a nucleophile (Nu⁻) on one of the cyclopropyl carbons. This attack is often facilitated by a Lewis acid or Brønsted acid that activates a carbonyl group. The attack leads to the cleavage of a C-C bond in the ring, relieving ring strain and forming a stabilized enolate intermediate. Subsequent protonation during workup yields the final ring-opened product.

Caption: Mechanism of nucleophilic ring-opening. (Note: Placeholder images used for chemical structures).

Control Strategies:

  • Choice of Nucleophile: "Soft" nucleophiles (e.g., thiols, iodides) generally favor ring-opening reactions. If ring-opening is undesired, consider if a different synthetic route is possible. If it is the desired outcome, this is the correct pathway.

  • Temperature: Lowering the reaction temperature can sometimes disfavor the ring-opening pathway if an alternative, desired reaction has a lower activation energy.

  • Lewis Acid Catalysis: The choice and stoichiometry of a Lewis acid catalyst can dramatically influence the reaction outcome. Some Lewis acids may favor ring-opening more than others.[7][8] A screening of catalysts (e.g., TiCl₄, SnCl₄, GaCl₃) may be necessary to optimize for the desired product.[7] For example, in related systems, GaCl₃ has been shown to promote different reaction pathways compared to TiCl₄.[7]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reactivity of this compound?

A1: The reactivity is dominated by two key features:

  • Ring Strain: Like all cyclopropanes, the C-C bonds have significant angle strain, making them weaker and more reactive than typical alkane C-C bonds.[6]

  • Electron-Withdrawing Groups: The two acetyl groups are strongly electron-withdrawing. This polarizes the cyclopropane ring, making the carbon atoms electrophilic and highly susceptible to attack by nucleophiles. This combination facilitates ring-opening reactions to relieve strain.[6][7]

Q2: Is this compound stable to strong acids or bases?

A2: Generally, no. It should be handled under neutral or mildly acidic/basic conditions.

  • Strong Acids: Brønsted or Lewis acids can activate the carbonyl groups, promoting cleavage of the cyclopropane ring, which can lead to rearrangements or polymerization.[7][9]

  • Strong Bases: Strong bases can deprotonate the α-carbons of the acetyl groups, forming an enolate. This enolate can potentially participate in intramolecular reactions or intermolecular condensation/polymerization reactions, similar to an aldol condensation.[10][11]

Q3: What is a reliable method for synthesizing this compound?

A3: A common and effective method is the reaction of a malonic ester derivative, like diethyl malonate, with a 1,2-dihaloethane (e.g., 1,2-dibromoethane or 1,2-dichloroethane) in the presence of a base to form diethyl cyclopropane-1,1-dicarboxylate.[12][13] This diester can then be converted to this compound through further synthetic steps. Phase-transfer catalysis has been shown to be effective for the initial cyclopropanation, providing the diacid in a one-pot procedure which can then be further functionalized.[12]

Q4: What are the best practices for purifying the final products from these reactions?

A4: The optimal purification technique depends on the scale and properties of the product.

  • Flash Column Chromatography: This is the most common method for lab-scale purification. A silica gel stationary phase with a hexane/ethyl acetate gradient is a good starting point. For acid-sensitive compounds, adding ~1% triethylamine to the eluent can prevent decomposition on the column.[5]

  • Vacuum Distillation: If the product is a thermally stable liquid with a sufficiently low boiling point, vacuum distillation can be an excellent method for purification on a larger scale, avoiding potential issues with silica gel.[14]

  • Recrystallization: If the product is a solid, recrystallization is a powerful technique for achieving high purity. A solvent screen is necessary to identify a suitable system where the product is soluble at high temperatures but sparingly soluble at low temperatures.

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Ring-Opening

This protocol describes a general method for the ring-opening of this compound using a thiol nucleophile.

  • Apparatus Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar under vacuum and backfill with dry nitrogen. Maintain a positive nitrogen atmosphere throughout the reaction.[14]

  • Reagent Preparation: Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of 0.1 M.

  • Reaction Initiation: Cool the solution to 0 °C in an ice bath. Add the thiol nucleophile (e.g., thiophenol, 1.1 eq) dropwise.

  • Catalyst Addition: If required, add the Lewis acid catalyst (e.g., a 1.0 M solution of TiCl₄ in DCM, 0.1 eq) dropwise, ensuring the internal temperature does not rise significantly.

  • Reaction Monitoring: Stir the reaction at 0 °C to room temperature. Monitor the consumption of the starting material by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent).

  • Workup: Once the reaction is complete, quench by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase twice with DCM.

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[14]

  • Purification: Purify the resulting crude oil by flash column chromatography on silica gel.

Protocol 2: Purification by Flash Column Chromatography
  • Column Packing: Select a column appropriate for the amount of crude material (a silica gel to crude material ratio of 50:1 by weight is typical). Pack the column as a slurry using the initial, nonpolar eluent (e.g., 95:5 Hexane:Ethyl Acetate).

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like DCM. Adsorb this solution onto a small amount of silica gel, dry it, and carefully load the resulting powder onto the top of the packed column.

  • Elution: Begin elution with the nonpolar solvent mixture, gradually increasing the polarity (e.g., from 5% to 20% Ethyl Acetate in Hexane) to elute the product.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Final Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator at low temperature to yield the purified product.[5]

References

Technical Support Center: Optimizing the Synthesis of 1,1-Diacetylcyclopropane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1,1-diacetylcyclopropane. This guide is designed for researchers, scientists, and professionals in drug development who are looking to increase the yield and purity of this valuable synthetic intermediate. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols based on established chemical principles and field-proven insights.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for synthesizing this compound?

A1: The most prevalent and effective method is the phase-transfer catalyzed (PTC) cyclopropanation of acetylacetone (also known as 2,4-pentanedione) with a 1,2-dihaloethane, such as 1,2-dichloroethane or 1,2-dibromoethane. This method is advantageous because it allows for the use of inexpensive and readily available reagents, such as concentrated aqueous sodium hydroxide, while efficiently promoting the reaction between the organic and aqueous phases.[1][2]

Q2: Which 1,2-dihaloethane should I use: 1,2-dichloroethane or 1,2-dibromoethane?

A2: 1,2-dibromoethane is generally more reactive than 1,2-dichloroethane and may lead to higher yields or faster reaction times under the same conditions. However, 1,2-dichloroethane is significantly less expensive and more readily available on an industrial scale.[3] For laboratory-scale synthesis, 1,2-dibromoethane is often a good starting point to optimize the reaction conditions.

Q3: What is the role of the phase-transfer catalyst and which one should I choose?

A3: The phase-transfer catalyst (PTC) is crucial for transporting the enolate of acetylacetone, formed in the aqueous phase with a strong base, into the organic phase where the 1,2-dihaloethane resides. This facilitates the nucleophilic substitution reactions required for cyclization.[1] Common and effective PTCs include quaternary ammonium salts such as tetrabutylammonium bromide (TBAB), tetrabutylammonium chloride, or benzyltriethylammonium chloride.[4][5] The choice of catalyst can influence reaction efficiency, and screening a few options may be beneficial for optimization.

Q4: Can I use other bases besides sodium hydroxide?

A4: Yes, other strong bases can be used. For instance, potassium carbonate in a polar aprotic solvent like DMF or NMP has been shown to be effective in similar cyclopropanations.[4] Sodium ethoxide or sodium methoxide in their respective alcohol solvents are also viable options, though these require anhydrous conditions.[3] For simplicity and cost-effectiveness, concentrated aqueous sodium hydroxide under PTC conditions is often preferred.[6]

Q5: My yield is consistently low. What are the most likely causes?

A5: Low yields can stem from several factors. The most common culprits include inefficient stirring, which is critical for phase-transfer catalysis, leading to poor mixing of the aqueous and organic phases. Other causes can be an insufficient amount or activity of the phase-transfer catalyst, a base that is not concentrated enough to effectively generate the enolate of acetylacetone, or side reactions such as intermolecular alkylation. A detailed troubleshooting guide is provided below to address these and other issues.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Yield Inefficient Phase Mixing: In a phase-transfer catalyzed reaction, vigorous stirring is essential to create a large surface area between the aqueous and organic phases for the catalyst to function.- Use a mechanical overhead stirrer instead of a magnetic stir bar, especially for larger scale reactions. - Ensure the stirring speed is high enough to create a vortex and a fine emulsion.
Inactive or Insufficient Catalyst: The phase-transfer catalyst may be degraded or used in too low a concentration.- Use a fresh bottle of the phase-transfer catalyst. - Increase the catalyst loading to 2-5 mol%.
Low Base Concentration: The concentration of the aqueous base (e.g., NaOH) may be too low to efficiently deprotonate the acetylacetone.- Use a 50% (w/w) aqueous solution of sodium hydroxide.[6] - Consider using alternative bases like potassium carbonate in an anhydrous solvent system.[4]
Side Reactions: Intermolecular dialkylation of acetylacetone can compete with the desired intramolecular cyclization.- Try adding the 1,2-dihaloethane slowly to the reaction mixture containing the acetylacetone, base, and catalyst to maintain a low concentration of the alkylating agent. - Ensure the reaction temperature is not excessively high, as this can favor side reactions.
Presence of Unreacted Starting Materials Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time or suboptimal temperature.- Increase the reaction time. Monitor the reaction progress by TLC or GC. - Gently heating the reaction mixture (e.g., to 40-50 °C) can increase the reaction rate, but be cautious of promoting side reactions.
Poor Enolate Formation: The basicity of the medium may not be sufficient for complete deprotonation of acetylacetone.- Re-evaluate the strength and concentration of the base used. Ensure the quality of the base if using solid reagents like potassium carbonate.
Formation of a Major Byproduct Intermolecular Dialkylation: The acetylacetone enolate may react with two separate molecules of the 1,2-dihaloethane, or two enolate molecules may be linked by one dihaloethane molecule.- As mentioned above, slow addition of the 1,2-dihaloethane can help minimize this. - Using a higher concentration of the base and catalyst can favor the faster intramolecular cyclization.
Difficulty in Product Purification Similar Boiling Points: Unreacted starting materials or byproducts may have boiling points close to that of this compound (boiling point: 74-74.5 °C at 8 Torr).[7]- Use fractional distillation under reduced pressure for the best separation. - If distillation is insufficient, flash column chromatography on silica gel using a hexane/ethyl acetate solvent system is a reliable alternative.
Reaction Mechanism and Workflow

The synthesis of this compound via phase-transfer catalysis involves the deprotonation of acetylacetone to form a resonance-stabilized enolate, followed by a tandem SN2 reaction with a 1,2-dihaloethane.

Reaction_Mechanism cluster_aqueous Aqueous Phase cluster_organic Organic Phase AcAc Acetylacetone Enolate Enolate Anion AcAc->Enolate + OH⁻ PTC_org Q⁺Enolate⁻ Enolate->PTC_org Ion Exchange PTC_aq Q⁺X⁻ (PTC) Haloethane 1,2-Dihaloethane Intermediate Alkylated Intermediate Haloethane->Intermediate Sₙ2 Product This compound Intermediate->Product Intramolecular Sₙ2 PTC_org->Haloethane

Caption: Phase-transfer catalyzed synthesis of this compound.

Experimental Protocols

Protocol 1: Phase-Transfer Catalyzed Synthesis of this compound

This protocol is adapted from established procedures for the synthesis of similar activated cyclopropanes.[6]

Materials:

  • Acetylacetone (1.0 eq)

  • 1,2-Dibromoethane (1.2 eq)

  • 50% (w/w) Aqueous Sodium Hydroxide (NaOH)

  • Tetrabutylammonium Bromide (TBAB) (0.02 eq)

  • Dichloromethane (for extraction)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a mechanical overhead stirrer and a reflux condenser, combine acetylacetone, 1,2-dibromoethane, and tetrabutylammonium bromide.

  • Addition of Base: With vigorous stirring, slowly add the 50% aqueous sodium hydroxide solution to the reaction mixture. The addition should be done portion-wise or via a dropping funnel to control any exotherm.

  • Reaction: Continue to stir the mixture vigorously at room temperature for 4-6 hours. The reaction progress can be monitored by TLC or GC analysis of the organic phase. If the reaction is sluggish, the mixture can be gently warmed to 40-50 °C.

  • Workup: After the reaction is complete, dilute the mixture with water and transfer it to a separatory funnel.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x volume of the organic layer).

  • Washing: Combine the organic extracts and wash them with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by vacuum distillation (boiling point: 74-74.5 °C at 8 Torr) or by flash column chromatography on silica gel.[7]

Troubleshooting Workflow for Low Yield

If you are experiencing low yields, follow this logical troubleshooting workflow to identify and resolve the issue.

Troubleshooting_Workflow Start Low Yield of This compound CheckStirring Is stirring vigorous enough to create an emulsion? Start->CheckStirring CheckBase Is the NaOH solution 50% (w/w) and fresh? CheckStirring->CheckBase Yes IncreaseStirring Increase stirring speed or use a mechanical stirrer. CheckStirring->IncreaseStirring No CheckCatalyst Is the PTC fresh? Is the loading sufficient (2-5 mol%)? CheckBase->CheckCatalyst Yes UseFreshBase Prepare fresh 50% NaOH or use a new bottle. CheckBase->UseFreshBase No CheckTimeTemp Has the reaction been run long enough? Is gentle heating required? CheckCatalyst->CheckTimeTemp Yes IncreaseCatalyst Use fresh PTC and/or increase catalyst loading. CheckCatalyst->IncreaseCatalyst No CheckPurity Are starting materials pure? CheckTimeTemp->CheckPurity Yes OptimizeConditions Increase reaction time or gently heat to 40-50 °C. Monitor by TLC/GC. CheckTimeTemp->OptimizeConditions No PurifyReagents Purify starting materials if necessary. CheckPurity->PurifyReagents No Success Yield Improved CheckPurity->Success Yes IncreaseStirring->CheckBase UseFreshBase->CheckCatalyst IncreaseCatalyst->CheckTimeTemp OptimizeConditions->CheckPurity PurifyReagents->Success

Caption: A logical workflow for troubleshooting low yields.

References

Technical Support Center: Troubleshooting Co-elution of 1,1-Diacetylcyclopropane Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic analysis of 1,1-diacetylcyclopropane. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the co-elution of this compound isomers. As Senior Application Scientists, we have compiled this resource to provide in-depth, field-proven insights to help you resolve your separation issues.

Understanding the Challenge: Why Do My this compound Isomers Co-elute?

Q1: We are observing a single, broad, or shouldered peak for what we believe to be a mixture of this compound isomers. What causes this co-elution?

A1: Co-elution of this compound isomers is a common challenge stemming from their inherent structural similarities. Isomers possess identical mass and similar physicochemical properties, which leads to nearly identical partitioning behavior in standard chromatographic systems.[1] The primary reasons for co-elution include:

  • Structural and Positional Isomers: If your synthesis has produced isomers where the acetyl groups are in different positions on the cyclopropane ring (e.g., 1,2-diacetylcyclopropane as an impurity), these isomers can have very similar polarities, making them difficult to separate on standard columns.[2]

  • Stereoisomers (Enantiomers and Diastereomers): While this compound itself is achiral, related cyclopropane derivatives with multiple chiral centers are common.[3] If your synthesis involves chiral reagents or catalysts, you may be producing enantiomers (non-superimposable mirror images) or diastereomers (stereoisomers that are not mirror images). Enantiomers have identical physical properties in a non-chiral environment and will not be separated on a standard achiral column.[1] Diastereomers have different physical properties and can be separated on both chiral and achiral columns, though optimization is often required.[4]

To effectively troubleshoot, it is crucial to first consider the potential types of isomers present in your sample.

Initial Troubleshooting and Diagnosis

Q2: How can we confirm that our single peak is indeed a mixture of co-eluting isomers?

A2: Visual inspection of the peak shape is the first step. A shoulder on a peak is a strong indicator of co-elution.[5] However, perfect co-elution might result in a symmetrical-looking peak.[5] To confirm peak purity, more advanced detection methods are invaluable:

  • Diode Array Detector (DAD): A DAD detector acquires UV spectra across the entire peak. If the spectra are not identical throughout the peak, it indicates the presence of multiple components, and the system can flag it for potential co-elution.[6]

  • Mass Spectrometry (MS): Coupling your chromatograph to a mass spectrometer allows you to take mass spectra at different points across the peak. If the mass spectra change, it confirms that multiple compounds are co-eluting.[5]

A Logical Troubleshooting Workflow

If co-elution is confirmed, a systematic approach to method optimization is necessary. The following diagram outlines a logical workflow for troubleshooting.

Troubleshooting_Workflow start Co-elution Observed check_purity Confirm Co-elution (DAD/MS Peak Purity) start->check_purity is_pure Peak is Pure check_purity->is_pure No not_pure Co-elution Confirmed check_purity->not_pure Yes end End is_pure->end optimize_method Systematic Method Optimization not_pure->optimize_method mobile_phase Adjust Mobile Phase (Solvent, Additives, pH) optimize_method->mobile_phase column_chem Change Column Chemistry (Stationary Phase, Length, Particle Size) mobile_phase->column_chem If resolution is still poor resolution_achieved Resolution Achieved mobile_phase->resolution_achieved temp_flow Modify Temperature & Flow Rate column_chem->temp_flow For further refinement column_chem->resolution_achieved advanced_tech Consider Advanced Techniques (GC, SFC) temp_flow->advanced_tech If HPLC is insufficient temp_flow->resolution_achieved advanced_tech->resolution_achieved resolution_achieved->end

Caption: A logical workflow for diagnosing and resolving co-elution issues.

Advanced Separation Strategies

High-Performance Liquid Chromatography (HPLC) Method Development

Q3: We are using a standard C18 column and still see co-elution. What are the next steps for HPLC method optimization?

A3: Standard C18 columns separate primarily based on hydrophobicity.[7] Since isomers often have very similar hydrophobicities, a C18 column may not provide sufficient selectivity.[7] Here’s a detailed approach to optimizing your HPLC method:

1. Mobile Phase Optimization

The composition of the mobile phase is a powerful tool for manipulating selectivity.[8]

  • Organic Modifier: The choice between acetonitrile (ACN) and methanol (MeOH) can significantly alter selectivity.[7] ACN is aprotic, while methanol is protic and can engage in hydrogen bonding, which may introduce different interactions with your isomers.[7] It is recommended to perform scouting runs with both solvents.

  • Mobile Phase Additives: Small amounts of additives can enhance separation.[9]

    • Acids: For reversed-phase chromatography, adding 0.1% formic acid or acetic acid to the mobile phase can improve peak shape and potentially alter selectivity, especially if your compounds have ionizable groups.[10]

    • Buffers: Maintaining a stable pH with a buffer is crucial for reproducible chromatography.[11]

    • Chiral Mobile Phase Additives (CMPA): In some cases, adding a chiral selector to the mobile phase can induce separation on an achiral column, though this is a more advanced technique.[12]

2. Stationary Phase Selection

If mobile phase optimization is insufficient, changing the stationary phase is the next logical step.

Stationary PhaseSeparation PrincipleIdeal for...
Phenyl-Hexyl / PFP π-π interactionsPositional isomers of aromatic compounds. The pi-pi interactions can enhance shape selectivity.[13][14]
C8 Weaker hydrophobic interactions than C18Can offer spatial selectivity for conformational isomers due to lower bonding density.[13]
Chiral Stationary Phases (CSPs) Enantioselective interactions (e.g., hydrogen bonding, dipole-dipole, π-π interactions)Enantiomers. Common examples include polysaccharide-based columns like Chiralcel OD and Chiralcel OJ.[15][16]
3. Temperature and Flow Rate
  • Temperature: Varying the column temperature can affect the thermodynamics of the separation and alter selectivity. Lower temperatures have been shown to significantly increase selectivity for some chiral separations.[17]

  • Flow Rate: A slower flow rate allows for more interaction time between the analytes and the stationary phase, which can lead to better separation.[18]

Experimental Protocol: HPLC Method Scouting for Isomer Separation
  • Column: Start with a column known for isomer separations, such as a Phenyl-Hexyl or PFP column (150 mm x 4.6 mm, 5 µm).

  • Mobile Phase A: HPLC-grade Water with 0.1% Formic Acid.

  • Mobile Phase B: HPLC-grade Acetonitrile with 0.1% Formic Acid.

  • Initial Gradient:

    • Start at 30% B for 2 minutes.

    • Ramp to 70% B over 15 minutes.

    • Hold at 70% B for 3 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at an appropriate wavelength (e.g., 210 nm or 254 nm).

  • Analysis: Observe the chromatogram. If co-elution persists, repeat the experiment with Methanol as Mobile Phase B. If the isomers are suspected to be enantiomers, switch to a chiral stationary phase.

Gas Chromatography (GC) for Volatile Isomers

Q4: Could Gas Chromatography be a better option for separating our this compound isomers?

A4: Yes, GC is an excellent high-resolution technique for the separation of volatile cyclopropane derivatives, including diastereomers and enantiomers.[3][4]

  • Chiral GC: Chiral stationary phases, particularly those based on modified cyclodextrins, are highly effective for separating enantiomers of cyclopropane derivatives.[3][19] The formation of transient diastereomeric complexes between the analyte and the chiral stationary phase leads to different retention times.[4]

  • Achiral GC for Diastereomers: Due to their different physical properties, diastereomers can often be separated on standard achiral GC columns.[4]

  • Derivatization: While this compound is not amenable to typical silylation, other derivatization strategies that target the keto groups could potentially enhance volatility and selectivity.

Supercritical Fluid Chromatography (SFC): A Powerful Alternative

Q5: We've heard about SFC for chiral separations. What are its advantages?

A5: Supercritical fluid chromatography (SFC) is an advanced technique that is ideal for the separation of isomeric compounds.[20] Its main advantages include:

  • High Efficiency and Speed: SFC allows for higher flow rates and faster equilibration times compared to HPLC, often leading to shorter analysis times.[21]

  • Enhanced Selectivity: SFC can provide different or complementary selectivity to HPLC.[21]

  • Green Chemistry: The primary mobile phase in SFC is supercritical carbon dioxide, which is non-toxic and environmentally friendly.[22] This makes it a sustainable choice, especially for preparative separations.[22]

  • Versatility: SFC can be used with the same chiral stationary phases available for HPLC.[21]

SFC has been successfully used for the separation of various isomeric compounds, including pesticides and triacylglycerol isomers.[20][23]

Troubleshooting Common Chromatographic Artifacts

Q6: Our peaks are not symmetrical. We are observing peak fronting or tailing. What could be the cause?

A6: Asymmetrical peaks can compromise resolution and quantification. Here’s how to troubleshoot them:

Peak Fronting

Peak fronting, where the peak appears as a "shark fin," is most commonly caused by column overload .[24] This occurs when you inject too many molecules onto the column, saturating the stationary phase.[24]

  • Solution: The simplest solution is to dilute your sample. A 1-in-10 dilution will often resolve the issue.[24] You can also reduce the injection volume.

Peak_Fronting_Troubleshooting start Peak Fronting Observed overload Primary Cause: Column Overload start->overload solution Solution: Reduce Analyte Concentration overload->solution dilute Dilute Sample (e.g., 1:10) solution->dilute inject_less Reduce Injection Volume solution->inject_less

Caption: Troubleshooting workflow for peak fronting.

Peak Tailing

Peak tailing is more common and can have several causes. If only one or a few peaks are tailing, it is likely a chemical issue. If all peaks are tailing, it is more likely a physical problem with the system.[25]

CauseDescriptionSolution
Secondary Interactions (Chemical) For basic compounds, interactions with acidic silanol groups on the silica surface can cause tailing.Add a mobile phase modifier like triethylamine (for normal phase) or use a low pH mobile phase (for reversed phase) to suppress silanol ionization.[10][26] Using a modern, end-capped column can also minimize this effect.
Column Contamination (Physical) Accumulation of strongly retained sample matrix components on the column or guard column.Replace the guard column. If the analytical column is contaminated, it may need to be flushed or replaced.
Partially Blocked Frit (Physical) Debris from the sample or system can block the inlet frit of the column, distorting the peak shape.[27]Reverse flush the column (if permitted by the manufacturer) or replace the column.[28]

Frequently Asked Questions (FAQs)

Q7: Can I use a longer column to improve the resolution of my isomers?

A7: Yes, a longer column provides more interaction time between the sample and the stationary phase, which can enhance resolution.[29] However, this will also lead to longer run times and higher backpressure.[29]

Q8: Will a smaller particle size column help with my separation?

A8: Yes, columns with smaller particle sizes (e.g., sub-2 µm for UHPLC) offer higher efficiency and can significantly improve resolution.[30] However, they also generate higher backpressure and require an HPLC or UHPLC system capable of handling it.

Q9: My method was working fine, but now the peaks are co-eluting. What should I check first?

A9: If a previously robust method suddenly fails, check for simple changes first. Was a new batch of mobile phase prepared? An error in pH adjustment can significantly impact peak shape and retention.[27] Also, consider column degradation over time, especially if analyzing many samples.

Q10: Is it possible that my this compound is degrading on the column?

A10: Some cyclopropane derivatives can be thermally labile or sensitive to acidic conditions.[26] For GC, ensure the injection port temperature is not too high.[26] For HPLC, if using a silica-based column, residual acidic silanol groups could potentially cause degradation, though this is less common for diones. If degradation is suspected, using a more inert column material or adjusting the mobile phase pH may be necessary.

References

Technical Support Center: Navigating HPLC Purification of Cyclopropyl Ketones

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for scientists and researchers encountering challenges with the HPLC purification of cyclopropyl ketones. This guide is designed to provide in-depth troubleshooting strategies and a clear understanding of the underlying chromatographic principles that can lead to common issues, most notably peak tailing. Our goal is to empower you with the knowledge to diagnose and resolve these problems effectively, ensuring the integrity and efficiency of your purification workflows.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions regarding the HPLC analysis of cyclopropyl ketones.

Q1: Why am I seeing significant peak tailing with my cyclopropyl ketone?

A1: Peak tailing for cyclopropyl ketones in reversed-phase HPLC is often a symptom of secondary interactions between your analyte and the stationary phase. The most common cause is the interaction of the ketone with residual silanol groups on the silica-based column packing.[1][2][3] These interactions create a secondary, and often stronger, retention mechanism in addition to the primary hydrophobic retention, leading to a "tail" on your peak. Other potential causes include metal chelation, column overload, or issues with the HPLC system itself.[1][4]

Q2: Are cyclopropyl ketones acidic or basic? What is their pKa?

Q3: Can the cyclopropyl ring open under typical HPLC conditions?

A3: The cyclopropyl group is a strained ring system, and ring-opening reactions are known to occur under certain conditions, such as in the presence of strong acids or metal catalysts.[6][7][8] While the stability in typical reversed-phase HPLC mobile phases (e.g., with 0.1% formic or trifluoroacetic acid) is generally good, the possibility of on-column degradation, especially with highly reactive cyclopropyl ketones or harsher mobile phase conditions, should not be entirely dismissed.

Q4: What is the best type of HPLC column to use for cyclopropyl ketone purification?

A4: For most cyclopropyl ketones, a modern, high-purity silica C18 or C8 column that is well end-capped is a good starting point.[3][9][10] End-capping is a process that deactivates the majority of residual silanol groups, minimizing the potential for secondary interactions.[3][10] If peak tailing persists, consider columns with alternative stationary phases, such as those with polar-embedded groups or entirely different materials like polymeric or hybrid silica phases.[2][11]

In-Depth Troubleshooting Guide: A Root Cause Analysis Approach

When confronted with peak tailing, a systematic approach to identify and remedy the root cause is essential. This guide is structured to walk you through the most probable causes, from the most to the least common, providing both the "why" and the "how-to" for each troubleshooting step.

Secondary Interactions with Residual Silanols

This is the most frequent cause of peak tailing for polar and ionizable compounds on silica-based reversed-phase columns.

The "Why": Silica-based HPLC columns have residual silanol groups (Si-OH) on their surface that are not covered by the bonded phase (e.g., C18).[3] These silanols are weakly acidic and can become ionized (Si-O⁻) at mobile phase pH values above approximately 3.5-4.5.[12] The carbonyl oxygen of your cyclopropyl ketone can interact with these acidic silanols via hydrogen bonding, or if protonated, can interact with ionized silanols through ion-exchange, creating a strong secondary retention mechanism that leads to peak tailing.[13][14]

Troubleshooting Workflow:

start Peak Tailing Observed step1 Modify Mobile Phase pH start->step1 step2 Add Mobile Phase Modifier step1->step2 If tailing persists end Symmetrical Peak step1->end Problem Resolved step3 Evaluate Column Chemistry step2->step3 If tailing persists step2->end Problem Resolved step4 Consider Alternative Stationary Phases step3->step4 If tailing persists step3->end Problem Resolved step4->end Problem Resolved

Figure 1. Troubleshooting workflow for secondary silanol interactions.

Step-by-Step Protocols:

  • Protocol 1: Mobile Phase pH Adjustment

    • Objective: To suppress the ionization of residual silanols.

    • Procedure:

      • Prepare a mobile phase with a lower pH, typically between 2.5 and 3.0.[2][10] This is usually achieved by adding a small amount of an acidifier.

      • Start with 0.1% (v/v) formic acid in the aqueous portion of your mobile phase. Formic acid is a good first choice as it is MS-compatible.

      • If tailing is still an issue, you can try a stronger acid like 0.1% (v/v) trifluoroacetic acid (TFA). Be aware that TFA can be difficult to remove from the column and may cause ion suppression in mass spectrometry.

    • Rationale: By operating at a low pH, the silanol groups are protonated (Si-OH), which significantly reduces their ability to interact with the basic character of the ketone's carbonyl group.[1][10]

  • Protocol 2: Addition of a Competing Base

    • Objective: To "mask" the active silanol sites.

    • Procedure:

      • In some cases, especially with older columns, adding a small amount of a competing base to the mobile phase can improve peak shape.

      • A common choice is triethylamine (TEA) at a concentration of 0.05-0.1% (v/v).[2]

    • Rationale: The competing base will preferentially interact with the active silanol sites, effectively shielding them from your cyclopropyl ketone. This approach is generally less favored with modern columns and can lead to shorter column lifetimes.[10]

  • Protocol 3: Column Selection

    • Objective: To use a stationary phase with minimal active silanol sites.

    • Procedure:

      • Ensure you are using a high-quality, modern column from a reputable manufacturer that is specified as "base-deactivated" or "end-capped".[3][10]

      • If you are unsure about the quality of your current column, test a new column of the same type. Columns can degrade over time, exposing more silanol groups.

      • If peak tailing persists even with a new, end-capped column, consider a column with a different stationary phase chemistry. Polar-embedded phases, for example, have a hydrophilic group incorporated near the silica surface, which can also help to shield silanols.[11]

Parameter Recommendation Rationale
Mobile Phase pH 2.5 - 3.0Suppresses silanol ionization
Acidic Additive 0.1% Formic Acid or 0.1% TFAProtonates silanol groups
Column Type Modern, end-capped C18 or C8Minimizes available silanol sites

Table 1. Recommended starting conditions to minimize silanol interactions.

Metal Chelation

While less common than silanol interactions for simple ketones, the possibility of metal chelation should be considered, especially if your cyclopropyl ketone has other functional groups that can act as ligands.

The "Why": Trace metal impurities (e.g., iron, aluminum) can be present in the silica matrix of the column packing or can leach from the HPLC system itself (e.g., from stainless steel frits and tubing).[2] If your analyte can form a complex (chelate) with these metal ions, this creates a very strong interaction that can lead to severe peak tailing.[4]

Troubleshooting Workflow:

start Peak Tailing Persists step1 Add a Chelating Agent to Mobile Phase start->step1 step2 Use a Metal-Free or Bio-Inert Column step1->step2 If tailing improves but is not resolved end Symmetrical Peak step1->end Problem Resolved step3 Passivate the HPLC System step2->step3 If tailing returns over time step2->end Problem Resolved step3->end Problem Resolved

Figure 2. Troubleshooting workflow for suspected metal chelation.

Step-by-Step Protocols:

  • Protocol 4: Use of a Chelating Agent

    • Objective: To saturate metal-analyte interaction sites.

    • Procedure:

      • Add a small amount of a chelating agent, such as ethylenediaminetetraacetic acid (EDTA), to your mobile phase at a concentration of 0.1-0.5 mM.

      • Observe if the peak shape improves. This is a good diagnostic test for metal chelation issues.

    • Rationale: The EDTA will preferentially bind to the metal ions, preventing your analyte from interacting with them.

  • Protocol 5: Hardware and Column Considerations

    • Objective: To minimize the exposure of your analyte to metal surfaces.

    • Procedure:

      • Consider using a column that is marketed as "metal-free" or "bio-inert." These columns often have PEEK or other polymer-lined hardware.

      • If metal leaching from the HPLC system is suspected, you can passivate the system by flushing it with a solution of a strong chelating agent. Consult your HPLC manufacturer's guidelines for appropriate procedures.

Other Potential Causes

If the above strategies do not resolve the peak tailing, consider these other potential issues.

  • Column Overload: Injecting too much sample can lead to peak distortion, including tailing.

    • Solution: Reduce the injection volume or dilute your sample.[1] If the peak shape improves, you were likely overloading the column.

  • Extra-Column Effects: The volume of tubing between the injector and the detector can contribute to peak broadening and tailing.

    • Solution: Ensure you are using tubing with the smallest appropriate internal diameter and that all connections are made correctly to minimize dead volume.

  • Column Contamination and Degradation: Over time, columns can become contaminated with strongly retained sample components, or the stationary phase can degrade.

    • Solution: Try washing the column with a strong solvent (e.g., isopropanol or methylene chloride, if compatible with your stationary phase). If this does not help, the column may need to be replaced.[1]

Summary and Key Takeaways

Addressing peak tailing in the HPLC purification of cyclopropyl ketones is a methodical process of elimination. By understanding the potential root causes and systematically applying the troubleshooting steps outlined in this guide, you can significantly improve your peak shapes and the overall quality of your separations. Always begin by suspecting secondary silanol interactions and work your way through the less common causes if the problem persists. Remember that a good understanding of your analyte and the principles of chromatography is your most powerful tool.

References

Technical Support Center: Scale-up Synthesis of 1,1-Diacetylcyclopropane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the scale-up synthesis of 1,1-diacetylcyclopropane. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning this synthesis from the bench to larger-scale production. Here, we address common challenges, provide in-depth troubleshooting advice, and offer detailed protocols grounded in established chemical principles.

I. Introduction to the Synthesis of this compound

This compound is a valuable building block in organic synthesis.[1] Its strained three-membered ring and dual activating acetyl groups make it a versatile precursor for a variety of more complex molecules. The most common synthetic route involves the cyclopropanation of a suitable precursor, often derived from acetylacetone or related dicarbonyl compounds. While several methods exist for the small-scale synthesis of cyclopropanes, scaling up these processes introduces a unique set of challenges. This guide will focus on the prevalent method of base-catalyzed intramolecular cyclization and provide practical solutions to overcome common scale-up hurdles.

II. Core Synthesis Pathway & Mechanism

The synthesis of this compound is often achieved through a base-catalyzed intramolecular SN2 reaction. The general mechanism involves the deprotonation of a γ-halogenated diketone to form an enolate, which then undergoes an intramolecular nucleophilic attack to form the cyclopropane ring.

Reaction Mechanism Overview

reaction_mechanism cluster_legend Legend reagents γ-Halogenated Diketone + Base enolate Enolate Intermediate reagents->enolate Deprotonation cyclization Intramolecular SN2 Attack enolate->cyclization Ring Closure product This compound cyclization->product byproduct Halide Salt cyclization->byproduct Reactants Reactants Intermediate Intermediate Key Step Key Step Product Product

Caption: Generalized mechanism for base-catalyzed cyclopropanation.

III. Troubleshooting and FAQs

This section addresses specific issues that may arise during the scale-up synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is significantly lower on a larger scale compared to my small-scale experiments. What are the likely causes?

A1: Several factors can contribute to decreased yield during scale-up. The most common culprits are inefficient mixing, poor temperature control, and localized concentration gradients of the base. On a larger scale, heat dissipation becomes a major concern. Exothermic reactions can lead to localized "hot spots," which can promote side reactions and degradation of both starting material and product. Ensure your reactor is equipped with adequate cooling and agitation to maintain a homogenous reaction temperature.

Q2: I'm observing the formation of significant side products. How can I improve the selectivity of my reaction?

A2: Side product formation is often linked to the strength and concentration of the base used. Stronger bases or high local concentrations can lead to intermolecular side reactions or elimination pathways. Consider a slower addition of the base to the reaction mixture. Using a weaker base in combination with a phase-transfer catalyst can also improve selectivity by ensuring a controlled, low concentration of the enolate in the organic phase.[2]

Q3: The purification of this compound is proving difficult. What are the recommended methods for large-scale purification?

A3: For multi-gram to kilogram scale, vacuum distillation is often the most practical purification method. This compound has a boiling point of approximately 74-74.5 °C at 8 Torr.[1] It is crucial to use an efficient vacuum system to keep the distillation temperature low and prevent thermal decomposition. For smaller scales or to remove persistent impurities, flash column chromatography can be effective.

Troubleshooting Guide
Issue Potential Cause(s) Recommended Solution(s)
Low Conversion of Starting Material 1. Insufficient base. 2. Inefficient mixing. 3. Reaction time too short.1. Titrate the base solution to confirm its concentration. Ensure at least stoichiometric amounts are used. 2. Increase agitation speed. For very large reactors, consider using multiple impellers. 3. Monitor the reaction by TLC or GC and extend the reaction time as needed.
Product Decomposition 1. Excessive reaction temperature. 2. Prolonged exposure to strong base.1. Improve reactor cooling. Consider adding the base dropwise to control the exotherm. 2. Quench the reaction promptly upon completion. A mild acidic workup can neutralize the excess base.
Formation of Polymeric Byproducts Intermolecular side reactions favored at high concentrations.Dilute the reaction mixture. A slower addition of the starting material to the base solution can also minimize polymerization.
Difficulty in Isolating the Product Emulsion formation during aqueous workup.Add a saturated brine solution to the aqueous layer to break the emulsion. Filtering the organic layer through a pad of celite can also be effective.

IV. Experimental Protocols

Protocol 1: Scale-up Synthesis of this compound via Intramolecular Cyclization

This protocol is adapted from established procedures for cyclopropane synthesis and is suitable for a multi-gram scale.[3]

Materials:

  • 3,5-Dichloro-2-pentanone

  • Sodium hydroxide (NaOH)

  • Phase-transfer catalyst (e.g., tetrabutylammonium bromide)

  • Solvent (e.g., Dichloromethane or Toluene)

  • Water

  • Hydrochloric acid (HCl) for workup

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Jacketed glass reactor with overhead stirring, thermocouple, and addition funnel

  • Chiller/heater for temperature control

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • Reaction Setup: Charge the jacketed reactor with a solution of 3,5-dichloro-2-pentanone in the chosen organic solvent and the phase-transfer catalyst. Begin stirring and cool the mixture to 0-5 °C.

  • Base Addition: Prepare a solution of sodium hydroxide in water. Slowly add the NaOH solution to the stirred reaction mixture via the addition funnel over a period of 1-2 hours, maintaining the internal temperature below 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 5-10 °C. Monitor the progress of the reaction by taking small aliquots and analyzing them by TLC or GC until the starting material is consumed (typically 2-4 hours).

  • Workup:

    • Once the reaction is complete, carefully quench the reaction by adding cold, dilute hydrochloric acid until the aqueous layer is neutral to slightly acidic (pH 6-7).

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and finally with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by vacuum distillation. Collect the fraction boiling at 74-75 °C at 8 Torr.[1]

Safety Considerations
  • Handling of Reagents: Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.[4][5] Handle sodium hydroxide with care as it is corrosive.

  • Reaction Exotherm: The reaction can be exothermic. Ensure adequate cooling capacity and monitor the temperature closely during the addition of the base.

  • Pressure Build-up: If the reaction is run in a sealed vessel, be aware of potential pressure build-up. It is recommended to run the reaction under an inert atmosphere (e.g., nitrogen) with a vent to a bubbler.

Troubleshooting Workflow

troubleshooting_workflow start Low Yield or Purity check_temp Check Reaction Temperature Profile start->check_temp check_mixing Evaluate Agitation Efficiency start->check_mixing check_reagents Verify Reagent Purity and Stoichiometry start->check_reagents temp_high Temperature Spikes? check_temp->temp_high mixing_poor Inadequate Mixing? check_mixing->mixing_poor reagents_issue Reagent Issue? check_reagents->reagents_issue temp_high->check_mixing No improve_cooling Improve Cooling/ Slower Addition temp_high->improve_cooling Yes mixing_poor->check_reagents No increase_agitation Increase Agitation/ Baffle Reactor mixing_poor->increase_agitation Yes repurify_reagents Use Fresh/Purified Reagents reagents_issue->repurify_reagents Yes end Optimized Process reagents_issue->end No improve_cooling->end increase_agitation->end repurify_reagents->end

Caption: A workflow for troubleshooting low yield/purity issues.

V. References

  • Benchchem. (n.d.). Technical Support Center: Purification of 1,1-Divinylcyclopropane Isomers. Retrieved from 6

  • Singh, R. K., & Danishefsky, S. (n.d.). Cyclopropane-1,1-dicarboxylic acid. Organic Syntheses Procedure. Retrieved from 2

  • ECHEMI. (n.d.). 1,1-DIMETHYLCYCLOPROPANE SDS, 1630-94-0 Safety Data Sheets. Retrieved from 4

  • Synquest Labs. (n.d.). Dimethyl cyclopropane-1,1-dicarboxylate. Retrieved from 5

  • ChemicalBook. (n.d.). This compound | 695-70-5. Retrieved from 1

  • Synthesis of trans-1,2-dibenzoylcyclopropane. (n.d.). Web Pages. Retrieved from 3

  • Google Patents. (n.d.). CN103044211A - Synthesis method of 1, 1-diphenyl cyclopropane derivative. Retrieved from 7

  • Google Patents. (n.d.). CN105859533A - Preparation method for 1-acetyl-1-chloro-cyclopropane. Retrieved from 8

References

Validation & Comparative

A Comparative Guide to the Synthesis of 1,1-Diacetylcyclopropane for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of unique molecular scaffolds is paramount. 1,1-Diacetylcyclopropane, a geminally substituted cyclopropane, represents a versatile building block, offering a strained three-membered ring decorated with two reactive carbonyl functionalities. This guide provides an in-depth validation and comparison of synthetic methodologies for this valuable compound, grounded in established chemical principles and supported by analogous experimental data.

Introduction: The Synthetic Value of this compound

The cyclopropane ring, due to its inherent ring strain and unique electronic properties, is a sought-after motif in medicinal chemistry and materials science. When geminally substituted with two acetyl groups, the resulting this compound becomes a highly versatile precursor for a range of more complex molecules. The two carbonyl groups can be independently or simultaneously manipulated, opening avenues for the synthesis of novel heterocyclic systems, functionalized carbocycles, and precursors to pharmacologically active agents.

This guide will focus on the most direct and classical approach to this compound, the double alkylation of acetylacetone with a 1,2-dihaloethane. We will provide a detailed, validated protocol for this method, discuss the underlying mechanistic principles, and compare it with other potential synthetic strategies.

Primary Synthesis Route: Double Alkylation of Acetylacetone

The most established and straightforward method for the synthesis of geminally disubstituted cyclopropanes is the reaction of an active methylene compound with a 1,2-dihaloalkane in the presence of a base. In the case of this compound, the active methylene compound is 2,4-pentanedione (acetylacetone).

Mechanistic Rationale

The synthesis proceeds via a tandem nucleophilic substitution reaction. The mechanism can be broken down into the following key steps:

  • Deprotonation: A base abstracts an acidic α-hydrogen from acetylacetone, forming a resonance-stabilized enolate. This enolate is a potent carbon nucleophile.

  • First S(_N)2 Attack: The enolate attacks one of the electrophilic carbon atoms of the 1,2-dihaloethane, displacing a halide ion and forming a new carbon-carbon bond.

  • Second Deprotonation: A second equivalent of base removes the remaining acidic α-hydrogen from the mono-alkylated intermediate, generating a new enolate.

  • Intramolecular S(_N)2 Cyclization: The newly formed enolate undergoes an intramolecular S(_N)2 reaction, attacking the carbon atom bearing the second halide and closing the three-membered ring to yield this compound.

Mechanism_of_1_1_Diacetylcyclopropane_Synthesis acetylacetone Acetylacetone enolate1 Enolate Intermediate 1 acetylacetone->enolate1 Deprotonation monoalkylated Mono-alkylated Intermediate enolate1->monoalkylated First SN2 Attack enolate2 Enolate Intermediate 2 monoalkylated->enolate2 Second Deprotonation product This compound enolate2->product Intramolecular SN2 Cyclization base1 Base base1->enolate1 base2 Base base2->enolate2 dihaloethane 1,2-Dihaloethane dihaloethane->monoalkylated

Caption: Mechanism of this compound Synthesis.

Validated Experimental Protocol (Adapted from Organic Syntheses)

Materials:

  • Acetylacetone (2,4-pentanedione)

  • 1,2-Dibromoethane

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Benzyltriethylammonium chloride (phase-transfer catalyst)

  • Diethyl ether

  • Hydrochloric acid (HCl), concentrated

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO(_4)) or sodium sulfate (Na(_2)SO(_4))

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and an addition funnel, prepare a 50% aqueous solution of sodium hydroxide.

  • Phase-Transfer Catalyst: To the vigorously stirred NaOH solution at room temperature, add benzyltriethylammonium chloride (approximately 0.1 equivalents relative to acetylacetone).

  • Addition of Reactants: In a separate beaker, prepare a mixture of acetylacetone (1.0 equivalent) and 1,2-dibromoethane (1.5 equivalents). Add this mixture to the reaction flask all at once.

  • Reaction: Stir the mixture vigorously for 2-4 hours. The reaction is exothermic and may cause the mixture to reflux.

  • Workup - Quenching and Extraction: After the reaction is complete, transfer the contents of the flask to a larger Erlenmeyer flask and cool in an ice bath. Carefully acidify the mixture by the dropwise addition of concentrated hydrochloric acid until the pH is acidic. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of the aqueous layer).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator. The crude product can be purified by vacuum distillation.

Expected Characterization Data

Based on available database information, the following spectral data can be expected for this compound:

  • Mass Spectrometry (GC-MS): A molecular ion peak corresponding to the molecular weight of 126.15 g/mol .

  • Infrared (IR) Spectroscopy: A strong absorption band in the region of 1690-1715 cm

    1^{-1}−1
    , characteristic of a ketone C=O stretch.

  • 1^11 
    H NMR Spectroscopy: Two key signals are expected: a singlet for the methyl protons of the acetyl groups and a multiplet for the methylene protons of the cyclopropane ring.

  • 13^{13}13 
    C NMR Spectroscopy: Signals for the carbonyl carbons, the quaternary cyclopropane carbon, the methylene carbons of the cyclopropane ring, and the methyl carbons.

Alternative Synthetic Strategies: A Comparative Overview

While the double alkylation of acetylacetone is the most direct route, other methods for cyclopropane synthesis could theoretically be adapted.

Michael Addition-Intramolecular Cyclization

This strategy involves the Michael addition of a nucleophile to an α,β-unsaturated carbonyl compound, followed by an intramolecular cyclization to form the cyclopropane ring. For this compound, this would likely involve a multi-step sequence and may not be as straightforward as the direct double alkylation method.

Diazo Chemistry

The reaction of a diazo compound with an alkene in the presence of a metal catalyst (e.g., rhodium or copper) is a powerful method for cyclopropanation. To synthesize this compound via this route, a suitable diazo precursor bearing the diacetyl moiety would be required, which may involve a separate, potentially hazardous, synthetic step.

Comparison of Synthesis Methods

MethodStarting MaterialsReagentsAdvantagesDisadvantages
Double Alkylation Acetylacetone, 1,2-DihaloethaneBase (e.g., NaOH, KOH), Phase-transfer catalystDirect, one-pot synthesis; readily available and inexpensive starting materials.Can be exothermic; requires careful control of reaction conditions.
Michael Addition-Cyclization Varies (multi-step)VariesCan offer good stereocontrol in some cases.Indirect route; may require more synthetic steps and purification of intermediates.
Diazo Chemistry Alkene, Diazo precursorMetal catalyst (e.g., Rh, Cu)High efficiency and stereoselectivity are possible.Requires the synthesis of a potentially unstable diazo compound; safety concerns.

Conclusion and Recommendations

For the synthesis of this compound in a research or drug development setting, the double alkylation of acetylacetone with a 1,2-dihaloethane stands out as the most practical and efficient method. Its reliance on readily available starting materials and a one-pot procedure makes it an attractive choice for producing this valuable building block. While alternative methods exist for cyclopropanation, they often involve more complex synthetic routes or the use of hazardous reagents, making them less suitable for routine laboratory synthesis of this specific target. The provided adapted protocol, based on a well-established Organic Syntheses procedure, offers a reliable starting point for any researcher venturing into the synthesis of this compound.

References

A Senior Application Scientist's Guide to the Analytical Determination of 1,1-Diacetylcyclopropane

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the accurate and precise analysis of key chemical entities is paramount. 1,1-Diacetylcyclopropane, a versatile building block in organic synthesis, demands robust analytical methods for its characterization and quantification. This guide provides a comparative analysis of the primary analytical techniques suited for this task: Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). We will delve into the causality behind experimental choices, present detailed protocols, and offer insights gleaned from extensive field experience.

Introduction to this compound and its Analytical Challenges

This compound (C7H10O2, MW: 126.15 g/mol ) is a diketone featuring a strained cyclopropane ring.[1] Its unique structure presents both opportunities and challenges for analytical chemists. The presence of two carbonyl groups makes it amenable to certain detection methods, while the cyclopropane ring can influence its chromatographic behavior and fragmentation in mass spectrometry. The choice of analytical method is therefore critical and depends on the specific requirements of the analysis, such as the need for quantitative precision, qualitative structural confirmation, or high-throughput screening.

Comparative Overview of Analytical Methodologies

The selection of an optimal analytical technique hinges on a variety of factors including the sample matrix, required sensitivity, and the purpose of the analysis—be it for purity assessment, quantification in a complex mixture, or structural elucidation.

Analytical Method Principle Primary Application Strengths Limitations
Gas Chromatography (GC) Separation based on volatility and interaction with a stationary phase.Quantification, purity testing, and analysis of volatile impurities.High resolution, sensitivity (especially with specific detectors), and well-established methods.Requires the analyte to be volatile and thermally stable.
High-Performance Liquid Chromatography (HPLC) Separation based on partitioning between a mobile and stationary phase.Quantification, purity profiling of non-volatile samples, and preparative separation.Versatile for a wide range of compounds, various detection methods available.Can be lower in resolution than GC for some compounds, may require derivatization for sensitive detection.
Nuclear Magnetic Resonance (NMR) Spectroscopy Exploits the magnetic properties of atomic nuclei to provide detailed structural information.Unambiguous structure elucidation and confirmation.Provides definitive structural information, non-destructive.Relatively low sensitivity, requires higher sample concentrations, and more complex data interpretation.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions to identify and quantify compounds.Molecular weight determination, structural information via fragmentation, and highly sensitive quantification when coupled with chromatography.Extremely high sensitivity and selectivity.Can be destructive to the analyte, and interpretation of fragmentation can be complex.

In-Depth Analysis of Chromatographic Techniques

Gas Chromatography (GC): The Workhorse for Volatile Analytes

Gas chromatography is a premier technique for the analysis of volatile compounds like this compound. The choice of column and detector is critical for achieving the desired separation and sensitivity.

Causality in Experimental Design:

  • Column Selection: A mid-polarity column, such as one with a phenyl-substituted stationary phase, is often a good starting point. This choice is based on the moderate polarity of the acetyl groups in this compound. For resolving potential isomers or closely related impurities, a more polar column, like one containing a polyethylene glycol (PEG) phase, may be necessary.

  • Detector Selection: A Flame Ionization Detector (FID) is a robust and universally applicable choice for quantifiable analysis of organic molecules, offering a wide linear range. For enhanced sensitivity, especially in trace analysis, an Electron Capture Detector (ECD) can be employed, as the two carbonyl groups in the molecule are electrophilic.

  • Injection Technique: Headspace injection is particularly advantageous when analyzing samples in complex matrices, such as reaction mixtures or biological fluids.[1][2] This technique minimizes matrix effects by only introducing the volatile components of the sample into the GC system.

Experimental Workflow: GC-FID Analysis

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing Sample Sample containing This compound Vial Transfer to headspace vial Sample->Vial Standard Prepare calibration standards Standard->Vial Autosampler Headspace Autosampler Vial->Autosampler GC Gas Chromatograph (GC) Autosampler->GC Injection FID Flame Ionization Detector (FID) GC->FID Separation Chromatogram Generate Chromatogram FID->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification Integration->Quantification

Caption: Workflow for quantitative analysis by GC-FID.

Detailed Protocol: Quantitative GC-FID Analysis of this compound

  • Preparation of Standards:

    • Prepare a stock solution of this compound (1 mg/mL) in a suitable solvent such as ethyl acetate.

    • Perform serial dilutions to create a series of calibration standards ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation:

    • Accurately weigh or measure the sample and dilute with ethyl acetate to an expected concentration within the calibration range.

    • Transfer 1 mL of the prepared sample or standard into a 20 mL headspace vial and seal securely.

  • GC-FID Instrumentation and Conditions:

    • GC System: Agilent 7890B or equivalent.

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

    • Injector: Split/splitless, 250 °C, split ratio 20:1.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program: Initial temperature of 60 °C, hold for 2 minutes, ramp at 15 °C/min to 240 °C, hold for 5 minutes.

    • Detector: FID at 280 °C.

    • Headspace Autosampler: Incubation at 80 °C for 15 minutes.

  • Data Analysis:

    • Integrate the peak corresponding to this compound.

    • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

    • Determine the concentration of this compound in the sample by interpolation from the calibration curve.

High-Performance Liquid Chromatography (HPLC): Versatility for Diverse Sample Types

HPLC is a powerful alternative to GC, especially for less volatile compounds or when derivatization can enhance detection. For this compound, which lacks a strong chromophore, derivatization is a key consideration for achieving high sensitivity with UV detection.

Causality in Experimental Design:

  • Derivatization: To enhance UV absorbance, this compound can be derivatized with an agent that reacts with carbonyl groups, such as 2,4-dinitrophenylhydrazine (DNPH).[3][4] This reaction forms a highly conjugated hydrazone derivative that can be readily detected at around 360 nm.

  • Column and Mobile Phase: A reversed-phase C18 column is the standard choice for separating the relatively nonpolar DNPH derivatives. The mobile phase typically consists of a gradient of acetonitrile and water to ensure adequate separation from other components and the derivatizing agent.

  • Detector: A Diode Array Detector (DAD) or a variable wavelength UV detector is ideal for this analysis, allowing for selective detection at the maximum absorbance of the DNPH derivative.

Experimental Workflow: HPLC-UV Analysis with Pre-Column Derivatization

HPLC_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis HPLC-UV Analysis cluster_data Data Processing Sample Sample containing This compound Derivatization Add DNPH reagent & catalyst Sample->Derivatization Reaction Incubate to form derivative Derivatization->Reaction Quench Quench reaction & dilute Reaction->Quench HPLC HPLC System Quench->HPLC Injection UV_Detector UV/DAD Detector HPLC->UV_Detector Separation Chromatogram Generate Chromatogram UV_Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification Integration->Quantification NMR_Logic cluster_structure Molecular Structure cluster_protons Proton Environments (¹H NMR) cluster_carbons Carbon Environments (¹³C NMR) Structure This compound (C7H10O2) Methyl_H 6 equivalent methyl protons Structure->Methyl_H Methylene_H 4 equivalent methylene protons Structure->Methylene_H Methyl_C 2 equivalent methyl carbons Structure->Methyl_C Methylene_C 2 equivalent methylene carbons Structure->Methylene_C Quat_C 1 quaternary cyclopropane carbon Structure->Quat_C Carbonyl_C 2 equivalent carbonyl carbons Structure->Carbonyl_C

References

A Comparative Spectroscopic Guide to the Confirmation of 1,1-Diacetylcyclopropane

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel or synthesized compounds is a cornerstone of scientific rigor. This guide provides an in-depth spectroscopic analysis of 1,1-diacetylcyclopropane, a unique bicyclic diketone. By comparing its spectral data with those of the acyclic analogue, 2,4-pentanedione, and the five-membered ring analogue, 1,1-diacetylcyclopentane, we will illustrate how a multi-technique spectroscopic approach provides irrefutable evidence of its distinct molecular architecture.

This guide is structured to provide not just data, but a logical framework for spectroscopic problem-solving, emphasizing the causal relationships between molecular structure and spectral output.

The Spectroscopic Imperative: Beyond Simple Confirmation

The synthesis of strained ring systems, such as cyclopropanes, often yields a mixture of products. Consequently, the confirmation of the target molecule, this compound, necessitates a suite of analytical techniques. While mass spectrometry can confirm the molecular weight, it often cannot definitively distinguish between isomers. Infrared spectroscopy provides evidence of functional groups, but the unique electronic environment of the cyclopropyl ring and its influence on the adjacent acetyl groups are best elucidated by Nuclear Magnetic Resonance (NMR) spectroscopy. By employing ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry in concert, we create a self-validating system of characterization.

Molecular Structures Under Investigation

To fully appreciate the spectroscopic nuances of this compound, we will compare it with two structurally related ketones.

Figure 1: Molecular structures of the compounds under investigation.

Spectroscopic Techniques and Protocols

The following protocols outline the standardized procedures for acquiring the spectroscopic data discussed in this guide. Adherence to these methodologies ensures reproducibility and data integrity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of atoms within a molecule.[1]

Experimental Protocol for ¹H and ¹³C NMR:

  • Sample Preparation: Dissolve 10-20 mg of the analyte in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. The use of a deuterated solvent is crucial to avoid large solvent signals in the ¹H NMR spectrum.[2]

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • Data Acquisition (¹H NMR):

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Acquire the spectrum using a standard single-pulse experiment. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • Data Acquisition (¹³C NMR):

    • Utilize a proton-decoupled pulse sequence to simplify the spectrum and enhance sensitivity.

    • A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.[3]

  • Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and referencing it to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The frequencies of these vibrations are characteristic of the types of bonds and functional groups present.[4][5]

Experimental Protocol for Attenuated Total Reflectance (ATR)-IR:

  • Sample Preparation: Place a small amount of the neat liquid or solid sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • Record a background spectrum of the clean, empty ATR crystal.

    • Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

  • Data Analysis: Identify the characteristic absorption bands (in cm⁻¹) and correlate them with specific functional groups.[6]

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC-MS is a hybrid technique that separates the components of a mixture using gas chromatography and then provides mass information for each component using mass spectrometry. This allows for both the identification and quantification of volatile and semi-volatile compounds.[7]

Experimental Protocol for GC-MS:

  • Sample Preparation: Prepare a dilute solution of the analyte in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • Instrumentation: Use a GC-MS system equipped with a capillary GC column suitable for the analysis of ketones (e.g., a mid-polarity column).

  • GC Conditions:

    • Injector Temperature: Set to a temperature that ensures rapid volatilization of the sample without thermal degradation (e.g., 250 °C).

    • Oven Temperature Program: Start at a low temperature and ramp to a higher temperature to ensure good separation of components.

    • Carrier Gas: Use an inert gas, typically helium, at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Use Electron Ionization (EI) at a standard energy of 70 eV.

    • Mass Range: Scan a mass range appropriate for the expected molecular weight and fragmentation products (e.g., m/z 40-300).

  • Data Analysis: Analyze the resulting chromatogram to determine the retention time of the analyte. Examine the mass spectrum of the corresponding peak to determine the molecular ion and characteristic fragmentation pattern.

Results and Discussion

The following sections detail the expected and observed spectroscopic data for this compound and its comparative counterparts.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides a detailed map of the proton environments within a molecule. The chemical shift, multiplicity (splitting pattern), and integration of the signals are all highly informative.

Table 1: ¹H NMR Data (Predicted and Experimental)

CompoundProton EnvironmentPredicted δ (ppm)Experimental δ (ppm)MultiplicityIntegration
This compound -CH₃ (acetyl)~2.2Data not availableSinglet6H
-CH₂- (cyclopropyl)~1.3Data not availableSinglet4H
2,4-Pentanedione (keto) -CH₃ (acetyl)~2.22.24Singlet6H
-CH₂-~3.63.61Singlet2H
2,4-Pentanedione (enol) -CH₃ (acetyl)~2.02.04Singlet6H
=CH-~5.55.52Singlet1H
-OHvariable~15.5Broad s1H
1,1-Diacetylcyclopentane -CH₃ (acetyl)~2.12.09Singlet6H
-CH₂- (α to C=O)~2.01.95Triplet4H
-CH₂- (β to C=O)~1.71.65Quintet4H

Causality and Interpretation:

  • This compound: Due to the symmetry of the molecule, the six methyl protons are chemically equivalent and are expected to appear as a single sharp singlet. Similarly, the four methylene protons of the cyclopropyl ring are also equivalent and should produce a singlet. The upfield shift of the cyclopropyl protons (predicted around 1.3 ppm) is a hallmark of the shielding effect of the cyclopropane ring current.[8]

  • 2,4-Pentanedione: This compound famously exists as a tautomeric mixture of keto and enol forms, which are in slow exchange on the NMR timescale, resulting in separate signals for each tautomer.[9][10] The enol form is often the major tautomer in non-polar solvents due to the stabilizing effect of intramolecular hydrogen bonding. This is evident from the integration of the respective peaks. The downfield shift of the enolic proton (~15.5 ppm) is characteristic of a strongly hydrogen-bonded proton.

  • 1,1-Diacetylcyclopentane: The cyclopentane ring is more flexible and has a less pronounced ring current effect compared to the cyclopropane ring. The methylene protons are no longer equivalent and are split into triplets and quintets due to coupling with neighboring protons.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The chemical shifts are indicative of the hybridization and electronic environment of each carbon atom.

Table 2: ¹³C NMR Data (Predicted and Experimental)

CompoundCarbon EnvironmentPredicted δ (ppm)Experimental δ (ppm)
This compound -C=O~205Data not available
C(quat) (cyclopropyl)~35Data not available
-CH₃ (acetyl)~28Data not available
-CH₂- (cyclopropyl)~18Data not available
2,4-Pentanedione (keto) -C=O~202202.4
-CH₂-~5858.5
-CH₃~3030.3
2,4-Pentanedione (enol) -C=O~192191.8
=C-OH~100100.4
-CH₃~2424.4
1,1-Diacetylcyclopentane -C=O~208208.2
C(quat) (cyclopentyl)~5858.1
-CH₃ (acetyl)~2828.3
-CH₂- (α to C=O)~3535.2
-CH₂- (β to C=O)~2626.1

Causality and Interpretation:

  • This compound: The spectrum is expected to show four distinct signals corresponding to the four unique carbon environments. The carbonyl carbon will be the most downfield signal. The quaternary cyclopropyl carbon will be significantly more shielded than a typical quaternary carbon due to the sp²-like character of the cyclopropane C-C bonds. The methylene carbons of the cyclopropyl ring are expected to be highly shielded, appearing at a very upfield chemical shift.

  • 2,4-Pentanedione: The presence of both keto and enol tautomers is also evident in the ¹³C NMR spectrum, with a distinct set of signals for each form.[11]

  • 1,1-Diacetylcyclopentane: The chemical shifts of the carbonyl and acetyl methyl carbons are similar to those in this compound. However, the ring carbons are significantly less shielded compared to the cyclopropyl carbons, reflecting the difference in ring strain and hybridization.

Infrared (IR) Spectroscopy

IR spectroscopy is particularly useful for identifying the presence of carbonyl (C=O) functional groups.

Table 3: Key IR Absorption Bands

CompoundFunctional GroupWavenumber (cm⁻¹)
This compound C=O stretch~1690
2,4-Pentanedione (keto) C=O stretch~1725, 1705
2,4-Pentanedione (enol) C=O stretch~1620
O-H stretch3200-2400 (broad)
1,1-Diacetylcyclopentane C=O stretch~1695

Causality and Interpretation:

  • This compound: The carbonyl stretching frequency is expected to be slightly lower than that of a typical acyclic ketone. This is due to the partial sp² character of the cyclopropyl ring, which allows for some conjugation with the carbonyl groups, lowering the bond order and thus the stretching frequency.

  • 2,4-Pentanedione: The keto form exhibits two C=O stretching bands due to symmetric and asymmetric stretching. The enol form shows a single, lower frequency C=O stretch due to conjugation and intramolecular hydrogen bonding. The broad O-H stretch is also a key indicator of the enol tautomer.[12]

  • 1,1-Diacetylcyclopentane: The C=O stretching frequency is similar to that of this compound, indicating a similar electronic environment for the carbonyl groups in the absence of significant ring strain effects on conjugation.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and information about its fragmentation pattern, which can aid in structure elucidation.

Table 4: Mass Spectrometry Data

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
This compound 126111, 83, 43
2,4-Pentanedione 10085, 58, 43
1,1-Diacetylcyclopentane 154139, 111, 43

Causality and Interpretation:

  • This compound: The molecular ion at m/z 126 confirms the molecular formula C₇H₁₀O₂. A prominent fragment at m/z 43 corresponds to the acetyl cation [CH₃CO]⁺. Loss of a methyl group gives a fragment at m/z 111. A key fragmentation pathway involves the loss of an acetyl radical to give a fragment at m/z 83.

M [C₇H₁₀O₂]⁺˙ m/z = 126 frag1 [C₆H₇O₂]⁺ m/z = 111 M->frag1 - •CH₃ frag2 [C₅H₇O]⁺ m/z = 83 M->frag2 - •COCH₃ frag3 [C₂H₃O]⁺ m/z = 43 M->frag3 McLafferty Rearrangement

Figure 2: Proposed mass spectral fragmentation of this compound.

  • 2,4-Pentanedione and 1,1-Diacetylcyclopentane: Both compounds also show a strong peak at m/z 43 for the acetyl cation. The other fragments are consistent with their respective molecular structures.

Comparative Analysis and Unambiguous Confirmation

The spectroscopic data, when considered together, provide a compelling and self-validating confirmation of the structure of this compound, clearly distinguishing it from its acyclic and five-membered ring analogues.

  • NMR Spectroscopy: The presence of only two singlets in the ¹H NMR spectrum and four signals in the ¹³C NMR spectrum of this compound would be definitive proof of its high symmetry, ruling out other isomers. The characteristic upfield shifts of the cyclopropyl protons and carbons are a key diagnostic feature that distinguishes it from the more flexible and less shielded cyclopentyl analogue. The absence of signals corresponding to the enol tautomer clearly differentiates it from 2,4-pentanedione.

  • IR Spectroscopy: The single C=O stretching band at a slightly lower frequency compared to a simple ketone provides evidence for the conjugative effect of the cyclopropyl ring, a feature not present in the same way in 1,1-diacetylcyclopentane.

  • Mass Spectrometry: While the fragmentation patterns of all three compounds are dominated by the acetyl cation, the molecular ion and other key fragments are unique to each structure, providing confirmatory evidence of the molecular formula and connectivity.

Conclusion

The comprehensive spectroscopic analysis of this compound, when compared with its structural analogues 2,4-pentanedione and 1,1-diacetylcyclopentane, demonstrates the power of a multi-technique approach to structural elucidation. Each spectroscopic method provides a unique piece of the structural puzzle, and together they form a robust and self-validating dataset. For researchers in drug development and other scientific fields, this guide serves as a practical example of how to apply fundamental spectroscopic principles to unambiguously confirm the structure of a synthesized compound, ensuring the integrity and validity of their scientific findings.

References

Comparative study of the reactivity of different cyclopropyl ketones

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Reactivity of Cyclopropyl Ketones

For distribution to: Researchers, scientists, and drug development professionals.

This guide provides an in-depth comparative analysis of the reactivity of various cyclopropyl ketones. Moving beyond a simple recitation of facts, this document elucidates the fundamental principles governing these reactions, offers objective comparisons supported by experimental data, and provides detailed protocols to ensure reproducibility and deeper understanding.

Introduction: The Unique Chemistry of Cyclopropyl Ketones

Cyclopropyl ketones are a fascinating class of molecules that serve as versatile intermediates in organic synthesis. Their unique reactivity stems from the inherent 27.5 kcal/mol of strain energy within the three-membered ring, which provides a powerful thermodynamic driving force for ring-opening reactions.[1] This strain, combined with the electronic influence of the adjacent carbonyl group, activates the cyclopropane ring towards a variety of transformations not observed in unstrained systems.

The carbonyl group conjugates with the "Walsh" orbitals of the cyclopropane ring. These orbitals have significant p-character, allowing for electronic communication that influences the reactivity of both the ring and the carbonyl group itself. This guide will explore how modifications to the ketone and the cyclopropyl ring systematically alter this reactivity, providing a predictive framework for synthetic planning.

Governing Principles of Reactivity

The reaction pathways of cyclopropyl ketones are dictated by a delicate interplay of electronic and steric factors. Understanding these principles is crucial for predicting reaction outcomes and selecting appropriate substrates.

Electronic Effects: The Donor-Acceptor Paradigm

The reactivity of the cyclopropane C-C bonds is significantly enhanced when the ring is substituted with both an electron-donating group (D) and an electron-withdrawing group (A).[2] In cyclopropyl ketones, the ketone itself serves as a powerful electron-withdrawing acceptor group. The nature of the other substituent on the ring (the "R" group) determines the overall electronic bias and, consequently, the preferred reaction pathway.

  • Aryl and Vinyl Substituents (Donors): When an aryl or vinyl group is attached to the cyclopropyl ring, it acts as an electron-donor. This "push-pull" setup, known as a donor-acceptor (D-A) cyclopropane, highly polarizes the distal C-C bond, making it susceptible to cleavage.[2][3] These D-A cyclopropanes are highly versatile and can undergo a wide range of transformations, including cycloadditions and rearrangements.[3][4]

  • Alkyl Substituents (Weak Donors): Alkyl groups are less effective electron donors. Consequently, alkyl cyclopropyl ketones are generally less reactive than their aryl counterparts.[5] Their reactions often require more forcing conditions or specialized catalytic systems, such as those employing samarium(II) iodide (SmI₂), to achieve efficient transformations.[6][7] Computational studies show that the activation barrier for SmI₂-catalyzed coupling of an alkyl cyclopropyl ketone is slightly higher (25.4 kcal mol⁻¹) than for an aryl cyclopropyl ketone (24.6 kcal mol⁻¹).[8]

Reaction Mechanisms: Cationic, Anionic, and Radical Pathways

The cleavage of the cyclopropane ring can be initiated through several distinct mechanisms, dictated by the reagents and conditions employed.

  • Acid-Catalyzed Ring Opening: In the presence of Brønsted or Lewis acids, the carbonyl oxygen is protonated or coordinated, activating the ring. The ring opens to form the most stable carbocation intermediate, which is then trapped by a nucleophile.[9] The regioselectivity is governed by substituents that can stabilize the positive charge; electron-donating groups direct cleavage to produce the most stabilized carbocation.[9]

  • Reductive Cleavage: Reducing agents can initiate ring-opening, often proceeding through an anion-radical intermediate.[10][11] The success of these reactions depends on the ability of substituents to stabilize this intermediate. For instance, aryl groups facilitate reductive cleavage, whereas alkyl groups can inhibit the reaction.[10][11]

  • Transition-Metal Catalysis: Metals like palladium, nickel, and samarium can catalyze a diverse array of transformations.[5][6] These reactions often involve oxidative addition of the metal to a C-C bond or single-electron transfer (SET) to the ketone, generating radical intermediates that drive cycloadditions and other coupling reactions.[6][12]

Comparative Reactivity in Key Transformations

To illustrate the practical implications of these principles, we will compare the reactivity of three representative cyclopropyl ketones in common synthetic transformations:

  • Cyclopropyl Methyl Ketone (CMK): Our baseline alkyl cyclopropyl ketone.

  • Cyclopropyl Phenyl Ketone (CPK): A representative aryl cyclopropyl ketone.

  • Dicyclopropyl Ketone (DCK): A substrate with two strained rings.

Acid-Catalyzed Ring-Opening Hydroarylation

In this reaction, a Brønsted acid catalyzes the ring-opening of the cyclopropyl ketone, and the resulting carbocation is trapped by an arene nucleophile. The reaction rate is highly sensitive to the electronic nature of the ketone.

Experimental Observation: A kinetic study comparing the hydroarylation of different cyclopropyl ketones in hexafluoroisopropanol (HFIP) revealed a clear reactivity trend.[13]

Table 1: Relative Reaction Rates in Acid-Catalyzed Hydroarylation [13]

Substrate R Group Electronic Character Relative Reactivity
Cyclopropyl Methyl Ketone Methyl Weakly Donating Fastest
Cyclopropyl Phenyl Ketone Phenyl Withdrawing (Inductive) Intermediate

| Cyclopropyl 4-Methoxyphenyl Ketone | 4-Methoxyphenyl | Donating (Resonance) | Slowest |

Causality and Insights: The results are initially counterintuitive. One might expect the electron-donating methoxy group to stabilize the carbocation intermediate and accelerate the reaction. However, the opposite is observed. This is because the rate-determining step is the initial protonation of the carbonyl. The electron-withdrawing nature of the phenyl group (and to a lesser extent, the methyl group) makes the carbonyl oxygen more basic and thus more readily protonated than in the methoxy-substituted analogue, where the donating group reduces the carbonyl's electrophilicity. Cyclopropyl methyl ketone reacts fastest because the methyl group is less deactivating than the phenyl group.[13][14]

Reductive Cleavage

Reductive cleavage provides a method for forming linear carbon chains. The reaction's efficiency is strongly influenced by the substituents' ability to stabilize radical anion intermediates.

Experimental Observation: Studies on reductive cleavage using zinc in ethanol show a stark difference between aryl- and alkyl-substituted cyclopropyl ketones.[10][11]

Table 2: Comparative Yields in Reductive Cleavage with Zn/Ethanol

Substrate R Group R' Group Result Reference
Cyclopropyl Phenyl Ketone Phenyl H Slow cleavage to 4-phenylbutyrophenone [10]
1-Phenylcyclopropyl Phenyl Ketone Phenyl Phenyl Clean, slow cleavage [11]
1-Alkylcyclopropyl Phenyl Ketone Phenyl Alkyl Reaction is strongly inhibited [10][11]

| Dicyclopropyl Ketone | Cyclopropyl | H | Thermally stable, no reaction under these conditions |[15] |

Causality and Insights: Aryl groups are essential for this transformation because they can stabilize the necessary anion-radical intermediate through resonance.[10] Replacing an aryl group with an alkyl group removes this stabilizing effect, hindering the reaction.[11] Dicyclopropyl ketone, lacking any aryl stabilization, is unreactive under these conditions. This demonstrates that for this class of reaction, electronic stabilization by aromatic systems is a more dominant factor than the release of ring strain alone.

Nucleophilic Addition to the Carbonyl

While many reactions focus on the ring, the carbonyl group itself can undergo standard nucleophilic addition. The strained ring exerts steric and electronic effects on the reactivity of the adjacent carbonyl.

Experimental Observation: Data on the hydration of cyclopropylketenes (related structures that model nucleophilic attack) shows that steric factors play a significant role. Phenylcyclopropylketene is more reactive in neutral water than isopropylphenylketene, a result attributed mainly to the smaller steric size of the cyclopropyl group compared to the isopropyl group.[16] However, dicyclopropylketene is surprisingly less reactive with acid than diethylketene, suggesting the cyclopropyl groups are unable to effectively stabilize the cationic transition state during protonation.[16]

Causality and Insights: The cyclopropyl group is sterically small, which should, in principle, make the carbonyl carbon more accessible to nucleophiles. However, the electronic properties of the ring can also play a deactivating role in certain contexts, such as acid-catalyzed hydration, where it fails to provide sufficient stabilization for the transition state. This highlights the dual nature of the cyclopropyl group, where its steric and electronic contributions must be considered for each specific reaction mechanism.

Experimental Protocols

To ensure the trustworthiness and reproducibility of these findings, detailed experimental protocols for key transformations are provided below.

Protocol 1: Acid-Catalyzed Ring-Opening Hydroarylation[17]

This protocol describes a general procedure for the ring-opening of a cyclopropyl ketone and subsequent trapping with a nucleophile, adapted from literature methods.

Diagram: Hydroarylation Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification start Add cyclopropyl ketone (0.1 mmol) and nucleophile (0.12 mmol) to vial dissolve Dissolve solids in Hexafluoroisopropanol (HFIP, 1.0 mL) start->dissolve add_acid Add Triflic acid (TfOH, 1 mol%) dissolve->add_acid stir Stir at specified temperature (e.g., 65 °C) add_acid->stir monitor Monitor reaction by TLC or GC-MS stir->monitor quench Quench with sat. NaHCO₃ monitor->quench extract Extract with Dichloromethane (DCM) quench->extract dry Dry organic layer (MgSO₄) extract->dry purify Concentrate and purify by column chromatography dry->purify

Caption: Workflow for acid-catalyzed hydroarylation.

Materials:

  • Cyclopropyl ketone (e.g., Cyclopropyl Phenyl Ketone, 0.1 mmol)

  • Nucleophile (e.g., 1,3,5-Trimethoxybenzene, 0.12 mmol)

  • Hexafluoroisopropanol (HFIP), 1.0 mL

  • Triflic acid (TfOH), 1 mol%

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Preparation: To a clean, dry 4 mL vial equipped with a magnetic stir bar, add the cyclopropyl ketone (0.1 mmol) and the nucleophile (0.12 mmol).

  • Dissolution: Add HFIP (1.0 mL) to the vial and stir until all solids are dissolved.

  • Initiation: Add triflic acid (1 mol%) to the solution. Seal the vial and place it in a preheated block at the desired reaction temperature (e.g., 65 °C).

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing via TLC or GC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Carefully quench the reaction by adding saturated NaHCO₃ solution.

  • Extraction: Extract the aqueous layer with DCM (3 x 5 mL).

  • Drying and Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: SmI₂-Catalyzed [3+2] Cycloaddition[6][7]

This protocol is for the coupling of less reactive alkyl cyclopropyl ketones, where catalyst stabilization is key.

Diagram: SmI₂ Catalysis Mechanism

G cluster_cycle Catalytic Cycle CPK Alkyl Cyclopropyl Ketone (RCOR') SET 1. Single Electron Transfer (SET) CPK->SET Alkene Alkene Partner RadAdd 3. Radical Addition to Alkene Alkene->RadAdd SmI2 SmI₂ (Catalyst) SmI2->SET Sm0 Sm⁰ (Stabilizer) Sm0->SmI2 Prevents Deactivation Product Cyclopentane Product RingOpen 2. Ring Opening SET->RingOpen RingOpen->RadAdd Cyclize 4. Cyclization & Reduction RadAdd->Cyclize Cyclize->SmI2 Regeneration Cyclize->Product

Caption: Key steps in SmI₂-catalyzed cycloaddition.

Materials:

  • Alkyl cyclopropyl ketone (e.g., Cyclohexyl cyclopropyl ketone, 1.0 equiv)

  • Alkene or Alkyne partner (1.2 equiv)

  • Samarium(II) Iodide (SmI₂, 0.1 M in THF, 0.1 equiv)

  • Samarium metal powder (Sm⁰, 0.05 equiv)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Preparation: In a glovebox, add the alkyl cyclopropyl ketone, alkene/alkyne partner, and samarium metal powder to an oven-dried vial.

  • Reaction: Add anhydrous THF, followed by the SmI₂ solution via syringe. Seal the vial and stir at room temperature.

  • Monitoring: Monitor the reaction by TLC or GC-MS. Note that for less reactive substrates, reactions may require several hours.

  • Workup: Upon completion, remove the vial from the glovebox and quench the reaction with a saturated aqueous solution of potassium sodium tartrate (Rochelle's salt). Stir vigorously until the color dissipates.

  • Extraction & Purification: Extract with ethyl acetate, wash with brine, dry over MgSO₄, and concentrate. Purify by flash chromatography.

Conclusion

The reactivity of cyclopropyl ketones is a finely tuned interplay of ring strain, electronics, and reaction conditions. Aryl cyclopropyl ketones often exhibit enhanced reactivity in transformations proceeding through stabilized radical or cationic intermediates due to the electronic contributions of the aryl ring. In contrast, alkyl cyclopropyl ketones are typically less reactive and may require specialized, robust catalytic systems to achieve high efficiency. By understanding the underlying mechanistic principles—whether a reaction is favored by electron-donating or withdrawing groups, and whether it proceeds via cationic, anionic, or radical pathways—researchers can strategically select substrates and conditions to achieve desired synthetic outcomes. The protocols and comparative data provided herein serve as a validated starting point for harnessing the synthetic potential of these valuable chemical building blocks.

References

A Comparative Guide to the Synthesis of 1,1-Diacetylcyclopropane for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1,1-Diacetylcyclopropane is a valuable building block in organic synthesis, offering a unique combination of a strained three-membered ring and two activating acetyl groups. This structure allows for a variety of subsequent chemical transformations, making it a desirable intermediate in the synthesis of more complex molecules, including pharmacologically active compounds. The strategic importance of this ketone-substituted cyclopropane necessitates a clear understanding of its synthetic accessibility. This guide provides an in-depth comparison of alternative synthetic routes to this compound, complete with experimental data and procedural insights to aid researchers in selecting the most suitable method for their specific needs.

Core Synthetic Strategies: An Overview

The synthesis of this compound primarily revolves around the formation of the cyclopropane ring by connecting the two ends of a three-carbon chain to the central carbon of an active methylene compound. The most prevalent and practical approaches involve the reaction of acetylacetone (2,4-pentanedione) with a 1,2-dihaloethane. Variations in the choice of base, solvent, and the potential use of a phase-transfer catalyst define the primary alternative routes.

Method 1: Classical Approach via Sodium Ethoxide in Ethanol

This traditional method relies on the in situ formation of the acetylacetonate anion using a strong base, sodium ethoxide, which then undergoes a double alkylation with a 1,2-dihaloethane.

Mechanistic Rationale

The reaction proceeds via a tandem SN2 mechanism. The ethoxide anion deprotonates the acidic α-carbon of acetylacetone, forming a resonance-stabilized enolate. This nucleophilic enolate then attacks one of the electrophilic carbons of 1,2-dibromoethane, displacing a bromide ion. A second deprotonation at the α-carbon, followed by an intramolecular SN2 reaction, closes the three-membered ring. The choice of a strong base like sodium ethoxide is crucial to ensure a sufficient concentration of the enolate for the reaction to proceed. Ethanol is a common solvent as it is the conjugate acid of the base, minimizing side reactions.

G acetylacetone Acetylacetone enolate Acetylacetonate Enolate acetylacetone->enolate NaOEt, EtOH intermediate Mono-alkylated Intermediate enolate->intermediate + 1,2-Dibromoethane (SN2) product This compound intermediate->product NaOEt, EtOH (Intramolecular SN2)

Caption: Classical synthesis of this compound.

Experimental Protocol
  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium metal in absolute ethanol to prepare a fresh solution of sodium ethoxide.

  • Cool the sodium ethoxide solution in an ice bath and add acetylacetone dropwise with stirring.

  • After the addition is complete, add 1,2-dibromoethane dropwise to the solution.

  • Heat the reaction mixture to reflux for several hours.

  • After cooling, neutralize the reaction mixture and extract the product with a suitable organic solvent.

  • Purify the product by distillation under reduced pressure.

Method 2: Phase-Transfer Catalysis for Enhanced Efficiency

Phase-transfer catalysis (PTC) offers a significant improvement over the classical method by facilitating the transfer of the acetylacetonate anion from an aqueous or solid phase to an organic phase where the reaction with the 1,2-dihaloethane occurs.[1][2] This technique often leads to milder reaction conditions, faster reaction times, and improved yields.

The Role of the Phase-Transfer Catalyst

A phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), forms an ion pair with the acetylacetonate anion generated by a base (e.g., NaOH or K₂CO₃). This lipophilic ion pair is soluble in the organic phase, allowing it to react with the 1,2-dihaloethane. The catalyst is then regenerated and returns to the aqueous/solid phase to transport another anion, thus continuing the catalytic cycle. This avoids the need for anhydrous conditions and strong, expensive bases like sodium ethoxide.[1]

Caption: Phase-transfer catalysis workflow.

Experimental Protocol
  • To a vigorously stirred mixture of acetylacetone, 1,2-dibromoethane, and a phase-transfer catalyst (e.g., tetrabutylammonium bromide) in a suitable solvent (e.g., dichloromethane or toluene), add a concentrated aqueous solution of sodium hydroxide or solid potassium carbonate.

  • Stir the mixture at room temperature or with gentle heating for several hours.

  • Monitor the reaction progress by TLC or GC.

  • Upon completion, separate the organic layer, wash with water, and dry over an anhydrous salt.

  • Remove the solvent under reduced pressure and purify the product by distillation.

Method 3: Potassium Carbonate in a Polar Aprotic Solvent

The use of potassium carbonate as a base in a polar aprotic solvent like dimethylformamide (DMF) or acetone provides a milder and often more convenient alternative to strong alkoxide bases.[3][4]

Mechanistic Considerations

Potassium carbonate is a solid base that can deprotonate acetylacetone at the liquid-solid interface. The use of a polar aprotic solvent like DMF is advantageous as it effectively solvates the potassium cation, enhancing the nucleophilicity of the acetylacetonate enolate. The reaction proceeds through the same double alkylation mechanism as the classical approach. This method avoids the need to prepare sodium ethoxide and can often be performed at room temperature, although heating may be required to increase the reaction rate.

G acetylacetone Acetylacetone enolate Enolate acetylacetone->enolate K₂CO₃, DMF intermediate Mono-alkylated Intermediate enolate->intermediate + 1,2-Dibromoethane (SN2) product This compound intermediate->product K₂CO₃, DMF (Intramolecular SN2)

References

A Comparative Benchmarking Guide to the Synthesis of 1,1-Diacetylcyclopropane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1,1-Diacetylcyclopropane is a valuable synthetic intermediate, featuring a strained cyclopropane ring flanked by two versatile acetyl groups. This unique structural motif makes it a desirable building block in the synthesis of more complex molecules in the pharmaceutical and agrochemical industries. The geminal diacetyl groups can be readily transformed into a variety of other functionalities, and the inherent ring strain of the cyclopropane can be exploited in ring-opening reactions to generate diverse molecular scaffolds.

Given its utility, the efficient and scalable synthesis of this compound is a topic of significant interest to researchers and process chemists. A variety of synthetic strategies can be envisioned for its construction, each with its own set of advantages and disadvantages. This guide provides an in-depth technical comparison of key methodologies for the synthesis of this compound, offering experimental protocols and data to aid researchers in selecting the most suitable method for their specific needs.

Methodology 1 (Benchmark): Phase-Transfer Catalyzed Cyclization of Acetylacetone

The classical approach to the synthesis of 1,1-dicarbonyl substituted cyclopropanes involves the reaction of a 1,3-dicarbonyl compound with a 1,2-dihaloalkane under basic conditions. The use of phase-transfer catalysis (PTC) has significantly improved the efficiency and safety of this transformation. This method is selected as our benchmark due to its well-established nature, use of readily available starting materials, and operational simplicity.

Scientific Rationale

The reaction proceeds via a Michael-Initiated Ring Closure (MIRC) mechanism. Acetylacetone, being a C-H acid, is deprotonated by a strong base to form a stabilized enolate. The phase-transfer catalyst, typically a quaternary ammonium salt, facilitates the transport of the enolate from the aqueous phase (or solid phase of the base) to the organic phase where the 1,2-dihaloalkane is present. The enolate then acts as a nucleophile, displacing one of the halide atoms in an S(_N)2 reaction. A second, intramolecular S(_N)2 reaction, where the newly formed enolate displaces the second halide, results in the formation of the cyclopropane ring. The choice of a phase-transfer catalyst is critical to shuttle the anionic nucleophile across the phase boundary, thus accelerating the reaction and minimizing side reactions.

Experimental Protocol: Phase-Transfer Catalyzed Synthesis

Materials:

  • Acetylacetone

  • 1,2-Dibromoethane

  • 50% Aqueous Sodium Hydroxide (NaOH)

  • Benzyltriethylammonium chloride (TEBAC)

  • Dichloromethane (CH(_2)Cl(_2))

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO(_4))

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer, add acetylacetone (1.0 eq) and 1,2-dibromoethane (1.5 eq).

  • Add benzyltriethylammonium chloride (0.05 eq) to the mixture.

  • With vigorous stirring, add 50% aqueous sodium hydroxide (3.0 eq) dropwise over 30 minutes. An exothermic reaction will be observed.

  • After the addition is complete, continue to stir the reaction mixture vigorously at room temperature for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with water and transfer to a separatory funnel.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to afford this compound.

Methodology 2: Intramolecular Cyclization of a Dihalo-Pentanone Derivative

An alternative strategy involves the synthesis of a linear precursor that already contains the carbon backbone of the target molecule, followed by an intramolecular cyclization. This approach can offer good control over the final structure. For the synthesis of a derivative of this compound, an intramolecular cyclization of 3,5-dichloro-2-pentanone can be employed to yield 1-acetyl-1-chlorocyclopropane[1].

Scientific Rationale

This method relies on the deprotonation of the α-carbon to one of the carbonyl groups in 3,5-dichloro-2-pentanone by a base. The resulting enolate then undergoes an intramolecular S(_N)2 reaction, displacing the chlorine atom at the 5-position to form the cyclopropane ring. This approach is particularly useful for producing halo-substituted cyclopropanes, which can be further functionalized. The choice of base and reaction conditions is crucial to promote the desired intramolecular cyclization over competing intermolecular reactions or elimination.

Experimental Protocol: Intramolecular Cyclization

Materials:

  • 3,5-Dichloro-2-pentanone

  • Sodium hydroxide (NaOH)

  • Tetrabutylammonium bromide (TBAB) - as a phase-transfer catalyst

  • Toluene

  • Brine

  • Anhydrous sodium sulfate (Na(_2)SO(_4))

Procedure:

  • In a reaction vessel, dissolve 3,5-dichloro-2-pentanone (1.0 eq) in toluene.

  • Add an aqueous solution of sodium hydroxide (1.1 eq) and tetrabutylammonium bromide (0.02 eq)[2].

  • Heat the biphasic mixture to 80-90°C with vigorous stirring for 1-2 hours, monitoring the reaction by GC-MS.

  • After completion, cool the reaction mixture to room temperature and separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure and purify the resulting 1-acetyl-1-chlorocyclopropane by vacuum distillation.

Methodology 3: Simmons-Smith Cyclopropanation of an Enol Ether

The Simmons-Smith reaction is a classic and highly effective method for the stereospecific synthesis of cyclopropanes from alkenes[3][4]. To apply this to the synthesis of this compound, a suitable enol ether of acetylacetone must first be prepared.

Scientific Rationale

The Simmons-Smith reaction involves the formation of an organozinc carbenoid, typically from diiodomethane and a zinc-copper couple. This carbenoid then reacts with an alkene in a concerted fashion to deliver a methylene group, forming the cyclopropane ring. For this compound, a silyl enol ether of acetylacetone can be used as the alkene substrate. The reaction is known for its tolerance of various functional groups, although the preparation of the enol ether adds an extra step to the overall synthesis. A modification of this reaction, known as the Furukawa modification, uses diethylzinc (Et(_2)Zn) and diiodomethane, which can offer improved reactivity and reproducibility[4].

Experimental Protocol: Simmons-Smith Cyclopropanation

Part A: Synthesis of the Silyl Enol Ether of Acetylacetone

  • To a solution of acetylacetone (1.0 eq) in anhydrous dichloromethane, add triethylamine (1.2 eq).

  • Cool the solution to 0°C and add trimethylsilyl chloride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Quench the reaction with saturated aqueous sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude silyl enol ether, which can be used in the next step without further purification.

Part B: Cyclopropanation

  • To a solution of the crude silyl enol ether (1.0 eq) in anhydrous dichloromethane under an inert atmosphere, add a solution of diethylzinc (1.1 eq in hexanes) at 0°C.

  • Add diiodomethane (1.2 eq) dropwise, maintaining the temperature at 0°C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Carefully quench the reaction at 0°C by the slow addition of saturated aqueous ammonium chloride.

  • Extract the mixture with dichloromethane, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution and purify the residue by column chromatography to yield the cyclopropanated product. Subsequent hydrolysis of the silyl ether would be required to obtain this compound.

Performance Comparison

Parameter Method 1: Phase-Transfer Catalysis Method 2: Intramolecular Cyclization Method 3: Simmons-Smith Reaction
Starting Materials Acetylacetone, 1,2-Dibromoethane3,5-Dichloro-2-pentanoneAcetylacetone, Trimethylsilyl chloride, Diiodomethane, Diethylzinc
Key Reagents NaOH, Phase-Transfer CatalystNaOH, Phase-Transfer CatalystTriethylamine, Diethylzinc
Reported Yield Moderate to Good (typically 60-80%)High (up to 92% for 1-acetyl-1-chlorocyclopropane reported in some patents)[1]Good to Excellent (for the cyclopropanation step, but overall yield is lower due to the multi-step nature)[5]
Reaction Conditions Room temperature, vigorous stirring80-90°C0°C to room temperature
Scalability Readily scalablePotentially scalable, especially with flow chemistryMore complex to scale due to the use of pyrophoric diethylzinc
Advantages - Uses inexpensive and readily available materials- Operationally simple- One-pot procedure- High-yielding for the specific chloro-derivative- Can be adapted for continuous flow synthesis[1]- High functional group tolerance- Stereospecific (though not relevant for this achiral product)
Disadvantages - Requires vigorous stirring for good phase mixing- Can have side products from intermolecular reactions- Requires a specific, pre-functionalized starting material- Produces a halogenated derivative that may require further transformation- Multi-step synthesis (enol ether formation)- Use of pyrophoric and expensive reagents (diethylzinc)

Visualizing the Reaction Pathways

Diagram 1: Phase-Transfer Catalyzed Cyclization

G acetylacetone Acetylacetone enolate Enolate Anion acetylacetone->enolate + OH- intermediate Bromo-intermediate enolate->intermediate + 1,2-Dibromoethane (via PTC) ptc Phase-Transfer Catalyst (Q+X-) dibromoethane 1,2-Dibromoethane product This compound intermediate->product Intramolecular SN2 G start 3,5-Dichloro-2-pentanone enolate Enolate start->enolate + Base product 1-Acetyl-1-chlorocyclopropane enolate->product Intramolecular SN2 G cluster_0 Step 1: Enol Ether Formation cluster_1 Step 2: Cyclopropanation cluster_2 Step 3: Hydrolysis acetylacetone Acetylacetone enol_ether Silyl Enol Ether acetylacetone->enol_ether + TMSCl, Et3N cyclopropane_silyl_ether Cyclopropyl Silyl Ether enol_ether->cyclopropane_silyl_ether + Simmons-Smith Reagent reagent Et2Zn + CH2I2 product This compound cyclopropane_silyl_ether->product Hydrolysis

References

A Comparative Guide to the Reactivity and Synthetic Utility of 1,1-Diacetylcyclopropane

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the intricate landscape of small molecule synthesis, the cyclopropane ring offers a unique conformational rigidity and metabolic stability that is highly advantageous in drug design.[1][2] Among the diverse array of cyclopropane derivatives, 1,1-diacetylcyclopropane stands out as a versatile and reactive building block. This guide provides an in-depth technical comparison of this compound with other key cyclopropane derivatives, supported by experimental data and detailed protocols, to empower informed decisions in synthetic strategy and drug discovery programs.

Introduction to this compound: A Donor-Acceptor System

This compound belongs to the class of donor-acceptor (D-A) cyclopropanes.[3][4] The defining feature of these molecules is the vicinal arrangement of electron-donating and electron-withdrawing groups, which polarizes the cyclopropane ring and significantly lowers the energy barrier for ring-opening reactions.[5][6] In the case of this compound, the two acetyl groups act as powerful electron acceptors, rendering the distal C-C bond of the cyclopropane ring susceptible to cleavage. This inherent reactivity is the cornerstone of its synthetic utility, providing access to a variety of linear and heterocyclic scaffolds.

Physicochemical Properties of this compound:

PropertyValueReference
CAS Number 695-70-5[7]
Molecular Formula C₇H₁₀O₂[7]
Molecular Weight 126.15 g/mol [7]
Boiling Point 74.0-74.5 °C (at 8 Torr)[7]
Density 1.0253 g/cm³ (at 30 °C)[7]

Synthesis of this compound

The synthesis of this compound can be achieved through several methods, with the choice of route often depending on the availability of starting materials and desired scale. A common and effective method involves the cyclopropanation of an enolate with a dihaloethane.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established methods for the synthesis of gem-di-substituted cyclopropanes.[2]

Materials:

  • Acetylacetone

  • 1,2-Dibromoethane

  • Sodium hydroxide

  • Phase-transfer catalyst (e.g., Benzyltriethylammonium chloride)

  • Diethyl ether

  • Hydrochloric acid

  • Anhydrous magnesium sulfate

  • Benzene

Procedure:

  • In a round-bottom flask equipped with a mechanical stirrer, dissolve sodium hydroxide in water to create a 50% aqueous solution.

  • To the vigorously stirred solution, add the phase-transfer catalyst at room temperature.

  • Add a mixture of acetylacetone and 1,2-dibromoethane to the reaction flask.

  • Continue vigorous stirring for 2-3 hours. The reaction is exothermic and may require external cooling to maintain a temperature between 25-35 °C.

  • After the reaction is complete (monitored by TLC), transfer the mixture to a separatory funnel and dilute with water.

  • Acidify the aqueous layer with concentrated hydrochloric acid to a pH of ~2, keeping the temperature below 20 °C with an ice bath.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure this compound.

Characterization: The structure of the synthesized this compound should be confirmed by spectroscopic methods.

  • ¹H NMR: Signals corresponding to the methyl protons and the cyclopropyl protons are expected.

  • ¹³C NMR: Resonances for the carbonyl carbons, methyl carbons, and cyclopropyl carbons should be observed.

  • IR Spectroscopy: A strong absorption band in the region of 1690-1710 cm⁻¹ is characteristic of the C=O stretching of the acetyl groups.[1]

Synthesis_of_1_1_Diacetylcyclopropane cluster_reactants Reactants acetylacetone Acetylacetone product This compound acetylacetone->product Enolate Formation & Cyclization dihaloethane 1,2-Dibromoethane dihaloethane->product base Base (e.g., NaOH) base->product ptc Phase-Transfer Catalyst ptc->product

Caption: Synthetic route to this compound.

Comparative Reactivity of this compound

The reactivity of this compound is best understood in comparison to other cyclopropane derivatives, particularly those with different geminal electron-withdrawing groups.

Lewis Acid-Catalyzed Ring Opening

Lewis acids are potent activators of donor-acceptor cyclopropanes, facilitating ring opening to form a zwitterionic intermediate that can be trapped by nucleophiles.[5][8] The nature of the geminal substituents significantly influences the reaction rate and conditions required.

Comparison with Other gem-Di-substituted Cyclopropanes:

Cyclopropane DerivativeActivating Group StrengthTypical Lewis AcidReaction ConditionsRelative Reactivity
This compound StrongTiCl₄, SnCl₄, Yb(OTf)₃0 °C to room temp.High
Diethyl 1,1-cyclopropanedicarboxylate ModerateSc(OTf)₃, Ga(OTf)₃Room temp. to 60 °CModerate
1,1-Dicyanocyclopropane Very StrongMilder Lewis acids (e.g., MgI₂)Room temp.Very High
1,1-Diphenylcyclopropane Weak (as donors)Stronger Lewis acidsHigher temperaturesLow (different mechanism)

The stronger electron-withdrawing ability of the cyano groups in 1,1-dicyanocyclopropane makes it more susceptible to ring-opening compared to the acetyl groups in this compound.[9] Consequently, milder Lewis acids can be employed for the dicyano derivative. Conversely, the ester groups in diethyl 1,1-cyclopropanedicarboxylate are less activating, often requiring stronger Lewis acids or higher temperatures to achieve comparable reaction rates.

Ring_Opening_Mechanism start This compound intermediate Zwitterionic Intermediate start->intermediate Coordination & Ring Opening lewis_acid Lewis Acid (LA) lewis_acid->start product Ring-Opened Product intermediate->product Nucleophilic Attack nucleophile Nucleophile (Nu) nucleophile->intermediate

Caption: General mechanism of Lewis acid-catalyzed ring opening.

Michael Addition Reactions

This compound can act as a Michael acceptor, undergoing conjugate addition with soft nucleophiles.[10][11] This reactivity is in contrast to its more common role as a three-carbon synthon in ring-opening reactions.

Comparison of Michael Acceptor Ability:

Cyclopropane DerivativeMichael Acceptor AbilityComments
This compound GoodThe acetyl groups activate the cyclopropane ring for nucleophilic attack.
Diethyl 1,1-cyclopropanedicarboxylate ModerateLess electrophilic than the diacetyl derivative.
1,1-Dicyanocyclopropane ExcellentThe strong electron-withdrawing nature of the nitrile groups makes it a potent Michael acceptor.

The diastereoselectivity of the Michael addition is influenced by the nature of the nucleophile and the reaction conditions. Bulky nucleophiles often exhibit higher diastereoselectivity due to steric hindrance.

Experimental Protocol: Michael Addition of a Thiol to this compound

This protocol is a representative example of a Michael addition to an activated cyclopropane.[12]

Materials:

  • This compound

  • Thiophenol

  • Triethylamine

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate

  • Brine

Procedure:

  • Dissolve this compound in dichloromethane in a round-bottom flask.

  • Add thiophenol to the solution.

  • Add triethylamine dropwise to the stirred solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

Cycloaddition Reactions

As a versatile three-carbon building block, this compound can participate in formal [3+2] and [3+3] cycloaddition reactions with various dipolarophiles and 1,3-dipoles, respectively, to construct five- and six-membered heterocyclic rings.[6][13]

Comparative Reactivity in [3+2] Cycloadditions:

DipolarophileThis compound Reactivity1,1-Dicyanocyclopropane ReactivityComments
AldehydesGoodExcellentThe higher electrophilicity of the dicyano derivative often leads to faster reactions and higher yields.
IminesModerateGoodSimilar trend as with aldehydes.
AlkenesRequires activationGoodElectron-deficient alkenes are generally better dipolarophiles.

The choice of Lewis acid catalyst is crucial in these cycloadditions, as it can influence both the rate and the stereochemical outcome of the reaction.

Cycloaddition_Workflow start This compound intermediate Zwitterionic Intermediate start->intermediate Ring Opening dipolarophile Dipolarophile (e.g., Aldehyde) dipolarophile->intermediate [3+2] Cycloaddition lewis_acid Lewis Acid lewis_acid->start product Five-membered Heterocycle intermediate->product Ring Closure

Caption: Workflow for a [3+2] cycloaddition reaction.

Applications in Drug Development

The unique structural and reactivity profile of this compound and its derivatives makes them valuable intermediates in the synthesis of complex molecules with potential therapeutic applications. The ability to generate diverse carbo- and heterocyclic scaffolds from a simple starting material is a significant advantage in the construction of compound libraries for high-throughput screening. The inherent rigidity of the cyclopropane ring can also be exploited to lock a molecule into a bioactive conformation, thereby enhancing its binding affinity and selectivity for a biological target.[2]

Conclusion

This compound is a highly versatile and reactive building block in organic synthesis. Its status as a donor-acceptor cyclopropane endows it with a rich chemical reactivity, enabling its participation in a variety of transformations including Lewis acid-catalyzed ring-openings, Michael additions, and cycloaddition reactions. A thorough understanding of its reactivity in comparison to other gem-di-substituted cyclopropanes allows for the rational design of synthetic routes to complex molecular architectures. The experimental protocols and comparative data presented in this guide are intended to serve as a valuable resource for researchers in their pursuit of novel therapeutic agents.

References

A Mechanistic Crossroads: Navigating the Reactive Landscape of 1,1-Diacetylcyclopropane

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in organic synthesis and drug development, 1,1-diacetylcyclopropane stands as a molecule of intriguing complexity. Its strained three-membered ring, activated by two adjacent carbonyl functionalities, creates a fascinating nexus of reactivity. This guide provides an in-depth mechanistic comparison of the principal reaction pathways of this compound, offering field-proven insights and supporting experimental data to empower strategic decisions in molecular design and synthesis.

The unique structural attributes of this compound—a gem-dicarbonyl substituted cyclopropane—render it susceptible to a variety of transformations. The inherent ring strain of the cyclopropane ring (approximately 27 kcal/mol) provides a thermodynamic driving force for ring-opening reactions. Simultaneously, the electron-withdrawing nature of the two acetyl groups polarizes the cyclopropane bonds and enhances the acidity of the α-protons, paving the way for both nucleophilic attack on the carbonyl carbons and base-mediated reactions. This guide will dissect the subtle interplay of these factors under different reaction conditions.

Mechanistic Dichotomy: Ring-Opening vs. Heterocycle Formation

The reactivity of this compound can be broadly categorized into two dominant pathways: (1) ring-opening reactions, typically under acidic or nucleophilic conditions, that release the ring strain, and (2) condensation reactions with dinucleophiles, which leverage the 1,3-dicarbonyl character to construct five-membered heterocycles. The choice of reagents and reaction conditions dictates the chemoselectivity, leading to vastly different molecular scaffolds.

Acid-Catalyzed Ring-Opening: A Stepwise Unraveling

Under acidic conditions, the acetyl groups of this compound are prone to protonation, which activates the cyclopropane ring towards nucleophilic attack. The generally accepted mechanism involves the protonation of one of the carbonyl oxygens, followed by a concerted or stepwise ring-opening initiated by a nucleophile, such as water.

The regioselectivity of the ring-opening is a key consideration. The attack of the nucleophile typically occurs at the less sterically hindered carbon of a cyclopropane bond, leading to the formation of a more stable carbocationic intermediate. In the case of this compound, the positive charge is stabilized by the adjacent carbonyl group.

Experimental Protocol: Acid-Catalyzed Hydrolysis of this compound

  • Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent such as acetone or tetrahydrofuran (THF).

  • Acidification: Add a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) (e.g., 0.1 eq).

  • Hydrolysis: Add water (10 eq) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, neutralize the acid with a mild base (e.g., saturated sodium bicarbonate solution).

  • Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and purify by column chromatography on silica gel.

AcidCatalyzedRingOpening

Figure 1. Proposed mechanism for acid-catalyzed ring-opening of this compound.

Heterocycle Synthesis: A Gateway to Pyrazoles and Isoxazoles

The 1,3-dicarbonyl moiety of this compound is a prime synthon for the construction of five-membered heterocycles. The reactions with hydrazine and hydroxylamine are classic examples of this reactivity, yielding pyrazole and isoxazole derivatives, respectively. These transformations proceed through a nucleophilic addition-condensation mechanism.

The reaction of this compound with hydrazine hydrate leads to the formation of 4-(1-aminoethyl)-3,5-dimethyl-1H-pyrazole. The mechanism involves the initial formation of a monohydrazone, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring. The reaction is typically carried out in a protic solvent like ethanol and can be catalyzed by a small amount of acid.

Experimental Protocol: Synthesis of 4-(1-Aminoethyl)-3,5-dimethyl-1H-pyrazole

  • Mixing Reagents: In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.

  • Addition of Hydrazine: Add hydrazine hydrate (1.1 eq) dropwise to the solution at room temperature.

  • Reflux: Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • Cooling and Crystallization: After completion, cool the reaction mixture to room temperature, which may induce crystallization of the product.

  • Isolation: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

PyrazoleFormation

Figure 2. Mechanism of pyrazole formation from this compound and hydrazine.

Analogous to the reaction with hydrazine, this compound reacts with hydroxylamine to furnish 3,5-dimethyl-4-(1-(hydroxyamino)ethyl)isoxazole. The mechanism follows a similar pathway of oxime formation, intramolecular cyclization, and dehydration. The reaction conditions are also comparable, often employing a protic solvent and gentle heating.

Experimental Protocol: Synthesis of 3,5-Dimethyl-4-(1-(hydroxyamino)ethyl)isoxazole

  • Reagent Preparation: Prepare a solution of hydroxylamine hydrochloride (1.1 eq) and a base (e.g., sodium acetate, 1.1 eq) in water to generate free hydroxylamine.

  • Reaction Setup: Dissolve this compound (1.0 eq) in ethanol and add the aqueous hydroxylamine solution.

  • Heating: Heat the mixture to a gentle reflux and monitor the reaction by TLC.

  • Work-up: After the reaction is complete, cool the mixture and remove the ethanol under reduced pressure.

  • Extraction and Purification: Extract the aqueous residue with an organic solvent, dry the organic layer, and purify the product by column chromatography.

IsoxazoleFormation

Figure 3. Mechanism of isoxazole formation from this compound and hydroxylamine.

Comparative Analysis of Reaction Pathways

The choice between ring-opening and heterocycle formation is fundamentally governed by the nature of the attacking reagent. Strong acids in the presence of a weak nucleophile like water favor the ring-opening pathway by activating the carbonyl groups and promoting the cleavage of the strained cyclopropane ring. In contrast, dinucleophiles like hydrazine and hydroxylamine preferentially attack the carbonyl carbons, initiating a condensation cascade that culminates in the formation of a stable aromatic heterocyclic ring.

Reaction PathwayReagentsKey Mechanistic StepsTypical Product
Acid-Catalyzed Ring-Opening Strong Acid (e.g., H₂SO₄), WaterProtonation, Nucleophilic Attack, Ring-Openingγ-Keto Acid
Pyrazole Synthesis Hydrazine HydrateHydrazone formation, Intramolecular Cyclization, DehydrationSubstituted Pyrazole
Isoxazole Synthesis HydroxylamineOxime formation, Intramolecular Cyclization, DehydrationSubstituted Isoxazole

Conclusion: A Versatile Building Block with Tunable Reactivity

This compound emerges as a versatile and valuable building block in organic synthesis. Its reactivity can be precisely controlled by the judicious choice of reaction conditions and reagents, allowing for selective access to either acyclic γ-keto acids through ring-opening or complex heterocyclic scaffolds like pyrazoles and isoxazoles. Understanding the underlying mechanistic principles governing these transformations is paramount for harnessing the full synthetic potential of this unique molecule in the pursuit of novel chemical entities for research and drug development.

Safety Operating Guide

Navigating the Unseen: A Comprehensive Guide to the Proper Disposal of 1,1-Diacetylcyclopropane

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical extends far beyond the confines of a reaction flask. The final step, proper disposal, is as critical as any synthetic transformation, ensuring the safety of personnel and the preservation of our environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 1,1-diacetylcyclopropane, grounded in scientific principles and regulatory awareness. While specific hazard data for this compound is limited, this document synthesizes information on analogous chemical structures and established best practices to offer a conservative and safety-centric approach.

Hazard Assessment: Understanding the Molecule

The Cyclopropyl Ring: This three-membered ring is characterized by significant ring strain. This inherent strain can make the ring susceptible to opening reactions, suggesting a degree of chemical reactivity that should be respected.[2]

The Diketone Functionality: The presence of two ketone groups is a key feature. While this compound is a beta-diketone, studies on analogous alpha-diketones, such as diacetyl (2,3-butanedione), have indicated potential respiratory toxicity upon inhalation.[3][4] This suggests that aerosolization of this compound should be strictly avoided. Ketones as a class are also known to be incompatible with strong oxidizing and reducing agents, as well as strong acids and bases.[5]

Physical Properties:

PropertyValueSource
CAS Number 695-70-5[6]
Molecular Formula C₇H₁₀O₂[6]
Molecular Weight 126.15 g/mol [6]
Boiling Point 74.0-74.5 °C (at 8 Torr)[6]
Density 1.0253 g/cm³ (at 30 °C)[6]
Flash Point 67.5 °C[1]

Based on its flash point of 67.5 °C, this compound does not meet the U.S. Environmental Protection Agency (EPA) definition of an ignitable hazardous waste (D001), which requires a flash point of less than 60 °C.[7] However, its potential reactivity and unknown toxicity necessitate its management as a hazardous chemical waste.

Personal Protective Equipment (PPE): The First Line of Defense

Given the unknown toxicological profile, a conservative approach to PPE is mandatory. The following ensemble should be worn at all times when handling this compound, including during disposal procedures:

  • Eye Protection: Chemical safety goggles are essential. A face shield should be worn in situations with a higher risk of splashing.

  • Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, should be worn. Always inspect gloves for any signs of degradation or perforation before use.

  • Body Protection: A flame-resistant laboratory coat is required.

  • Respiratory Protection: Due to the potential respiratory toxicity of diketones, all handling of this compound that could lead to aerosolization must be conducted in a certified chemical fume hood.

Spill Management: A Plan for the Unexpected

Accidents can happen, and a well-defined spill management plan is crucial.

For a small spill (up to 100 mL):

  • Alert personnel in the immediate area.

  • Ensure adequate ventilation by working within a fume hood.

  • Contain the spill using an absorbent material, such as vermiculite or a commercial chemical absorbent.

  • Carefully collect the absorbed material using non-sparking tools and place it in a designated, labeled hazardous waste container.

  • Decontaminate the area with a suitable solvent (e.g., ethanol), followed by soap and water.

  • Dispose of all contaminated materials as hazardous waste.

For a large spill (over 100 mL):

  • Evacuate the immediate area.

  • Alert your institution's Environmental Health and Safety (EHS) department immediately.

  • Do not attempt to clean up a large spill without specialized training and equipment.

Disposal Protocol: A Step-by-Step Guide

The primary recommended disposal method for this compound is through a licensed chemical waste disposal company, which will typically employ high-temperature incineration.[1]

Step 1: Waste Segregation and Collection

  • Do not mix this compound waste with other waste streams, particularly incompatible materials like strong acids, bases, or oxidizing agents.

  • Collect waste this compound in a dedicated, properly labeled container. The container must be made of a material compatible with the chemical (e.g., glass or polyethylene).

  • The container must be in good condition, with a secure, tight-fitting lid to prevent leaks or spills.

Step 2: Labeling

Proper labeling is a critical regulatory requirement. The label on your waste container must include:

  • The words "Hazardous Waste "

  • The full chemical name: "This compound "

  • The CAS Number: "695-70-5 "

  • An indication of the hazards. Since specific GHS pictograms are not available, it is prudent to include "Caution: Potential Reactivity and Toxicity Hazards."

  • The accumulation start date (the date the first drop of waste was added to the container).

Step 3: Storage

  • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).

  • The SAA should be located at or near the point of generation and under the control of the laboratory personnel.

  • Ensure secondary containment is in place to capture any potential leaks.

Step 4: Arranging for Disposal

  • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.

  • Provide them with all necessary information about the waste stream.

  • Never pour this compound down the drain or dispose of it in the regular trash.

Logical Flow of Disposal Decision Making

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Disposal_Workflow cluster_assessment Hazard Assessment cluster_handling Safe Handling cluster_disposal_path Disposal Pathway A Identify Compound: This compound B Wear Appropriate PPE: - Goggles/Face Shield - Resistant Gloves - Lab Coat A->B C Handle in Fume Hood B->C D Is the container empty? C->D E Triple rinse with a suitable solvent D->E Yes H Collect waste in a labeled, compatible container D->H No F Collect rinsate as hazardous waste E->F G Deface label and dispose of container as non-hazardous E->G I Store in Satellite Accumulation Area F->I H->I J Contact EHS for professional disposal (Incineration) I->J

Caption: Decision workflow for the safe disposal of this compound.

Conclusion: A Commitment to Safety

The responsible disposal of this compound, and indeed all laboratory chemicals, is a non-negotiable aspect of scientific integrity. While the absence of comprehensive hazard data for this specific compound presents challenges, a cautious and informed approach based on the known properties of its functional groups provides a robust framework for its safe management. By adhering to the procedures outlined in this guide, researchers can ensure they are protecting themselves, their colleagues, and the environment, thereby upholding the highest standards of laboratory safety.

References

Navigating the Unseen: A Guide to Safely Handling 1,1-Diacetylcyclopropane

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher, navigating the complexities of novel chemical entities is a daily reality. 1,1-Diacetylcyclopropane, a versatile building block in organic synthesis, is one such compound where a deep understanding of its handling requirements is paramount to ensuring laboratory safety and experimental integrity. This guide moves beyond generic safety protocols to provide a nuanced, in-depth operational plan tailored to the specific structural attributes of this molecule. We will dissect the "why" behind each procedural step, empowering you with the knowledge to work confidently and safely.

Deconstructing the Hazard: A Molecule-Centric Approach

  • The Cyclopropane Moiety: The three-membered ring is under significant strain, making it susceptible to ring-opening reactions. More critically, cyclopropane and its derivatives are known to be highly flammable.[2] Therefore, the presence of this group necessitates stringent control of ignition sources.

  • The Diketone Functionality: The two acetyl groups classify this compound as a ketone. Ketones as a class can be irritants to the eyes, skin, and respiratory tract. Furthermore, they are excellent solvents for many organic materials, a property that dictates the selection of appropriate personal protective equipment, particularly gloves.

Based on this analysis, we must assume this compound is a flammable liquid that can cause irritation upon contact. The operational and disposal plans outlined below are built upon this foundational understanding.

Operational Plan: A Step-by-Step Guide to Safe Handling

This section provides a detailed workflow for handling this compound, from initial preparation to temporary storage of the neat compound.

Engineering Controls: Your First Line of Defense

All work with this compound must be conducted in a well-ventilated laboratory, with a certified chemical fume hood being the primary engineering control.[2][3] The fume hood provides essential protection against the inhalation of vapors and potential aerosols. Ensure that the sash is maintained at the lowest practical height to maximize capture efficiency. An emergency eyewash station and safety shower must be readily accessible.[3]

Personal Protective Equipment (PPE): Your Personal Armor

The selection of appropriate PPE is critical and should be based on a thorough risk assessment. The following table outlines the minimum required PPE for handling this compound.

Body PartRequired PPESpecifications and Best Practices
Eyes/Face Chemical Splash GogglesMust meet EN 166 (EU) or NIOSH (US) standards.[1][4] A face shield should be worn over goggles when there is a significant risk of splashing.
Hands Chemical-Resistant GlovesGiven the ketone functionality, butyl rubber or nitrile gloves are recommended.[5] Always inspect gloves for signs of degradation or punctures before use. Double gloving can provide an additional layer of protection.
Body Flame-Resistant Laboratory CoatA fully buttoned, flame-resistant lab coat is mandatory to protect against splashes and potential flash fires.[1][4]
Respiratory Respirator (if necessary)If working outside of a fume hood or if there is a risk of exceeding exposure limits, a full-face respirator with appropriate cartridges should be used.[1][3]
Experimental Workflow: A Procedural Breakdown

The following diagram illustrates the logical flow for the safe handling of this compound during a typical laboratory procedure.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage prep_ppe Don all required PPE prep_fume_hood Verify fume hood functionality prep_ppe->prep_fume_hood prep_materials Assemble all necessary materials prep_fume_hood->prep_materials handling_dispense Dispense this compound prep_materials->handling_dispense Proceed to handling handling_reaction Perform chemical reaction handling_dispense->handling_reaction handling_quench Safely quench the reaction handling_reaction->handling_quench cleanup_decontaminate Decontaminate glassware handling_quench->cleanup_decontaminate Proceed to cleanup cleanup_waste Segregate and label waste cleanup_decontaminate->cleanup_waste cleanup_storage Store in a cool, well-ventilated area cleanup_waste->cleanup_storage

Caption: A logical workflow for the safe handling of this compound.

  • Preparation:

    • Don all required PPE as outlined in the table above.

    • Ensure the chemical fume hood is operational and the sash is at the appropriate height.

    • Assemble all necessary glassware, reagents, and spill cleanup materials.

  • Handling:

    • Carefully dispense the required amount of this compound, avoiding splashes.

    • Perform the chemical reaction, keeping in mind the flammability of the compound. Avoid open flames, hot plates, and other potential ignition sources.

    • Upon completion, safely quench the reaction mixture according to your established protocol.

  • Cleanup and Storage:

    • Decontaminate all glassware that has been in contact with this compound.

    • Segregate all waste streams as outlined in the disposal plan below.

    • If storing the neat compound, ensure the container is tightly sealed and stored in a cool, dry, and well-ventilated area away from incompatible materials.[1][4]

Disposal Plan: Responsible Stewardship

Proper disposal of this compound and associated waste is a critical component of laboratory safety and environmental responsibility.

Waste Segregation: A Critical First Step

All waste streams must be segregated at the point of generation. Do not mix this compound waste with other chemical waste unless explicitly permitted by your institution's environmental health and safety (EHS) department.

The following diagram outlines the decision-making process for segregating waste generated from experiments involving this compound.

start Waste Generated is_neat Is it neat this compound? start->is_neat is_solution Is it a solution containing the compound? is_neat->is_solution No neat_waste Collect in a dedicated, labeled container for flammable organic waste. is_neat->neat_waste Yes is_solid Is it contaminated solid waste? is_solution->is_solid No solution_waste Collect in a dedicated, labeled container for flammable organic waste. is_solution->solution_waste Yes solid_waste Collect in a labeled container for solid chemical waste. is_solid->solid_waste Yes

Caption: A decision tree for the proper segregation of this compound waste.

  • Neat this compound and Solutions: Collect in a dedicated, properly labeled container for flammable liquid waste. The container should be made of a compatible material and have a secure, tight-fitting lid.

  • Contaminated Solid Waste: Items such as gloves, pipette tips, and paper towels that are contaminated with this compound should be collected in a separate, clearly labeled container for solid chemical waste.

Final Disposal: Adherence to Regulations

The final disposal of all this compound waste must be handled by a licensed chemical waste disposal company.[1][2] Your institution's EHS department will coordinate the pickup and disposal of all hazardous waste. Never dispose of this compound down the drain or in the regular trash.

Emergency Procedures: Preparedness is Key

In the event of an emergency, a swift and informed response is crucial.

Emergency SituationImmediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[2][4]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[4][6]
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[2][4]
Spill Evacuate the area and remove all ignition sources.[1][4] Wearing appropriate PPE, contain the spill with an inert absorbent material. Collect the absorbed material in a sealed container for disposal.
Fire Use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher.[1][4] Do not use water, as it may be ineffective. If the fire is large or cannot be controlled, evacuate the area and contact emergency services.

By adhering to the principles and procedures outlined in this guide, you can confidently and safely incorporate this compound into your research endeavors. Remember that a proactive approach to safety is the cornerstone of scientific excellence.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.